molecular formula C7H10BNO3 B1586863 2-Methoxy-5-methylpyridine-3-boronic acid CAS No. 1029654-27-0

2-Methoxy-5-methylpyridine-3-boronic acid

Cat. No.: B1586863
CAS No.: 1029654-27-0
M. Wt: 166.97 g/mol
InChI Key: WIIYALHHVMIETQ-UHFFFAOYSA-N
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Description

2-Methoxy-5-methylpyridine-3-boronic acid is a useful research compound. Its molecular formula is C7H10BNO3 and its molecular weight is 166.97 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2-methoxy-5-methylpyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BNO3/c1-5-3-6(8(10)11)7(12-2)9-4-5/h3-4,10-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIIYALHHVMIETQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1OC)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60376753
Record name 2-Methoxy-5-methylpyridine-3-boronic acid
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Molecular Weight

166.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1029654-27-0
Record name B-(2-Methoxy-5-methyl-3-pyridinyl)boronic acid
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-5-methylpyridine-3-boronic acid
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URL https://comptox.epa.gov/dashboard/DTXSID60376753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to 2-Methoxy-5-methylpyridine-3-boronic acid: Synthesis, Application, and Significance in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 2-Methoxy-5-methylpyridine-3-boronic acid, a key building block in modern medicinal chemistry. We will explore its chemical properties, synthesis, and pivotal role in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of drug discovery and development. This document is intended for researchers, scientists, and professionals in the field of drug development who seek a comprehensive understanding of this versatile reagent.

Core Characteristics and Physicochemical Properties

This compound, identified by the CAS number 1029654-27-0 , is a substituted pyridinylboronic acid.[1] Boronic acids are distinguished by a carbon-boron bond, which imparts unique reactivity, making them indispensable in synthetic organic chemistry.[2][3][4][5] The pyridine ring is a privileged scaffold in medicinal chemistry, and its derivatives are integral to numerous approved drugs.[6]

The presence of the methoxy and methyl groups on the pyridine ring influences the electronic properties and steric hindrance of the molecule, which in turn affects its reactivity in cross-coupling reactions. The boronic acid moiety serves as the reactive handle for palladium-catalyzed C-C bond formation.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1029654-27-0[1]
Molecular Formula C₇H₁₀BNO₃[1]
Purity Typically ≥95%[1]
Form Lyophilized powder[1]

Synthesis Pathway

The synthesis of heteroaryl boronic acids like this compound typically involves the lithiation of a halogenated pyridine precursor followed by quenching with a trialkyl borate and subsequent acidic hydrolysis. This method leverages the reactivity of organolithium reagents to introduce the boronic acid functionality.

Below is a plausible synthetic workflow for this compound, extrapolated from standard methodologies for preparing similar boronic acids.

G cluster_0 Step 1: Halogenation cluster_1 Step 2: Lithiation and Borylation cluster_2 Step 3: Hydrolysis 2_methoxy_5_methylpyridine 2-Methoxy-5-methylpyridine halogenated_intermediate 3-Bromo-2-methoxy-5-methylpyridine 2_methoxy_5_methylpyridine->halogenated_intermediate Electrophilic Aromatic Substitution halogenating_agent Halogenating Agent (e.g., NBS, Br2) boronic_ester_intermediate Boronic Ester Intermediate halogenated_intermediate->boronic_ester_intermediate Lithium-Halogen Exchange & Borylation organolithium Organolithium Reagent (e.g., n-BuLi) trialkyl_borate Trialkyl Borate (e.g., B(OMe)3) final_product This compound boronic_ester_intermediate->final_product Hydrolysis acidic_workup Acidic Workup (e.g., HCl)

Caption: Plausible synthetic pathway for this compound.

Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, and boronic acids are key reagents in this transformation.[7][8] This reaction is widely used in the pharmaceutical industry to synthesize complex molecules, including active pharmaceutical ingredients (APIs).[2][3][4]

The reaction involves the palladium-catalyzed coupling of a boronic acid with an organohalide. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and purity.

Detailed Experimental Protocol for a General Suzuki-Miyaura Coupling

This protocol provides a general framework for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization of reaction conditions may be necessary for specific substrates.

Materials:

  • This compound (1.2 equiv.)

  • Aryl bromide (1.0 equiv.)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv.)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)

  • Inert gas (Nitrogen or Argon)

  • Oven-dried glassware (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl bromide, the palladium catalyst, and the base.

  • Inert Atmosphere: Seal the flask with a rubber septum and evacuate and backfill with high-purity nitrogen or argon. Repeat this cycle three times to ensure a completely inert atmosphere.[7]

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Immerse the flask in a preheated oil bath and stir the reaction mixture at a temperature typically ranging from 80-120 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

G cluster_0 Reaction Setup cluster_1 Inerting cluster_2 Reaction cluster_3 Workup & Purification Reagents Combine Boronic Acid, Aryl Halide, Catalyst, Base Inert Evacuate & Backfill with N2 or Ar Reagents->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat and Stir Solvent->Heat Workup Aqueous Workup Heat->Workup Purify Column Chromatography Workup->Purify Product Pure Product Purify->Product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Significance in Drug Discovery

Boron-containing compounds, particularly boronic acids, have emerged as a significant class of molecules in drug discovery.[3][4][5] The first FDA-approved drug containing a boronic acid was Bortezomib (Velcade®), a proteasome inhibitor used to treat multiple myeloma.[2][3] This milestone spurred further research into the therapeutic potential of boronic acid derivatives.

This compound is a valuable building block for the synthesis of novel compounds with potential biological activity. The pyridine moiety is a common feature in many kinase inhibitors, and the ability to introduce diverse substituents via the Suzuki-Miyaura coupling allows for the rapid generation of compound libraries for screening.

Safety, Handling, and Storage

As with all chemical reagents, proper safety precautions must be observed when handling this compound.

Table 2: Safety and Handling Information

AspectRecommendationSource
Personal Protective Equipment (PPE) Wear protective gloves, clothing, eye, and face protection.[9][10][11]
Handling Use only in a well-ventilated area. Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[9][10][12]
First Aid (Eyes) Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[9][11]
First Aid (Skin) Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[9][11]
First Aid (Inhalation) Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[9][11]
Storage Store in a cool, dry, well-ventilated place. Keep container tightly closed. Long-term storage at -20°C to -80°C is recommended. Avoid repeated freeze-thaw cycles.[1][12]

Conclusion

This compound is a valuable and versatile reagent in synthetic organic chemistry, particularly for the construction of complex molecules in drug discovery. Its utility in the Suzuki-Miyaura cross-coupling reaction allows for the efficient formation of C-C bonds, enabling the synthesis of diverse libraries of pyridine-containing compounds. A thorough understanding of its properties, synthesis, and reaction conditions is essential for its effective application in the laboratory.

References

An In-Depth Technical Guide to 2-Methoxy-5-methylpyridine-3-boronic acid: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Heterocyclic Building Block

2-Methoxy-5-methylpyridine-3-boronic acid is a specialized heterocyclic organic compound of significant interest in medicinal chemistry and synthetic organic chemistry. As a substituted pyridine derivative, it provides a core scaffold that is prevalent in numerous biologically active molecules. The true value of this reagent, however, lies in its boronic acid functional group [-B(OH)₂]. This moiety renders the molecule an exceptionally versatile building block, primarily for the construction of complex molecular architectures through transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

The strategic placement of the methoxy, methyl, and boronic acid groups on the pyridine ring offers medicinal chemists a tool to fine-tune physicochemical properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability in target molecules. This guide provides a detailed examination of its molecular structure, physicochemical properties, and its strategic application in modern drug discovery and development.

Molecular Structure and Physicochemical Properties

Molecular Architecture

The structure of this compound is defined by a pyridine ring substituted at key positions. The nitrogen atom in the ring acts as a hydrogen bond acceptor and influences the electronic properties of the entire molecule. The boronic acid group at the 3-position is the primary reactive site for cross-coupling reactions. The methoxy group at the 2-position and the methyl group at the 5-position modulate the steric and electronic nature of the molecule, impacting its reactivity and the properties of its downstream derivatives.

Caption: 2D molecular structure of this compound.

Physicochemical Data Summary

The fundamental properties of this compound are critical for its handling, reaction setup, and integration into synthetic workflows. The data below has been consolidated from various chemical suppliers and databases.

PropertyValueReference(s)
IUPAC Name (2-Methoxy-5-methylpyridin-3-yl)boronic acid
CAS Number 1029654-27-0[1]
Molecular Formula C₇H₁₀BNO₃[1]
Molecular Weight 166.97 g/mol
Appearance Solid, white to off-white powder[1]
SMILES String COC1=NC=C(C=C1B(O)O)C
InChIKey WIIYALHHVMIETQ-UHFFFAOYSA-N
Storage Conditions Store at -20°C. Avoid repeated freeze-thaw cycles.[1]

The Strategic Role of Boronic Acids in Drug Discovery and Synthesis

The Boronic Acid Pharmacophore: More Than a Synthetic Handle

The boronic acid functional group is not merely an inert linker for synthesis; it is a recognized pharmacophore in modern medicinal chemistry. Its utility stems from the unique electronic nature of the boron atom. Boron possesses an empty p-orbital, making it a Lewis acid capable of accepting a pair of electrons. This allows boronic acids to form reversible covalent bonds with nucleophilic residues, such as the hydroxyl group of serine or threonine, commonly found in the active sites of enzymes.[2][3]

This ability to act as a transition-state analog has led to the development of potent enzyme inhibitors. The most prominent example is Bortezomib (Velcade®) , a dipeptidyl boronic acid that was the first proteasome inhibitor approved for treating multiple myeloma.[3][4] The success of Bortezomib catalyzed a surge of interest in boronic acids, leading to the approval of other drugs like ixazomib and vaborbactam.[2] Therefore, when using a building block like this compound, researchers are not only introducing a pyridine scaffold but also a functional group with proven therapeutic potential.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application for this compound is its role as the organoboron partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is one of the most powerful and widely used methods for forming carbon-carbon (C-C) bonds, particularly between sp²-hybridized carbon atoms (aryl-aryl, aryl-vinyl, etc.). Its reliability, functional group tolerance, and the commercial availability of a vast array of boronic acids and aryl halides have made it indispensable in the synthesis of pharmaceuticals.

The general catalytic cycle involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide).

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step requires a base to activate the boronic acid.

  • Reductive Elimination: The two organic partners are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition Ar-Pd(II)-X L₂ pd0->oxidative_addition transmetalation Transmetalation Ar-Pd(II)-R L₂ oxidative_addition->transmetalation reductive_elimination Reductive Elimination transmetalation->reductive_elimination reductive_elimination->pd0 Regeneration product Coupled Product (Ar-R) reductive_elimination->product Product Release arx Aryl Halide (Ar-X) arx->oxidative_addition boronic Boronic Acid (R-B(OH)₂) + Base boronic->transmetalation

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Synthetic Protocol: Aryl Boronic Acid Formation

While the exact synthesis of this compound is proprietary to its manufacturers, a general and robust method for preparing similar aryl boronic acids involves a lithium-halogen exchange followed by quenching with a borate ester. The following protocol is adapted from established literature procedures for analogous compounds.[5][6]

Objective: To synthesize an aryl boronic acid from its corresponding aryl bromide.

Materials:

  • Aryl bromide (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (1.5 eq)

  • Triisopropyl borate (1.5 eq)

  • 1N Hydrochloric acid (HCl)

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Experimental Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the aryl bromide dissolved in anhydrous THF.

  • Lithiation: Cool the solution to -78°C using a dry ice/acetone bath. Slowly add n-butyllithium dropwise via syringe, ensuring the internal temperature remains below -70°C. Causality: This low temperature is critical to prevent side reactions and ensure efficient lithium-halogen exchange over deprotonation at other sites.

  • Borylation: After stirring the mixture at -78°C for 30 minutes, add triisopropyl borate dropwise. Causality: The borate ester acts as an electrophile, trapping the highly reactive aryllithium intermediate to form a boronate ester complex.

  • Warming: Allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 12-16 hours).

  • Hydrolysis (Work-up): Quench the reaction by slowly adding 1N HCl. Stir vigorously for 30 minutes to hydrolyze the boronate ester to the desired boronic acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude boronic acid, which can be further purified by crystallization or chromatography.

Handling and Storage Integrity

Proper handling and storage are paramount to maintaining the integrity and reactivity of this compound.

  • Storage: The compound should be stored at -20°C in a tightly sealed container under an inert atmosphere if possible.[1]

  • Anhydride Formation: Boronic acids have a propensity to undergo dehydration to form cyclic trimeric anhydrides known as boroxines. While this process is often reversible upon exposure to water during reaction work-up, the presence of boroxines can affect the stoichiometry and solubility of the reagent. Storing the compound in a desiccated, cold environment minimizes this degradation.

  • Handling: Avoid repeated freeze-thaw cycles, which can introduce moisture and promote degradation.[1] For multiple uses, it is advisable to aliquot the powder into smaller, single-use vials upon receipt.

Conclusion

This compound is a high-value chemical tool for researchers engaged in the synthesis of novel organic compounds. Its well-defined structure, characterized by a molecular weight of 166.97 g/mol and the formula C₇H₁₀BNO₃, provides a unique combination of a heterocyclic core and a reactive boronic acid handle. Beyond its critical role as a substrate in powerful C-C bond-forming reactions like the Suzuki-Miyaura coupling, the boronic acid moiety itself carries therapeutic relevance, offering a pathway for the design of targeted enzyme inhibitors. A thorough understanding of its properties, applications, and handling requirements enables scientists to leverage this building block to its full potential in the complex and demanding fields of drug discovery and materials science.

References

An In-Depth Technical Guide to the Synthesis of 2-Methoxy-5-methylpyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview and a detailed, field-proven protocol for the synthesis of 2-Methoxy-5-methylpyridine-3-boronic acid, a valuable building block in contemporary drug discovery and development. This document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and process development, offering in-depth insights into the synthetic strategy, mechanistic underpinnings, and practical execution of the synthesis.

Introduction: The Significance of this compound in Medicinal Chemistry

Pyridylboronic acids and their derivatives are of paramount importance in modern organic synthesis, primarily serving as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] This reaction's robustness, functional group tolerance, and ability to form carbon-carbon bonds with high efficiency and selectivity have made it a cornerstone of medicinal chemistry for the construction of complex biaryl and heteroaryl structures.[2][3]

The specific scaffold of this compound is of particular interest due to the electronic and steric properties conferred by its substituents. The methoxy group at the 2-position and the methyl group at the 5-position modulate the reactivity and binding interactions of molecules incorporating this fragment, making it a desirable component in the design of novel therapeutic agents.

Synthetic Strategy: A Halogen-Metal Exchange Approach

The most reliable and scalable approach for the synthesis of pyridinylboronic acids is through a halogen-metal exchange of a corresponding halopyridine, followed by borylation with a trialkyl borate.[4][5] This method offers a direct and efficient route to the desired boronic acid.

The proposed synthetic pathway commences with a suitable precursor, 3-bromo-2-methoxy-5-methylpyridine. This starting material can be synthesized through multi-step sequences or procured from commercial vendors. The core of the synthesis then involves a low-temperature lithium-halogen exchange to generate a transient 3-lithiopyridine intermediate, which is subsequently trapped with a borate ester. Acidic workup then hydrolyzes the resulting boronate ester to afford the target this compound.

Visualizing the Synthesis Pathway

The following diagram illustrates the key transformation in the synthesis of this compound.

Synthesis_Pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_product Product 3-bromo-2-methoxy-5-methylpyridine 3-bromo-2-methoxy- 5-methylpyridine Lithiated_Intermediate 3-lithiopyridine intermediate 3-bromo-2-methoxy-5-methylpyridine->Lithiated_Intermediate 1. n-BuLi, THF, -78 °C Boronic_Acid 2-Methoxy-5-methylpyridine- 3-boronic acid Lithiated_Intermediate->Boronic_Acid 2. B(OiPr)3 3. H3O+ workup

Caption: Synthetic route to this compound.

Experimental Protocol: A Step-by-Step Guide

This protocol details the synthesis of this compound from 3-bromo-2-methoxy-5-methylpyridine. All operations should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Materials and Reagents
ReagentMolar Mass ( g/mol )CAS NumberNotes
3-bromo-2-methoxy-5-methylpyridine202.05-Ensure anhydrous conditions.
Anhydrous Tetrahydrofuran (THF)72.11109-99-9Freshly distilled or from a solvent purification system.
n-Butyllithium (n-BuLi)64.06109-72-8Typically 2.5 M solution in hexanes.
Triisopropyl borate188.085419-55-6
2 M Hydrochloric acid (HCl)36.467647-01-0
Saturated aqueous sodium bicarbonate84.01144-55-8
Anhydrous magnesium sulfate (MgSO4)120.377487-88-9
Diethyl ether74.1260-29-7For extraction.
Hexanes--For trituration/crystallization.
Procedure
  • Reaction Setup:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add 3-bromo-2-methoxy-5-methylpyridine (1.0 eq).

    • Dissolve the starting material in anhydrous tetrahydrofuran (THF) (approximately 10 mL per 1 g of starting material).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithium-Halogen Exchange:

    • Slowly add n-butyllithium (1.1 eq) dropwise to the cooled solution via a syringe, ensuring the internal temperature does not rise above -70 °C.

    • Stir the reaction mixture at -78 °C for 1 hour. The formation of the lithiated intermediate may be indicated by a color change.

  • Borylation:

    • To the cold solution of the lithiated intermediate, add triisopropyl borate (1.2 eq) dropwise via a syringe, again maintaining the temperature below -70 °C.

    • After the addition is complete, stir the reaction mixture at -78 °C for an additional 2 hours.

    • Slowly allow the reaction mixture to warm to room temperature overnight.

  • Workup and Isolation:

    • Quench the reaction by the slow addition of 2 M hydrochloric acid (HCl) until the pH of the aqueous layer is approximately 1-2.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layers over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can often be purified by trituration with cold hexanes or by recrystallization from a suitable solvent system (e.g., diethyl ether/hexanes).

    • Filter the resulting solid and dry under vacuum to yield this compound as a white to off-white solid.

Mechanistic Insights and Rationale

The success of this synthesis hinges on a fundamental understanding of the underlying reaction mechanisms.

  • Lithium-Halogen Exchange: The reaction of n-butyllithium with 3-bromo-2-methoxy-5-methylpyridine proceeds via a lithium-halogen exchange mechanism.[5] The highly polar carbon-lithium bond of n-BuLi facilitates the abstraction of the bromine atom from the pyridine ring, forming the more stable 3-lithiopyridine intermediate. This reaction is typically very fast, even at low temperatures. The choice of -78 °C is critical to prevent side reactions, such as the decomposition of the organolithium intermediate or reaction with the solvent.[6]

  • Borylation: The 3-lithiopyridine is a potent nucleophile that readily attacks the electrophilic boron atom of triisopropyl borate.[7] This forms a boronate complex. The use of a slight excess of the borate ester ensures complete consumption of the organolithium intermediate.

  • Hydrolysis: The acidic workup is essential for the hydrolysis of the boronate ester to the final boronic acid. The protons from the acid facilitate the cleavage of the boron-oxygen bonds of the ester, which are then replaced by hydroxyl groups.

Self-Validating Systems and Quality Control

To ensure the integrity of the synthesis, several in-process controls and final product characterization steps are recommended:

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting material and the formation of the product.

  • Purity Assessment: The purity of the final product should be assessed by high-performance liquid chromatography (HPLC) and its identity confirmed by nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS).

  • Yield Calculation: A thorough calculation of the percentage yield should be performed to evaluate the efficiency of the reaction. Typical yields for this type of transformation are in the range of 60-80%.

Applications in Suzuki-Miyaura Cross-Coupling

This compound is a versatile reagent for the synthesis of complex molecules via the Suzuki-Miyaura cross-coupling reaction.[8][9] This palladium-catalyzed reaction allows for the formation of a new carbon-carbon bond between the boronic acid and an organic halide or triflate. The reaction is highly valued for its mild conditions and broad functional group tolerance, making it an indispensable tool in the synthesis of pharmaceutical candidates.

References

A Technical Guide to the Stability and Optimal Storage of 2-Methoxy-5-methylpyridine-3-boronic acid for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methoxy-5-methylpyridine-3-boronic acid (CAS No. 1029654-27-0) is a substituted heteroaryl boronic acid that serves as a critical building block in modern medicinal chemistry and drug discovery.[1][2] Its structural motifs are integral to the synthesis of complex molecules, largely through its utility in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[2] Boronic acids are prized for their versatile reactivity, general stability, and low toxicity.[1] However, the term "stability" is highly contextual. The unique physicochemical properties of the boronic acid functional group present specific challenges related to degradation, which can compromise sample integrity, impact experimental reproducibility, and ultimately affect the viability of drug development programs.

This guide provides an in-depth analysis of the stability profile of this compound. Moving beyond generic storage advice, we will explore the core chemical mechanisms of its degradation and present a set of field-proven protocols for its storage and handling. The objective is to equip researchers, scientists, and drug development professionals with the necessary knowledge to preserve the compound's purity and reactivity, ensuring its reliable performance in sensitive downstream applications.

Physicochemical Properties and Identification

A precise understanding of the compound's basic properties is the foundation for proper handling.

PropertyValueReference
CAS Number 1029654-27-0[3]
Molecular Formula C₇H₁₀BNO₃[3]
Molecular Weight 166.97 g/mol
Typical Form Lyophilized powder or solid[3]
Purity ≥95%[3]

Core Stability Challenges of Heteroaryl Boronic Acids

The stability of this compound is primarily dictated by the inherent reactivity of the boronic acid moiety. Two principal degradation pathways must be understood and mitigated: oxidative deboronation and dehydrative trimerization.

Oxidative Degradation (Deboronation)

The most significant and irreversible degradation pathway for boronic acids is oxidative cleavage of the carbon-boron bond.[4]

Mechanism: The boron atom in a boronic acid possesses an empty p-orbital, rendering it electron-deficient and susceptible to nucleophilic attack.[5] Reactive oxygen species (ROS), such as atmospheric oxygen or residual peroxides in solvents, can attack the boron atom. This is followed by a rearrangement where the pyridine ring migrates from the boron to the oxygen atom, forming a labile borate ester. This intermediate then rapidly hydrolyzes to yield the corresponding phenol (2-methoxy-5-methylpyridin-3-ol) and boric acid.[4][6] This process, known as protodeboronation or oxidative deboronation, is a common failure point in reactions and during storage.

G cluster_0 Oxidative Deboronation Pathway Boronic_Acid 2-Methoxy-5-methyl- pyridine-3-boronic acid Intermediate Tetrahedral Boronate Intermediate Boronic_Acid->Intermediate + ROS ROS Reactive Oxygen Species (e.g., O₂, H₂O₂) Alcohol 2-Methoxy-5-methyl- pyridin-3-ol (Degradation Product) Intermediate->Alcohol C-B Cleavage & Rearrangement Boric_Acid Boric Acid B(OH)₃ Intermediate->Boric_Acid Hydrolysis Hydrolysis

Figure 1: Mechanism of oxidative degradation of a boronic acid.

Dehydrative Trimerization (Boroxine Formation)

A second, reversible process that affects boronic acids, particularly in the solid state, is dehydration to form a cyclic trimer anhydride known as a boroxine. This is a condensation reaction where three molecules of the boronic acid eliminate three molecules of water.

Implications: While this process is reversible upon exposure to water (e.g., when dissolving for a reaction), the formation of boroxines can have practical consequences. The presence of varying amounts of the anhydride can alter the compound's weight, solubility, and dissolution rate, leading to inconsistencies in reaction stoichiometry. Indeed, suppliers often note that the product contains "varying amounts of Anhydride".

G cluster_1 Dehydrative Trimerization Equilibrium Monomer 3 x Boronic Acid Monomer Boroxine Cyclic Boroxine Trimer Monomer->Boroxine -3 H₂O (Solid State) Water 3 x H₂O Boroxine->Monomer +3 H₂O (In Solution)

References

A Technical Guide to the Spectral Analysis of 2-Methoxy-5-methylpyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Spectral Analysis in Drug Discovery

In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is paramount.[1][2] Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are foundational tools that provide a detailed understanding of a molecule's structure, connectivity, and purity.[3] This guide offers an in-depth technical exploration of the spectral data for 2-Methoxy-5-methylpyridine-3-boronic acid, a substituted pyridine derivative of interest to researchers in medicinal chemistry. Understanding the nuanced spectral features of this molecule is crucial for its application in synthesis and drug development pipelines, where unambiguous structural confirmation is a prerequisite for advancing lead candidates.[4]

This document will provide a detailed analysis of the expected NMR, IR, and MS data for this compound. The causality behind experimental choices and the interpretation of the resulting spectra will be explained from the perspective of a seasoned application scientist.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[1] It provides detailed information about the chemical environment of individual nuclei, primarily ¹H and ¹³C, allowing for the unambiguous assignment of the molecular structure.

A. ¹H NMR Spectroscopy: A Proton's Perspective

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD). The choice of solvent is critical, as boronic acids can form boroxine anhydrides, leading to complex or broad spectra. Methanolic solvents can help break up these oligomers.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • Data Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction.

Workflow for ¹H NMR Data Acquisition and Interpretation:

Caption: Workflow for acquiring and interpreting ¹H NMR spectra.

Predicted ¹H NMR Spectrum and Interpretation:

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
B(OH)₂8.0 - 9.0broad singlet2HThe acidic protons of the boronic acid are typically broad and their chemical shift is highly dependent on solvent, concentration, and water content.
H4~8.2singlet1HThis proton is ortho to the electron-withdrawing boronic acid group and meta to the methoxy group, resulting in a downfield shift.
H6~7.9singlet1HThis proton is ortho to the nitrogen and meta to the boronic acid, leading to a significant downfield shift.
OCH₃~3.9singlet3HMethoxy group protons typically appear in this region.
CH₃~2.3singlet3HThe methyl group on the pyridine ring will be in the typical benzylic proton region.

Expert Insight: The broadness of the B(OH)₂ peak is a characteristic feature of boronic acids and is due to chemical exchange with residual water in the solvent and intermolecular hydrogen bonding. Running the NMR in D₂O would cause this peak to disappear due to proton-deuterium exchange, which can be a useful diagnostic experiment.

B. ¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Experimental Protocol: The sample preparation is the same as for ¹H NMR. A standard proton-decoupled ¹³C NMR experiment is performed. Due to the low natural abundance of ¹³C, a higher number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

Predicted ¹³C NMR Spectrum and Interpretation:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C2~163Attached to two electronegative atoms (N and O), this carbon is significantly deshielded.
C3~120-130The carbon bearing the boronic acid group. The exact shift can be broad due to quadrupolar relaxation of the boron nucleus.
C4~145This carbon is deshielded due to its position relative to the nitrogen and the boronic acid group.
C5~135The carbon attached to the methyl group.
C6~148This carbon is alpha to the nitrogen, resulting in a significant downfield shift.[5]
OCH₃~55Typical chemical shift for a methoxy carbon.
CH₃~18Typical chemical shift for a methyl group on an aromatic ring.

Authoritative Grounding: The chemical shifts of pyridine carbons are significantly influenced by the electronegativity of the nitrogen atom and the electronic effects of substituents. Carbons alpha (C2, C6) and gamma (C4) to the nitrogen are typically deshielded compared to the beta carbons (C3, C5).[5][6]

II. Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[7]

Experimental Protocol:

  • Sample Preparation: The spectrum can be acquired using an Attenuated Total Reflectance (ATR) accessory, which requires only a small amount of solid sample placed directly on the crystal.

  • Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

  • Data Processing: A background spectrum is first collected and then subtracted from the sample spectrum.

Workflow for IR Data Acquisition:

Caption: A simplified workflow for ATR-IR spectroscopy.

Predicted IR Spectrum and Interpretation:

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
3400 - 3200 (broad)O-H stretchB(OH)₂The broadness is due to strong intermolecular hydrogen bonding.[8]
~3050C-H stretchAromatic C-HCharacteristic for C-H bonds on an aromatic ring.
2950 - 2850C-H stretchAliphatic C-HFrom the methoxy and methyl groups.[9]
1600 - 1450C=C and C=N stretchPyridine ringMultiple bands are expected due to the aromatic system.
1350 - 1310B-O stretchB-OA strong and characteristic absorption for boronic acids.[8]
1250 - 1000C-O stretchC-O-C (methoxy)Asymmetric and symmetric stretching of the ether linkage.

Trustworthiness: The presence of a strong, broad absorption in the 3400-3200 cm⁻¹ region, coupled with a strong band around 1350 cm⁻¹, is highly indicative of a boronic acid functionality.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[10] It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.[11][12]

Experimental Protocol:

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography.

  • Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule, as it is likely to produce the protonated molecular ion [M+H]⁺.

  • Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Workflow for ESI-MS Analysis:

Caption: Workflow for Electrospray Ionization Mass Spectrometry.

Predicted Mass Spectrum and Interpretation:

  • Molecular Weight: The molecular formula of this compound is C₇H₁₀BNO₃, with a monoisotopic mass of approximately 167.07 g/mol .

  • Expected Ion: In positive ion ESI-MS, the most prominent peak is expected to be the protonated molecular ion [M+H]⁺ at an m/z of approximately 168.08.

  • Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion could reveal characteristic fragmentation patterns.

    • Loss of H₂O: A common fragmentation pathway for boronic acids is the loss of water (18 Da) to give an ion at m/z ~150.07.

    • Loss of B(OH)₃: Loss of boric acid (61.83 Da) could lead to a fragment corresponding to the protonated 2-methoxy-5-methylpyridine at m/z ~106.25.

    • Loss of CH₃: Cleavage of the methyl group could result in a fragment at m/z ~153.06.

Expertise & Experience: The analysis of boronic acids by mass spectrometry can sometimes be complicated by the in-source formation of boroxine trimers or adducts with solvents.[13] Careful optimization of the MS source conditions is often necessary to obtain a clean spectrum dominated by the molecular ion.

Conclusion

The comprehensive spectral analysis of this compound through NMR, IR, and MS provides a detailed and validated structural characterization. Each technique offers a unique and complementary piece of the structural puzzle. For researchers and drug development professionals, a thorough understanding of these spectral signatures is not merely an academic exercise but a critical component of quality control, reaction monitoring, and the confident progression of molecules through the discovery pipeline. The predicted data and interpretations within this guide serve as a robust framework for the analysis of this compound and other structurally related pyridine boronic acids.

References

An In-Depth Technical Guide to the Reactivity Profile of Substituted Pyridine Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

Substituted pyridine boronic acids and their derivatives are indispensable building blocks in modern organic synthesis, particularly for the construction of carbon-carbon and carbon-heteroatom bonds.[1][2] Their prevalence in pharmaceuticals, agrochemicals, and materials science underscores the critical need for a comprehensive understanding of their reactivity.[3][4] This guide provides an in-depth analysis of the nuanced reactivity profile of these reagents. We will move beyond standard protocols to explore the underlying principles governing their stability, common side reactions, and the impact of substitution patterns on their performance in cross-coupling reactions. By synthesizing mechanistic insights with field-proven strategies, this document aims to equip researchers with the knowledge to troubleshoot challenging transformations and unlock the full synthetic potential of this vital class of compounds.

Introduction: The Unique Dichotomy of Pyridine Boronic Acids

Pyridine boronic acids present a fascinating chemical dichotomy. The pyridine ring, an electron-deficient heteroaromatic system, imparts unique electronic properties that are highly desirable in medicinal chemistry for modulating solubility and directing biological interactions.[3] Simultaneously, the boronic acid moiety offers a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the efficient formation of biaryl and heteroaryl structures.[2][4]

However, this combination also introduces inherent stability challenges. The Lewis basic nitrogen atom of the pyridine ring can influence the Lewis acidity of the boron center, and the position of the boronic acid group relative to the nitrogen has a profound impact on the molecule's stability and reactivity.[5] A thorough grasp of these structure-activity relationships is paramount for their successful application.

The Stability Conundrum: Navigating the Pitfalls

The utility of any chemical reagent is intrinsically linked to its stability. For pyridine boronic acids, several decomposition pathways can compete with the desired cross-coupling reaction, leading to diminished yields and complex product mixtures.

Protodeboronation: The Preeminent Side Reaction

Protodeboronation, the cleavage of the C–B bond and its replacement with a C–H bond, is the most common and often frustrating side reaction encountered with pyridine boronic acids.[6][7] This process is particularly pronounced for 2-pyridyl boronic acids due to the proximity of the nitrogen atom, which can facilitate protonolysis.[6][8]

The mechanism of protodeboronation is highly dependent on the reaction conditions, especially pH.[7] Both acid- and base-catalyzed pathways have been identified.[6] Under the basic conditions typical of Suzuki-Miyaura couplings, the formation of a boronate species is often the prelude to C–B bond cleavage.[6]

Expert Insight: The rate of protodeboronation is a kinetic race against the rate of transmetalation in the catalytic cycle. For challenging couplings with slow transmetalation rates, the equilibrium can favor the undesired protodeboronation pathway.

Oxidation and Homocoupling

In addition to protodeboronation, pyridine boronic acids are susceptible to oxidation, which can lead to the formation of the corresponding pyridinol. This is often mediated by residual oxygen or peroxidic impurities in solvents.[6] Furthermore, palladium-catalyzed homocoupling of the boronic acid can occur, yielding bipyridyl byproducts.

Strategic Approaches to Mitigate Instability and Enhance Reactivity

Fortunately, a number of robust strategies have been developed to circumvent the inherent instability of pyridine boronic acids, enabling their effective use in a wide range of synthetic transformations.

Boronic Esters: The First Line of Defense

Conversion of the boronic acid to a boronic ester is a widely adopted strategy to enhance stability.[6] The increased steric bulk and altered electronics around the boron atom significantly retard the rate of protodeboronation. Pinacol esters are the most common choice due to their commercial availability and ease of preparation, often via the Miyaura borylation.[6]

While generally more stable, boronic esters are typically less reactive than their corresponding acids.[6] The choice between a boronic acid and its ester derivative often represents a trade-off between stability and reactivity, which must be evaluated on a case-by-case basis.

Air-Stable Boronate Complexes: MIDA and N-phenyldiethanolamine Boronates

For particularly unstable systems, such as many 2-pyridyl boronic acids, more advanced stabilizing strategies are required. The use of N-methyliminodiacetic acid (MIDA) to form air-stable boronate complexes has emerged as a powerful solution.[8][9] These crystalline, bench-stable solids can undergo slow, controlled hydrolysis under the reaction conditions to release the reactive boronic acid in situ, minimizing its concentration and thus suppressing decomposition pathways.[8][9]

Similarly, N-phenyldiethanolamine (PDEA) boronates offer enhanced stability through the formation of an intramolecular dative bond between the nitrogen of the amine and the boron atom.[5]

MIDA_Boronate_Slow_Release MIDA_Boronate Air-Stable 2-Pyridyl MIDA Boronate Slow_Hydrolysis Slow Hydrolysis (e.g., K3PO4, H2O) MIDA_Boronate->Slow_Hydrolysis Boronic_Acid Unstable 2-Pyridyl Boronic Acid (in situ) Slow_Hydrolysis->Boronic_Acid Cross_Coupling Suzuki-Miyaura Cross-Coupling Boronic_Acid->Cross_Coupling Favorable Decomposition Protodeboronation/ Oxidation Boronic_Acid->Decomposition Minimized Desired_Product Desired Biaryl Product Cross_Coupling->Desired_Product

Figure 1. Conceptual workflow for the slow-release strategy using MIDA boronates.

The Influence of Substituents on Reactivity

The electronic and steric nature of substituents on the pyridine ring plays a crucial role in modulating the reactivity of the boronic acid.

Electronic Effects
  • Electron-withdrawing groups (EWGs): EWGs, such as halides or nitro groups, increase the Lewis acidity of the boron atom and can enhance the rate of transmetalation. However, they can also render the C–B bond more susceptible to nucleophilic attack, potentially accelerating base-catalyzed protodeboronation.[6]

  • Electron-donating groups (EDGs): EDGs, such as alkoxy or amino groups, can decrease the rate of transmetalation. In some cases, the nitrogen of an amino substituent can coordinate to the palladium center, inhibiting catalysis.[10] However, EDGs can also stabilize the pyridine ring against decomposition.

Steric Effects

Substituents ortho to the boronic acid group can sterically hinder the approach of the palladium complex, slowing down the rate of transmetalation. This can be particularly problematic in the synthesis of highly substituted biaryl systems. Careful selection of bulky phosphine ligands can sometimes overcome this steric hindrance.[11]

Practical Considerations for Suzuki-Miyaura Couplings

Achieving high yields and purity in Suzuki-Miyaura couplings involving substituted pyridine boronic acids requires careful optimization of several reaction parameters.

Catalyst and Ligand Selection

The choice of palladium catalyst and phosphine ligand is critical. For electron-rich or sterically hindered systems, electron-rich and bulky phosphine ligands such as SPhos, XPhos, or RuPhos are often employed.[12] In some cases, nickel-based catalyst systems have shown excellent reactivity, particularly with challenging heterocyclic substrates.[13]

Base and Solvent Systems

The base plays a multifaceted role in the Suzuki-Miyaura coupling, including the formation of the active boronate species and the regeneration of the Pd(0) catalyst. Common bases include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The choice of base can significantly impact the reaction outcome, and screening is often necessary.[10][14]

Aqueous solvent mixtures (e.g., dioxane/water, THF/water) are frequently used and can facilitate the dissolution of the base and the formation of the active boronate.[12] However, for particularly water-sensitive substrates, anhydrous conditions may be required.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of a Substituted Pyridine Boronic Acid

Disclaimer: This is a general guideline. Optimal conditions will vary depending on the specific substrates.

  • Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the substituted pyridine boronic acid or ester (1.2–1.5 equiv), and the base (2.0–3.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Catalyst Addition: Add the solvent, followed by the palladium catalyst and ligand.

  • Reaction: Heat the reaction mixture to the desired temperature and monitor the progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Add Aryl Halide, Pyridine Boronic Acid, and Base to Flask Inert Establish Inert Atmosphere (Ar/N2) Start->Inert Add_Solv_Cat Add Solvent, Pd Catalyst, and Ligand Inert->Add_Solv_Cat Heat Heat and Stir Add_Solv_Cat->Heat Monitor Monitor Reaction (TLC/LC-MS) Heat->Monitor Workup Aqueous Workup Monitor->Workup Purify Column Chromatography Workup->Purify Product Isolated Product Purify->Product

Figure 2. A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Summary and Outlook

Substituted pyridine boronic acids are powerful and versatile reagents in modern organic synthesis. A deep understanding of their reactivity profile, particularly their propensity for protodeboronation, is essential for their successful application. By employing strategies such as the use of boronic esters or air-stable MIDA boronates, and by carefully optimizing reaction conditions, researchers can overcome the inherent challenges associated with these compounds. The continued development of novel catalysts, ligands, and stabilizing groups will undoubtedly further expand the synthetic utility of substituted pyridine boronic acids, enabling the construction of increasingly complex and valuable molecules for drug discovery and materials science.

References

An In-depth Technical Guide to the Solubility of 2-Methoxy-5-methylpyridine-3-boronic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-Methoxy-5-methylpyridine-3-boronic acid in common organic solvents. Boronic acids and their derivatives are pivotal in modern synthetic chemistry, particularly in cross-coupling reactions and as building blocks in medicinal chemistry. However, their solubility can be complex and is influenced by factors such as solvent polarity, temperature, and the compound's propensity to form anhydrides (boroxines). This document moves beyond a simple data sheet to offer researchers, scientists, and drug development professionals a foundational understanding of the principles governing boronic acid solubility, a detailed, field-proven experimental protocol for its quantitative determination, and a logical framework for data interpretation.

Introduction: The Chemical Context of this compound

This compound is a substituted pyridine boronic acid, a class of compounds widely utilized in organic synthesis. The pyridine ring introduces specific electronic and steric properties, while the methoxy and methyl groups further modulate its reactivity and physical characteristics, including solubility. The boronic acid moiety, -B(OH)₂, is the key functional group, enabling reactions like the Suzuki-Miyaura coupling.

However, the very nature of the boronic acid group presents unique challenges in solubility studies. Boronic acids can undergo reversible dehydration to form cyclic anhydrides known as boroxines.[1][2][3] This equilibrium between the monomeric acid and the trimeric boroxine is solvent-dependent and can significantly complicate solubility measurements, as the two species often exhibit vastly different solubilities.[3] Therefore, a robust understanding of experimental conditions is critical for obtaining reproducible and meaningful data.

Foundational Principles of Boronic Acid Solubility

The solubility of any solid in a liquid solvent is governed by the thermodynamics of dissolution, where the energy required to break the solute-solute and solvent-solvent interactions is balanced by the energy released upon forming solute-solvent interactions. For boronic acids, several key factors come into play:

  • Polarity Matching ("Like Dissolves Like") : The polarity of the solvent relative to the solute is a primary determinant.[4] The pyridine and boronic acid groups impart polarity, suggesting higher solubility in polar solvents. However, the overall molecule has both polar and non-polar regions.

  • Hydrogen Bonding : The two hydroxyl groups on the boron atom can act as hydrogen bond donors, while the pyridine nitrogen and methoxy oxygen can act as hydrogen bond acceptors. Solvents capable of participating in hydrogen bonding (e.g., alcohols) are likely to be effective at solvating the molecule.

  • The Boroxine Equilibrium : In non-polar, aprotic solvents, the equilibrium often favors the less polar, and typically less soluble, boroxine trimer.[1][3] In protic or highly polar solvents, the equilibrium tends to shift towards the monomeric boronic acid. This dynamic is a critical consideration in experimental design and data interpretation.

  • Temperature : For most solid-liquid systems, solubility increases with temperature as the dissolution process is often endothermic.[4]

Given these complexities, a standardized experimental approach is essential. The most widely accepted and robust method for determining the thermodynamic equilibrium solubility of a compound is the Saturation Shake-Flask Method .[5][6][7]

Experimental Protocol: Quantitative Determination of Solubility via the Shake-Flask Method

This protocol provides a step-by-step methodology for accurately determining the equilibrium solubility of this compound.

Materials and Equipment
  • This compound (solid, high purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance (± 0.01 mg)

  • Glass vials with PTFE-lined screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Step-by-Step Methodology
  • Preparation of Saturated Solutions :

    • Accurately weigh an excess amount of this compound into a series of glass vials. An "excess" ensures that undissolved solid remains at equilibrium. A starting point is to add ~20-30 mg of the solid.

    • Pipette a precise volume (e.g., 2.0 mL) of each selected organic solvent into the corresponding vials.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration :

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is standard, but 48-72 hours is recommended for boronic acids to account for the monomer-boroxine equilibrium.[5][6]

    • Causality Check: The extended equilibration time is crucial. It allows the dissolution process and the chemical equilibrium (acid to boroxine) to reach a steady state, which is the definition of thermodynamic solubility.

  • Phase Separation :

    • After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to let the excess solid settle.

    • To ensure complete removal of particulate matter, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes).

    • Self-Validation: This step is critical for preventing undissolved solid from being carried over into the analysis stage, which would artificially inflate the measured solubility.

  • Sample Preparation for Analysis :

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial. This removes any remaining microscopic particles.

    • Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the HPLC method) to a concentration that falls within the linear range of the analytical method. A precise dilution factor is essential for accurate back-calculation.

  • Quantitative Analysis (HPLC) :

    • Prepare a series of calibration standards of this compound of known concentrations.

    • Analyze the calibration standards and the diluted samples by HPLC.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation of Solubility :

    • Calculate the concentration of the original, undiluted saturated solution by multiplying the measured concentration by the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Workflow Diagram

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

Solubility_Workflow cluster_prep Phase 1: Preparation & Equilibration cluster_sep Phase 2: Separation cluster_analysis Phase 3: Analysis & Calculation A 1. Add Excess Solid to Vial B 2. Add Precise Volume of Solvent A->B C 3. Equilibrate (e.g., 24-72h) with Agitation at Constant T B->C D 4. Centrifuge to Pellet Excess Solid C->D E 5. Withdraw Supernatant & Filter (0.22 µm) D->E F 6. Prepare Precise Dilution of Filtrate E->F G 7. Quantify Concentration via HPLC F->G H 8. Calculate Original Solubility (mg/mL or mol/L) G->H

Caption: Experimental workflow for determining equilibrium solubility.

Data Presentation and Interpretation

The results of the solubility screening should be compiled into a structured table for clear comparison.

Table 1: Solubility of this compound in Various Organic Solvents at 25 °C

Solvent CategorySolvent NameDielectric Constant (ε)Solubility (mg/mL)Solubility (mol/L)Observations
Protic Methanol32.7[Experimental Data][Experimental Data]Clear, colorless solution
Ethanol24.5[Experimental Data][Experimental Data]Clear, colorless solution
Isopropanol19.9[Experimental Data][Experimental Data]
Aprotic Polar Acetonitrile37.5[Experimental Data][Experimental Data]
Acetone20.7[Experimental Data][Experimental Data]
Tetrahydrofuran (THF)7.6[Experimental Data][Experimental Data]Possible boroxine formation
Dichloromethane (DCM)9.1[Experimental Data][Experimental Data]
Aprotic Non-Polar Toluene2.4[Experimental Data][Experimental Data]Low solubility expected
Hexanes1.9[Experimental Data][Experimental Data]Very low solubility expected

This table should be populated with data obtained from the experimental protocol.

Interpreting the Results:

  • High Solubility in Protic Solvents : High values in solvents like methanol and ethanol would be expected, driven by strong hydrogen bonding interactions with the boronic acid group.

  • Moderate to High Solubility in Polar Aprotic Solvents : Solvents like acetonitrile and acetone can act as hydrogen bond acceptors, leading to good solvation.

  • Lower Solubility in Non-Polar Solvents : In solvents like THF, toluene, and hexanes, the solubility is expected to be significantly lower. In these environments, the formation of the less soluble boroxine trimer may be more favorable, further reducing the measured solubility of the "boronic acid" species.

Conclusion and Best Practices

The solubility of this compound is a critical parameter that dictates its utility in synthesis and formulation. Due to the compound's chemical nature, particularly the boronic acid moiety's equilibrium with its boroxine form, direct literature values are scarce and can be unreliable without detailed experimental context. The shake-flask method described herein provides a robust and authoritative protocol for generating reliable, reproducible solubility data. By systematically evaluating solubility across a range of solvents with varying polarities and hydrogen bonding capabilities, researchers can build a comprehensive solubility profile to guide reaction solvent selection, purification strategies, and formulation development.

References

commercial availability and suppliers of 2-Methoxy-5-methylpyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Methoxy-5-methylpyridine-3-boronic acid: Commercial Availability, Sourcing, and Application

Introduction: A Versatile Heterocyclic Building Block

This compound (CAS No: 1029654-27-0) is a specialized heterocyclic organic compound that has emerged as a valuable building block in the fields of medicinal chemistry and drug discovery. Its structure, featuring a pyridine core functionalized with methoxy, methyl, and boronic acid groups, makes it an ideal participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

The utility of boronic acids as pharmacophores and synthetic intermediates has grown substantially since the FDA approval of bortezomib (Velcade®), the first boronic acid-containing drug, in 2003.[1][2][3] This class of compounds is prized for its unique ability to form reversible covalent bonds with biological targets and its stability and versatility in complex molecule synthesis.[2][3] This guide provides an in-depth analysis of the commercial landscape for this compound, offering technical insights for researchers and drug development professionals on sourcing, quality assessment, and practical application.

Physicochemical Properties and Core Specifications

Understanding the fundamental properties of this compound is the first step in its successful application. The compound is typically supplied as a solid, ranging from a white to off-white or beige powder.[4] Due to the nature of boronic acids, this product may contain varying amounts of its anhydride.

PropertyValueSource
CAS Number 1029654-27-0[5][6]
Molecular Formula C₇H₁₀BNO₃[5]
Molecular Weight 166.97 g/mol
Typical Appearance Solid; Lyophilized Powder[5]
Common Purity Levels ≥95%[5]
Primary InChI Key WIIYALHHVMIETQ-UHFFFAOYSA-N
Typical Storage Long-term: -20°C to -80°C; Short-term: 2-8°C[5][7]

Visualization: Molecular Structure

Caption: Chemical structure of this compound.

Commercial Availability and Supplier Analysis

This compound is a fine chemical intended for research and development purposes and is not available for consumer or medical use.[8] Availability is generally restricted to specialized chemical suppliers who cater to the pharmaceutical and biotechnology industries. When sourcing this material, researchers must exercise diligence, as quality and documentation can vary significantly between suppliers.

SupplierProduct Name/CASPurityAvailable QuantitiesStorageKey Considerations
Sigma-Aldrich This compound / 1029654-27-0Not specifiedInquireNot specifiedPart of an "early discovery" collection. Buyer assumes responsibility for confirming identity and purity. All sales are final.
Cusabio 2-Methoxy-5-methylpyridine-3-boronicacid / 1029654-27-095%0.1g-20°C (long-term), 4°C (short-term)Supplied as a lyophilized powder. Avoid repeated freeze-thaw cycles.[5]
AOBChem 2-Methoxy-3-methylpyridine-5-boronic acid / 1083168-99-397%1g - 25g2-8°CNote: This is an isomer. Hazard statements (H315, H319, H335) provided.[7]
ChemicalBook 2-Methoxy-5-methyl-pyridine-3-boronic acid, pinacol ester / 1083168-84-6Not specifiedInquireNot specifiedThis is the pinacol ester derivative, which is often more stable and used as a precursor to the boronic acid.[9]

Expert Insight: The presence of multiple CAS numbers for closely related isomers (e.g., AOBChem's offering) and precursor esters (e.g., the pinacol ester) highlights the critical need for researchers to verify the exact structure they are purchasing. For novel or sensitive applications, sourcing from a supplier that provides a detailed Certificate of Analysis (CoA) with spectroscopic data (e.g., ¹H NMR, LC-MS) is paramount. The note from Sigma-Aldrich, placing the onus of quality confirmation on the buyer, is a common practice for highly specialized reagents and underscores the importance of in-house analytical validation.

Application Protocol: Suzuki-Miyaura Cross-Coupling

The primary application of this compound is in the palladium-catalyzed Suzuki-Miyaura reaction to form C-C bonds. This reaction is a cornerstone of modern synthetic chemistry, enabling the construction of complex biaryl structures prevalent in pharmaceutical agents.

Causality-Driven Experimental Protocol

This protocol describes a representative coupling between this compound and a generic aryl bromide (Ar-Br).

1. Reagent Preparation and Stoichiometry:

  • Aryl Bromide (Ar-Br): 1.0 equivalent. The limiting reagent.

  • This compound: 1.2-1.5 equivalents. A slight excess is used to drive the reaction to completion and compensate for any potential homo-coupling or degradation of the boronic acid.

  • Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂): 0.01-0.05 equivalents (1-5 mol%). The catalyst is the engine of the reaction; low loading is desired for cost and to simplify purification.

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄): 2.0-3.0 equivalents. The base is essential for the activation of the boronic acid, forming a more nucleophilic boronate species required for the transmetalation step.

  • Solvent (e.g., Dioxane/H₂O, Toluene, or DMF): Anhydrous, degassed solvent is used to prevent quenching of reactive intermediates and deactivation of the catalyst.

2. Reaction Setup and Execution:

  • Inert Atmosphere: The reaction vessel is charged with the aryl bromide, boronic acid, base, and catalyst under an inert atmosphere (Nitrogen or Argon). This is critical because the Pd(0) active catalyst is sensitive to oxidation by air, which would terminate the catalytic cycle.

  • Solvent Addition: The degassed solvent is added via syringe. Degassing (e.g., by sparging with argon or freeze-pump-thaw cycles) removes dissolved oxygen.

  • Heating: The reaction mixture is heated (typically 80-110 °C) with vigorous stirring. Heat provides the necessary activation energy for the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Monitoring: The reaction progress is monitored by TLC or LC-MS until the limiting reagent (aryl bromide) is consumed.

3. Work-up and Purification:

  • Cooling and Filtration: The reaction is cooled to room temperature and diluted with a suitable organic solvent (e.g., ethyl acetate). The mixture is filtered through celite to remove the palladium catalyst and inorganic salts.

  • Aqueous Wash: The filtrate is washed with water and brine to remove the base and any remaining water-soluble impurities.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Chromatography: The crude product is purified by flash column chromatography on silica gel to isolate the desired biaryl product.

Visualization: Suzuki-Miyaura Workflow

Suzuki_Workflow prep 1. Reagent Preparation (Inert Conditions) setup 2. Reaction Setup - Charge Vessel (Ar-Br, Boronic Acid, Base, Pd Catalyst) - Add Degassed Solvent prep->setup Load Reagents reaction 3. Reaction Execution - Heat to 80-110 °C - Monitor by TLC/LC-MS setup->reaction Initiate Heating workup 4. Work-up - Cool and Filter - Aqueous Wash reaction->workup Reaction Complete purify 5. Purification - Dry & Concentrate - Flash Chromatography workup->purify Crude Product product Final Product (Purified Biaryl) purify->product Isolate

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

As a laboratory chemical, this compound and its related isomers must be handled with appropriate precautions. Safety Data Sheets (SDS) from suppliers provide critical information.

  • Hazard Classification: Generally classified as causing skin and serious eye irritation, and may cause respiratory irritation.[7][10] It may be harmful if swallowed.[10][11]

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[11] Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[9][10]

  • Handling Precautions: Avoid dust formation.[9][10] Wash hands thoroughly after handling.[10][11] Do not eat, drink, or smoke when using this product.[11]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[5][7] Long-term storage at -20°C is often recommended to ensure stability.[5]

Conclusion

This compound is a high-value building block for researchers engaged in the synthesis of complex molecular architectures, particularly within drug discovery programs. While its commercial availability is limited to specialized suppliers, a clear understanding of its properties, the nuances of sourcing, and proper handling procedures can empower scientists to utilize it effectively. The key to success lies in rigorous verification of material identity and purity, coupled with the implementation of robust and well-understood synthetic protocols like the Suzuki-Miyaura coupling. As the role of boron-containing compounds in medicine continues to expand, the importance of such versatile reagents is set to grow.

References

The Alchemist's Guide to Pyridine Boronic Acids: A Technical Whitepaper on Safe Handling and Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

For the vanguard of research, the scientists and professionals shaping the future of medicine, this guide provides an in-depth exploration of the safe and effective handling of pyridine boronic acids. Moving beyond rote protocol, we delve into the chemical principles governing their stability and reactivity, empowering you to make informed decisions that ensure both experimental success and personal safety.

Introduction: The Double-Edged Sword of a Privileged Scaffold

Pyridine boronic acids are indispensable reagents in modern synthetic chemistry, particularly within drug discovery and development. Their utility in forming carbon-carbon and carbon-heteroatom bonds, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, has cemented their status as privileged building blocks.[1] This class of compounds has been instrumental in the synthesis of numerous biologically active molecules. However, the very features that make them reactive and useful also present inherent hazards and stability challenges that demand a nuanced understanding and meticulous handling. This guide will illuminate the path to harnessing their synthetic potential while mitigating the associated risks.

Hazard Identification and Risk Assessment: Know Your Reagent

Pyridine boronic acids are generally crystalline solids and, like many boronic acids, present a set of common hazards that must be respected. A thorough risk assessment should always precede any experimental work, starting with a careful review of the Safety Data Sheet (SDS) for the specific reagent in use.

Primary Hazards Include:

  • Skin and Eye Irritation: Direct contact can cause irritation, redness, and discomfort.[2] In some cases, prolonged contact may lead to more severe skin reactions.

  • Respiratory Tract Irritation: Inhalation of dust can irritate the mucous membranes and respiratory system.[2]

  • Oral Toxicity: Ingestion can be harmful.[2]

While not typically pyrophoric or explosive under standard laboratory conditions, their reactivity profile necessitates careful handling to avoid unintended reactions.

The Heart of the Matter: Chemical Stability and the Nuances of Reactivity

A fundamental understanding of the chemical stability of pyridine boronic acids is paramount to their safe and effective use. The position of the boronic acid group on the pyridine ring dramatically influences the compound's stability, a factor that is often underappreciated.

The Specter of Protodeboronation

The primary decomposition pathway for many boronic acids is protodeboronation, a reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[3] This undesired side reaction not only consumes the valuable reagent, leading to lower yields, but can also complicate purification due to the formation of pyridine byproducts.[4]

The susceptibility to protodeboronation is highly dependent on the reaction conditions, particularly pH.[5]

Isomeric Instability: A Tale of Three Pyridines

The electronic properties of the pyridine ring exert a profound influence on the stability of the boronic acid moiety.

  • Pyridine-3-boronic acid and Pyridine-4-boronic acid: These isomers are generally considered to be relatively stable.[6] They are less prone to rapid protodeboronation under typical Suzuki-Miyaura coupling conditions.

  • Pyridine-2-boronic acid: This isomer is notoriously unstable, especially at neutral pH.[4][6] The proximity of the basic nitrogen atom of the pyridine ring to the boronic acid group facilitates a unique and rapid decomposition pathway.[3] Under neutral conditions, pyridine-2-boronic acid can form a zwitterionic intermediate that readily undergoes unimolecular fragmentation, leading to rapid protodeboronation.[4] Counterintuitively, both acidic and basic conditions can slow this decomposition by shifting the equilibrium away from the highly reactive zwitterionic species.[4]

This differential stability is a critical consideration when planning synthetic routes and dictates the necessary handling precautions.

In the Fume Hood: Best Practices for Safe Handling

A disciplined approach to handling pyridine boronic acids is essential. All manipulations should be conducted in a well-ventilated chemical fume hood to minimize the risk of inhalation.

Personal Protective Equipment (PPE): Your First Line of Defense

The following PPE is mandatory when working with pyridine boronic acids:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[7]Protects eyes from dust particles and potential splashes.
Hand Protection Chemically resistant gloves (e.g., nitrile).[7]Prevents skin contact. Gloves should be inspected before use and changed if contaminated.
Body Protection A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.[7]Protects skin from accidental spills.
Respiratory Protection A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required when handling the solid compound outside of a fume hood to prevent inhalation of dust particles.[7]Minimizes the risk of respiratory tract irritation.
A Step-by-Step Handling Protocol
  • Preparation: Before starting, ensure that a safety shower and eyewash station are readily accessible.[5] The work area within the fume hood should be clean and uncluttered.

  • Donning PPE: Put on all required PPE as outlined in the table above.

  • Weighing and Transfer:

    • To minimize dust generation, handle solid pyridine boronic acids carefully. Use a spatula for transfers.[7]

    • For air- and moisture-sensitive derivatives, specialized handling techniques such as the use of a glovebox or Schlenk line are necessary.

  • During the Reaction:

    • Keep the reaction vessel clearly labeled and, if necessary, under an inert atmosphere (e.g., nitrogen or argon).

    • Monitor the reaction for any signs of unexpected reactivity.

  • Post-Handling:

    • Thoroughly clean the work area and any equipment used.

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[8]

Taming the Beast: Strategies for Handling Unstable Pyridine Boronic Acids

The inherent instability of certain pyridine boronic acids, particularly the 2-pyridyl isomer, necessitates strategies to protect the boronic acid moiety. The use of boronic acid esters is a common and effective approach.

The Role of Protecting Groups

Converting the boronic acid to a boronate ester can significantly enhance its stability, making it easier to handle, purify, and store.[2] Common protecting groups include:

  • Pinacol Esters: These are widely used due to their relative stability and ease of preparation.[2] However, they can be susceptible to hydrolysis under certain conditions.[9]

  • N-methyliminodiacetic acid (MIDA) Esters: MIDA boronates are highly stable, often crystalline solids that are resistant to hydrolysis, oxidation, and reduction.[2] They are particularly useful in "slow release" strategies for Suzuki-Miyaura couplings, where the active boronic acid is generated in situ.[4]

  • N-phenyldiethanolamine Esters: These esters are stabilized by an intramolecular dative bond between the nitrogen and boron atoms, making them stable for prolonged storage.[7]

The choice of protecting group will depend on the specific application and the reaction conditions to be employed.

Prudent Storage and Incompatibility

Proper storage is crucial for maintaining the integrity and reactivity of pyridine boronic acids.

  • Storage Conditions: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[4] Some derivatives may require storage at reduced temperatures (e.g., -20°C) and under an inert atmosphere.[10]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can promote decomposition or lead to vigorous reactions.[2]

When Things Go Wrong: Spill Response and First Aid

Prompt and appropriate action is critical in the event of a spill or personal exposure.

Spill Response Protocol
  • Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure adequate ventilation.

  • Contain the Spill: For small spills, use an inert absorbent material like sand or vermiculite to contain the material.[5] Avoid raising dust.

  • Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.[5]

  • Report: Report the spill to the appropriate safety personnel.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]

  • Skin Contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing. Seek medical attention if irritation persists.[2]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Seek medical attention.[8]

The Final Step: Waste Disposal

All waste containing pyridine boronic acids, including contaminated PPE and empty containers, must be treated as hazardous waste.

Quenching Unreacted Reagents

For reactions involving highly reactive boronic acid derivatives, it may be necessary to quench any unreacted material before disposal. A common method is the slow and careful addition of a proton source, such as a dilute acid (e.g., dilute HCl), to the reaction mixture in an ice bath.[11] This should be done in a fume hood with appropriate PPE.

Disposal of Contaminated Materials
  • Solid Waste: Collect contaminated solids (e.g., gloves, paper towels, silica gel) in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect liquid waste in a separate, labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Empty Containers: Triple-rinse empty containers with a suitable solvent. The rinsate should be collected as hazardous waste. After rinsing, the container can be disposed of according to institutional guidelines.[8]

Visualizing Workflows

Experimental Workflow for Handling Pyridine Boronic Acids

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Consult SDS prep2 Don PPE prep1->prep2 prep3 Prepare Fume Hood prep2->prep3 weigh Weigh Solid prep3->weigh transfer Transfer to Reaction Vessel weigh->transfer reaction Conduct Reaction transfer->reaction quench Quench Reaction (if necessary) reaction->quench decon Decontaminate Glassware quench->decon dispose Dispose of Waste decon->dispose end end dispose->end End of Process

Caption: A generalized workflow for the safe handling of pyridine boronic acids.

Decision Tree for Pyridine Boronic Acid Stability

G start Select Pyridine Boronic Acid isomer Isomer? start->isomer stable Relatively Stable (Handle with Standard Precautions) isomer->stable 3- or 4-pyridyl unstable Potentially Unstable isomer->unstable 2-pyridyl protect Consider Protecting Group (e.g., MIDA, Pinacol ester) unstable->protect conditions Control pH (Avoid Neutral Conditions) unstable->conditions

Caption: Decision-making process based on the isomeric stability of pyridine boronic acids.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling using 2-Methoxy-5-methylpyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Pyridines

In the landscape of medicinal chemistry and materials science, the pyridine scaffold remains a cornerstone of molecular design. Its derivatives are integral to a multitude of approved therapeutics and advanced materials. The targeted functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, including its solubility, metabolic stability, and target-binding affinity. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for forging carbon-carbon bonds, offering a versatile and robust method for synthesizing complex biaryl and hetero-biaryl structures.[1][2]

This guide provides a detailed protocol for the Suzuki-Miyaura coupling of 2-Methoxy-5-methylpyridine-3-boronic acid with various aryl and heteroaryl halides. This specific building block is of significant interest as it allows for the introduction of a substituted methoxypyridine moiety, a common feature in bioactive molecules. The protocol herein is synthesized from established methodologies for structurally analogous pyridylboronic acids and is designed to serve as a comprehensive starting point for reaction optimization and library synthesis.[3][4]

The Suzuki-Miyaura Reaction: A Mechanistic Overview

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that couples an organoboron compound (e.g., a boronic acid) with an organohalide or triflate. The catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.

A critical aspect of this reaction is the role of the base. The base activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the transmetalation step where the organic group is transferred from boron to the palladium center. The choice of base, solvent, and palladium ligand system is crucial for achieving high yields and preventing side reactions, such as protodeboronation, especially with electron-deficient heteroaryl boronic acids.

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_products Outputs Pd0 Pd(0)Ln PdII_halide R1-Pd(II)Ln-X Pd0->PdII_halide Oxidative Addition PdII_boronate R1-Pd(II)Ln-R2 PdII_halide->PdII_boronate Transmetalation PdII_boronate->Pd0 Reductive Elimination Product R1-R2 PdII_boronate->Product ArylHalide R1-X BoronicAcid R2-B(OH)2 Boronate [R2-B(OH)3]- BoronicAcid->Boronate Base Base ArylHalide_desc Aryl Halide (R1-X) BoronicAcid_desc Boronic Acid (R2-B(OH)2) Base_desc Base (e.g., K2CO3) Product_desc Coupled Product (R1-R2)

Diagram 1: The catalytic cycle of the Suzuki-Miyaura reaction.

Recommended Protocol for Suzuki-Miyaura Coupling

This protocol provides a general method for the coupling of this compound with an aryl or heteroaryl bromide. It is recommended to optimize the reaction conditions for each specific substrate combination.

Materials and Reagents
ReagentCAS NumberSupplier RecommendationPurityNotes
This compound1029654-27-0Commercially available>95%Store under inert gas, refrigerated.[5]
Aryl/Heteroaryl BromideVariesVarious>98%Ensure dryness and purity.
Tetrakis(triphenylphosphine)palladium(0)14221-01-3Various>98%Air- and light-sensitive. Handle under inert atmosphere.[6][7]
Potassium Carbonate (K₂CO₃), anhydrous584-08-7Various>99%Hygroscopic. Dry in an oven before use.[3][4][8][9][10]
1,4-Dioxane, anhydrous123-91-1Various>99.8%Can form explosive peroxides. Use from a freshly opened bottle or inhibitor-free, dry solvent system.[11][12][13][14][15]
Deionized Water, degassedN/AIn-houseN/ADegas by sparging with nitrogen or argon for 30 minutes.
Nitrogen or Argon gas, high purityN/AVarious>99.99%For maintaining an inert atmosphere.

Experimental Procedure

G start Start reagents Combine aryl halide (1.0 eq), boronic acid (1.2 eq), and K₂CO₃ (2.0 eq) in a Schlenk flask. start->reagents inert Evacuate and backfill the flask with N₂ or Ar (3 cycles). reagents->inert catalyst Add Pd(PPh₃)₄ (3-5 mol%) under a positive flow of inert gas. inert->catalyst solvent Add anhydrous, degassed 1,4-dioxane and degassed water (4:1 v/v). catalyst->solvent reaction Heat the mixture to 85-95 °C with vigorous stirring for 8-12 hours. solvent->reaction monitor Monitor reaction progress by TLC or LC-MS. reaction->monitor workup Cool to RT, dilute with ethyl acetate, and wash with water and brine. monitor->workup purify Dry organic layer (Na₂SO₄), concentrate, and purify by column chromatography. workup->purify end End purify->end

Diagram 2: Experimental workflow for the Suzuki-Miyaura coupling.

Step-by-Step Method:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and anhydrous potassium carbonate (2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with high-purity nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst Addition: Under a positive flow of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.03-0.05 mmol, 3-5 mol%).

  • Solvent Addition: Via syringe, add anhydrous, degassed 1,4-dioxane (4 mL) and degassed deionized water (1 mL).

  • Reaction: Place the flask in a preheated oil bath at 85-95 °C and stir vigorously for 8-12 hours.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes), to yield the pure biaryl product.

Optimization and Considerations
  • Catalyst: While Pd(PPh₃)₄ is a reliable catalyst, other palladium sources and ligands may offer improved yields for challenging substrates.[16] Systems such as Pd(OAc)₂ with ligands like SPhos or XPhos can be highly effective, particularly for couplings involving heteroaryl chlorides.

  • Base: The choice of base is critical. Inorganic bases like K₃PO₄ or Cs₂CO₃ can be more effective than K₂CO₃ in certain cases, especially when dealing with sterically hindered substrates.[3]

  • Solvent: The solvent system significantly influences the reaction outcome. While a dioxane/water mixture is a good starting point, other solvents like toluene, DME, or THF with water can also be effective. The ratio of the organic solvent to water may also require optimization.

  • Temperature: The reaction temperature typically ranges from 80 to 110 °C. Lower temperatures may be possible with more active catalyst systems.

  • Protodeboronation: Heteroaryl boronic acids can be susceptible to protodeboronation (cleavage of the C-B bond by a proton source).[17] Using anhydrous conditions, a non-aqueous base, or converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can mitigate this side reaction.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalystUse a fresh batch of catalyst or a different palladium precatalyst/ligand system. Ensure the reaction is strictly under an inert atmosphere.
Insufficiently active baseUse a stronger base such as K₃PO₄ or Cs₂CO₃. Ensure the base is anhydrous.
Low reaction temperatureIncrease the reaction temperature in increments of 10 °C.
Protodeboronation of Boronic Acid Presence of excess water or acidic impuritiesUse rigorously dried solvents and reagents. Consider using a boronate ester instead of the boronic acid.
Prolonged reaction time at high temperatureMonitor the reaction closely and stop it once the starting material is consumed.
Formation of Homocoupled Byproducts Presence of oxygenEnsure the reaction is thoroughly degassed and maintained under a positive pressure of inert gas.
Catalyst decompositionUse a more stable ligand or a lower reaction temperature.

Safety and Handling

  • This compound: May cause skin, eye, and respiratory irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[18][19]

  • Palladium Catalysts: Palladium compounds can be toxic and are potent sensitizers. Avoid inhalation of dust and skin contact. Handle in a fume hood.[1][6][7][16][17]

  • 1,4-Dioxane: Highly flammable liquid and vapor. It is a suspected carcinogen and can form explosive peroxides upon storage, especially after the inhibitor is removed.[11][12][13][14][15] Always use from a fresh container and handle in a well-ventilated area away from ignition sources.

  • Potassium Carbonate: Causes serious eye irritation and may cause skin and respiratory irritation. Handle with appropriate PPE. It is hygroscopic and should be stored in a dry environment.[3][4][8][9][10]

  • General Precautions: All manipulations should be carried out in a well-ventilated fume hood. An inert atmosphere is crucial for the success of the reaction and the stability of the catalyst.

Conclusion

The Suzuki-Miyaura coupling of this compound is a valuable transformation for the synthesis of complex molecules in drug discovery and materials science. The protocol provided, based on established methodologies for similar substrates, offers a robust starting point for researchers. Careful consideration of the catalyst system, base, and solvent, along with rigorous adherence to anhydrous and inert techniques, will be key to achieving high yields and purity of the desired biaryl products.

References

Application Notes & Protocols: Strategic Palladium Catalyst Selection for the Suzuki-Miyaura Coupling of 2-Methoxy-5-methylpyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Substituted Pyridines and the Suzuki-Miyaura Reaction

In the landscape of modern drug discovery and development, the pyridine scaffold is a cornerstone. Its presence in numerous bioactive molecules and approved pharmaceuticals underscores its importance as a privileged structure. Specifically, functionalized pyridines like 2-Methoxy-5-methylpyridine-3-boronic acid serve as critical building blocks for creating complex molecular architectures. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forming carbon-carbon (C-C) bonds, essential for synthesizing these target molecules.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction joins an organoboron species with an organic halide or triflate, demonstrating broad functional group tolerance and reliability.[2]

However, the application of this reaction to heteroaryl substrates, particularly electron-deficient pyridyl boronic acids, is not without its challenges.[3] Issues such as catalyst deactivation by the basic nitrogen atom of the pyridine ring and the propensity for protodeboronation—a side reaction where the C-B bond is cleaved by a proton source—can significantly hinder reaction efficiency.[3][4] Therefore, the rational selection of a palladium catalyst system, including the palladium precursor and, most critically, the supporting ligand, is paramount to achieving high yields and predictable outcomes. This guide provides a detailed analysis of catalyst selection, reaction optimization, and a robust protocol for the successful coupling of this compound.

The Engine of C-C Bond Formation: The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism of the Suzuki-Miyaura reaction is fundamental to troubleshooting and optimizing any specific application. The process is a catalytic cycle centered on a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states.[5] The cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts itself into the carbon-halide bond of the electrophilic coupling partner (e.g., an aryl bromide, R¹-X), forming a Pd(II) complex.[2][6]

  • Transmetalation: This is the key bond-forming step where the organic group from the boron reagent (R²) is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species, which then exchanges its organic moiety with the halide on the palladium complex.[2][4][7]

  • Reductive Elimination: The two organic groups (R¹ and R²) coupled on the Pd(II) center are expelled as the final biaryl product (R¹-R²). This step regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.[5][6]

Suzuki_Miyaura_Cycle Figure 1: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle Pd0 L₂Pd⁰ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl L₂PdII(R¹)X OxAdd->PdII_Aryl center Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Biaryl L₂PdII(R¹)(R²) Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 ArylHalide R¹-X ArylHalide->OxAdd BoronicAcid R²-B(OH)₂ + Base BoronicAcid->Transmetalation Product R¹-R² Product->RedElim Experimental_Workflow Figure 2: Experimental Workflow for Suzuki-Miyaura Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Solids to Vessel (Boronic Acid, Aryl Bromide, Pd(OAc)₂, SPhos, K₃PO₄) B 2. Seal and Purge (Evacuate & backfill with Ar/N₂ 3x) A->B C 3. Add Degassed Solvents (Dioxane/Water via syringe) B->C D 4. Heat and Stir (e.g., 100 °C for 4-12 h) C->D E 5. Monitor Progress (TLC or LC-MS) D->E F 6. Cool and Quench (Add water, extract with EtOAc) E->F Upon Completion G 7. Dry and Concentrate (Dry organic layer, evaporate solvent) F->G H 8. Purify (Flash Column Chromatography) G->H

References

The Strategic Application of 2-Methoxy-5-methylpyridine-3-boronic Acid in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyridine Scaffold and the Power of Boronic Acids

In the landscape of modern medicinal chemistry, the pyridine scaffold holds a privileged status, forming the core of numerous FDA-approved drugs. Its unique electronic properties, ability to act as a hydrogen bond acceptor, and metabolic stability make it an attractive motif for designing novel therapeutics. The functionalization of this core is paramount for modulating target affinity, selectivity, and pharmacokinetic profiles. Among the myriad of synthetic tools available, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as a robust and versatile method for creating carbon-carbon bonds, and boronic acids are key players in this transformation.[1][2] Boron-containing compounds, once viewed with caution, are now recognized for their utility in drug discovery, with several boronic acid-based drugs having reached the market.[3][4]

This guide focuses on a specific, highly functionalized building block: 2-Methoxy-5-methylpyridine-3-boronic acid . We will explore its application in the synthesis of complex, biologically active molecules, with a particular emphasis on the construction of kinase inhibitors, a cornerstone of modern oncology and inflammation research.[5] This document will provide not only the theoretical framework but also detailed, actionable protocols for researchers, scientists, and drug development professionals.

Chemical Profile of this compound

A clear understanding of the reagent's properties is fundamental to its successful application.

PropertyValueSource
CAS Number 1029654-27-0[Cusabio]
Molecular Formula C₇H₁₀BNO₃[Sigma-Aldrich]
Molecular Weight 166.97 g/mol [Sigma-Aldrich]
Appearance Typically a solid or lyophilized powder[Cusabio, Sigma-Aldrich]
Storage Recommended at -20°C for long-term stability. Avoid repeated freeze-thaw cycles.[Cusabio]

The methoxy and methyl substituents on the pyridine ring are not mere decorations; they play a crucial role in modulating the electronic properties and steric environment of the molecule, which in turn influences its reactivity in cross-coupling reactions and its interaction with biological targets.

Core Application: Synthesis of Kinase Inhibitors via Suzuki-Miyaura Cross-Coupling

The primary application of this compound in medicinal chemistry is as a key building block in the synthesis of kinase inhibitors.[5][6] Kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyridine moiety can act as a crucial "hinge-binder," forming hydrogen bonds with the kinase hinge region, a critical interaction for potent inhibition.[7]

A prime example of the importance of the substituted pyridine scaffold is in the structure of Crizotinib , a potent inhibitor of ALK and MET kinases used in the treatment of non-small cell lung cancer.[8][9] The chemical structure of Crizotinib, (R)-3-[1-(2,6-Dichloro-3-fluorophenyl)-ethoxy]-5-[(1-piperidin-4-yl)-1H-pyrazol-4-yl]pyridin-2-amine, highlights the central role of a functionalized pyridine ring.[8] While the exact synthesis of Crizotinib may involve different intermediates, the strategic use of a pyridine boronic acid derivative in a Suzuki-Miyaura coupling is a key convergent step in many synthetic routes.[8][10]

The following workflow illustrates the general strategy for incorporating the 2-methoxy-5-methylpyridine moiety into a potential kinase inhibitor.

Caption: General workflow for kinase inhibitor synthesis.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a representative procedure for the Suzuki-Miyaura cross-coupling of this compound with a heteroaryl bromide, based on established methods for the synthesis of similar biaryl systems.[5][10][11]

Reaction Scheme:

References

Application Notes and Protocols for the Synthesis of Biaryl Compounds with 2-Methoxy-5-methylpyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Biaryl Pyridine Scaffolds

Biaryl scaffolds containing pyridine moieties are privileged structures in medicinal chemistry and materials science.[1] They are integral components of numerous pharmaceuticals, agrochemicals, and organic electronic materials due to their ability to modulate polarity, solubility, and hydrogen-bonding properties, which in turn influences their pharmacokinetic and pharmacodynamic profiles.[2] The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, offering a powerful and versatile method for constructing these critical C-C bonds.[3] This is attributed to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a diverse range of boronic acids and aryl halides.[1][3]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective use of 2-Methoxy-5-methylpyridine-3-boronic acid in the synthesis of biaryl compounds. We will delve into the underlying principles, provide a robust experimental protocol, and offer insights into overcoming the common challenges associated with heteroaryl Suzuki-Miyaura couplings.

Understanding the Reagent: this compound

This compound is an electron-rich heteroaryl boronic acid. The methoxy and methyl groups are electron-donating, which can influence the reactivity of the pyridine ring and the boronic acid moiety. While advantageous in some respects, the Lewis-basic nitrogen atom of the pyridine ring can pose challenges by coordinating to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[2][4] Furthermore, heteroaryl boronic acids, in general, can be susceptible to protodeboronation, a side reaction that cleaves the C-B bond, reducing the yield of the desired biaryl product.[2][5]

Strategies to mitigate these challenges often involve careful selection of the catalyst, ligand, base, and solvent system.[6] For instance, the use of bulky, electron-rich phosphine ligands can accelerate the desired catalytic cycle, outcompeting catalyst inhibition.[3][7]

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a series of well-defined steps involving a palladium catalyst.[3][8]

Suzuki_Miyaura_Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)-X(L)n (Palladium(II) Complex) Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-Ar' Ar-Pd(II)-Ar'(L)n (Diaryl Palladium Complex) Transmetalation->Ar-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' Ar-Ar' (Biaryl Product) Reductive_Elimination->Ar-Ar' Base Base (e.g., K3PO4) Base->Transmetalation Boronic_Acid Ar'-B(OH)2 (2-Methoxy-5-methyl pyridine-3-boronic acid) Boronic_Acid->Transmetalation Aryl_Halide Ar-X (Aryl Halide) Aryl_Halide->Oxidative_Addition experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Add aryl bromide, boronic acid, base, and catalyst/ligand to a Schlenk flask. B Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. A->B C Add degassed solvent(s) via syringe. B->C D Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring. C->D E Monitor reaction progress by TLC or LC-MS. D->E F Cool the reaction to room temperature. E->F G Dilute with ethyl acetate and water. F->G H Separate the organic layer and wash with brine. G->H I Dry the organic layer over anhydrous sodium sulfate. H->I J Concentrate under reduced pressure. I->J K Purify the crude product by silica gel column chromatography. J->K

References

Application Note & Protocol: Suzuki-Miyaura Coupling of Aryl Halides with 2-Methoxy-5-methylpyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its capacity to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2][3] This is particularly crucial in pharmaceutical and materials science for creating biaryl and heteroaryl structures. This guide provides a detailed protocol for the palladium-catalyzed coupling of various aryl halides with 2-Methoxy-5-methylpyridine-3-boronic acid, a key transformation for synthesizing substituted pyridyl compounds prevalent in drug discovery. We will delve into the mechanistic underpinnings of the reaction, offer a robust experimental protocol, and provide guidance for optimization and troubleshooting to ensure reproducible and high-yielding results.

Scientific Foundation: The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is paramount for rational optimization and troubleshooting. The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[4][5] The cycle consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halide bond of the aryl halide (Ar-X). This forms a square planar Pd(II) complex.[4][5][6] The reactivity of the aryl halide typically follows the trend I > Br > OTf >> Cl, influencing the required reaction conditions.[4][7] Electron-withdrawing groups on the aryl halide can accelerate this step.

  • Transmetalation: This is the crucial step where the organic group from the boronic acid is transferred to the palladium center. It is widely accepted that this step requires activation of the boronic acid by a base.[1][8][9] The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻), which then facilitates the transfer of the pyridyl group to the Pd(II) complex, displacing the halide.[10][11] The choice of base is critical and can significantly affect reaction rates and yields.[8]

  • Reductive Elimination: In the final step, the two organic groups (the aryl and the pyridyl fragments) on the Pd(II) complex are coupled, forming the new C-C bond of the biaryl product. This process regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[1][4][5]

Below is a diagram illustrating this catalytic process.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation di_org_pd Ar-Pd(II)L₂-Ar' transmetalation->di_org_pd reductive_elimination Reductive Elimination di_org_pd->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition boronic_acid Ar'-B(OH)₂ + Base boronic_acid->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Design & Optimization

The coupling of heteroaryl boronic acids, particularly electron-deficient ones like pyridines, can be challenging due to slower transmetalation rates and potential for protodeboronation (cleavage of the C-B bond).[12] Therefore, careful selection of reaction parameters is essential for success.

Reagents and Materials
  • Aryl Halide (Ar-X): Aryl bromides or iodides are recommended for initial trials due to their higher reactivity.

  • Boronic Acid: this compound.

  • Palladium Catalyst: A pre-catalyst that readily forms the active Pd(0) species is preferred. Buchwald ligands and their corresponding pre-catalysts are highly effective for challenging couplings.[13][14]

  • Base: Inorganic bases are commonly used. The choice depends on the solvent and substrate sensitivity.

  • Solvent: Anhydrous, degassed solvents are crucial to prevent catalyst deactivation and side reactions.

Parameter Screening Table

For a new substrate combination, screening several conditions is advisable. The following table provides a starting point for optimization.

Parameter Condition 1 (Recommended Start) Condition 2 (Alternative) Condition 3 (For Aryl Chlorides) Rationale & Comments
Catalyst XPhos Pd G3 (2 mol%)Pd(dppf)Cl₂ (5 mol%)SPhos Pd G3 (2-4 mol%)Buchwald pre-catalysts (XPhos, SPhos) are highly active for heteroaryl couplings.[13] Pd(dppf)Cl₂ is a robust, general-purpose catalyst.
Base K₃PO₄ (2.0 equiv.)Cs₂CO₃ (2.0 equiv.)K₂CO₃ (2.0 equiv.)K₃PO₄ is often effective in anhydrous conditions. Carbonates are a standard choice, with Cs₂CO₃ being more soluble and basic.[8]
Solvent 1,4-Dioxane / H₂O (10:1)Toluene / H₂O (10:1)THF / H₂O (10:1)A small amount of water can accelerate the reaction.[15] Anhydrous conditions with a strong base like K₃PO₄ can also be effective.[14]
Temperature 90-100 °C110 °C80-100 °CHigher temperatures are often needed, especially for less reactive aryl halides like chlorides.
Atmosphere Inert (Argon or Nitrogen)Inert (Argon or Nitrogen)Inert (Argon or Nitrogen)Essential to prevent oxidative degradation of the Pd(0) catalyst and phosphine ligands.

Detailed Experimental Protocol

This protocol provides a step-by-step procedure for a representative coupling of an aryl bromide with this compound.

Materials
  • Aryl bromide (1.0 mmol, 1.0 equiv.)

  • This compound (1.2 mmol, 1.2 equiv.)

  • XPhos Pd G3 (0.02 mmol, 2 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (2.0 mmol, 2.0 equiv.)

  • 1,4-Dioxane, anhydrous (5 mL)

  • Deionized Water, degassed (0.5 mL)

  • Reaction vessel (e.g., microwave vial or Schlenk tube) with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Experimental Workflow Diagram

Workflow start Start reagents 1. Add Solids to Vial (Aryl Halide, Boronic Acid, Base, Catalyst) start->reagents inert 2. Seal, Evacuate & Backfill with Inert Gas (3x) reagents->inert solvents 3. Add Degassed Solvents (Dioxane, H₂O) inert->solvents react 4. Heat with Stirring (e.g., 100 °C, 12-24h) solvents->react monitor 5. Monitor Progress (TLC / LC-MS) react->monitor workup 6. Cool, Quench & Extract (H₂O, Ethyl Acetate) monitor->workup purify 7. Dry, Concentrate & Purify (Column Chromatography) workup->purify analyze 8. Characterize Product (NMR, MS) purify->analyze end End analyze->end

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

Step-by-Step Procedure
  • Vessel Preparation: To a dry reaction vial containing a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), K₃PO₄ (2.0 equiv), and XPhos Pd G3 catalyst (0.02 equiv).

    • Expertise Note: Adding the solid reagents first under air is acceptable for stable pre-catalysts like the Buchwald G3 series. This minimizes handling of air-sensitive Pd(0) species.

  • Inerting the Atmosphere: Seal the vial with a septum cap. Evacuate the vessel using a vacuum pump and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure the complete removal of oxygen.[16]

  • Solvent Addition: Using a syringe, add the degassed 1,4-dioxane (5 mL) followed by the degassed water (0.5 mL). The mixture may be a suspension.

    • Expertise Note: Solvents must be thoroughly degassed (e.g., by sparging with argon for 30 minutes or via freeze-pump-thaw cycles) to prevent catalyst oxidation, which leads to the formation of inactive palladium black.[17]

  • Reaction: Place the vial in a preheated oil bath or heating block at 100 °C. Stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the limiting reagent (typically the aryl halide) is consumed.

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[5][18] The resulting crude product can be purified by flash column chromatography on silica gel.[19]

Troubleshooting Common Issues

Problem Potential Cause(s) Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (degraded by oxygen).2. Insufficiently active catalyst/ligand for the substrate.3. Incorrect base or solvent.1. Ensure rigorous inert atmosphere and use properly degassed solvents.2. Switch to a more active catalyst system (e.g., a different Buchwald ligand).3. Screen alternative bases and solvents as per the table in Section 2.2.
Protodeboronation The C-B bond of the boronic acid is cleaved by trace acid/water before coupling. This is common with electron-deficient heteroaryl boronic acids.[12]1. Use rigorously anhydrous conditions and a non-aqueous base (e.g., K₃PO₄ in dry dioxane).2. Increase the equivalents of boronic acid (e.g., to 1.5-2.0 equiv.).3. Use a milder base like KF.
Homocoupling Two molecules of the boronic acid couple together.This is often promoted by the presence of oxygen or Pd(II) species at the start.[4] Ensure thorough degassing and use a pre-catalyst that cleanly generates Pd(0).
Formation of Palladium Black Catalyst has precipitated out of solution and is inactive.This indicates catalyst decomposition.[17] Improve inerting technique, ensure ligand is stable at the reaction temperature, or use a more robust ligand.

Conclusion

The Suzuki-Miyaura coupling of aryl halides with this compound is a highly effective method for synthesizing valuable pyridyl-aryl structures. Success hinges on a mechanistic understanding and the careful selection of catalyst, base, and solvent, along with meticulous execution under an inert atmosphere. The protocol provided herein serves as a robust starting point, which can be further optimized using the principles discussed to achieve high yields across a broad range of substrates.

References

Application Notes & Protocols: Strategic Use of 2-Methoxy-5-methylpyridine-3-boronic Acid in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized treatment paradigms, and a key strategy in their design is the use of versatile, functionalized heterocyclic building blocks. This guide provides an in-depth exploration of 2-Methoxy-5-methylpyridine-3-boronic acid , a sophisticated reagent for the construction of advanced kinase inhibitors. We will dissect the rationale behind its use, its reactivity profile, and provide detailed, field-proven protocols for its application in Suzuki-Miyaura cross-coupling reactions, the cornerstone of modern kinase inhibitor synthesis.

Introduction: The Architectural Logic of Kinase Inhibitor Design

The pyridine scaffold is a "privileged" structure in medicinal chemistry, frequently appearing in the architecture of FDA-approved drugs due to its ability to form key interactions with biological targets and its favorable physicochemical properties.[1][2] In the context of kinase inhibitors, substituted pyridines are adept at forming hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, a crucial anchoring interaction that imparts potency.

The advent of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, has provided chemists with a powerful tool for forging carbon-carbon bonds.[3] Boronic acids and their derivatives have emerged as indispensable reagents in this context; they are generally stable, have low toxicity, and their reaction conditions are tolerant of a wide range of functional groups.[4][5]

This compound is not merely a simple building block; it is a strategically designed reagent. The substituents are placed to confer specific advantages:

  • Pyridine Core: Serves as the fundamental hinge-binding element.

  • 3-Boronic Acid: The reactive handle for predictable and efficient Suzuki-Miyaura coupling.

  • 2-Methoxy Group: An electron-donating group that modulates the electronics of the pyridine ring. Its oxygen atom can act as a hydrogen bond acceptor, potentially forming additional stabilizing interactions within the ATP pocket.

  • 5-Methyl Group: Provides steric bulk and increases lipophilicity, which can be used to probe specific sub-pockets of the kinase active site to enhance selectivity and potency.

This guide will demonstrate how to leverage these features to construct novel kinase inhibitor scaffolds.

Reagent Profile and Physicochemical Characteristics

For successful synthesis, a thorough understanding of the reagent is paramount. While the free boronic acid is available, it is often handled and stored as its more stable pinacol ester derivative to prevent dehydration and decomposition.

PropertyThis compoundThis compound pinacol ester
CAS Number 1029654-27-0[6]1256355-08-3 (representative)
Molecular Formula C₇H₁₀BNO₃[6]C₁₃H₂₀BNO₃
Molecular Weight 166.97 g/mol 249.11 g/mol
Appearance Typically a white to off-white solid or powder[6]White to off-white solid
Storage Store at -20°C upon receipt.[6] Avoid repeated freeze-thaw cycles.Store under inert gas at 2-8°C. Sensitive to moisture.

The boronic acid moiety is the key to its synthetic utility, enabling the palladium-catalyzed transfer of the substituted pyridine ring to an aryl or heteroaryl halide partner.

The Suzuki-Miyaura Coupling: A Workflow for Kinase Inhibitor Scaffolds

The Suzuki-Miyaura reaction is the primary application for this reagent. It allows for the precise and efficient formation of a biaryl or hetero-biaryl core structure, which is common to many Type I and Type II kinase inhibitors.[7]

General Reaction Scheme

The core reaction involves coupling the pyridine boronic acid (or its ester) with an aryl or heteroaryl halide (X = Br, I, Cl, OTf), which represents the other half of the kinase inhibitor scaffold.

G cluster_reactants Reactants cluster_conditions Reaction Conditions R1 This compound (pinacol ester) Product Coupled Product (Kinase Inhibitor Scaffold) R1->Product Suzuki-Miyaura Coupling R2 Ar-X (Kinase Inhibitor Core Fragment) R2->Product Catalyst Pd Catalyst (e.g., Pd(dppf)Cl₂) Catalyst->Product Base Base (e.g., K₂CO₃, Na₂CO₃) Base->Product Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Product

Caption: General workflow for Suzuki-Miyaura cross-coupling.

This coupling strategy is foundational for building libraries of compounds for structure-activity relationship (SAR) studies, where different Ar-X fragments can be rapidly combined with the pyridine headgroup to optimize for potency and selectivity against a target kinase.

Biological Context: Targeting a Kinase Signaling Pathway

The synthesized inhibitor is designed to interfere with cellular signaling pathways that have become hyperactive in a disease state. By binding to the ATP pocket of a target kinase, the inhibitor prevents the phosphorylation of downstream substrates, thereby blocking the signal transduction cascade.

G cluster_pathway Simplified Kinase Signaling Pathway Signal Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Signal->Receptor Binds Kinase Target Kinase (e.g., ALK, ABL) Receptor->Kinase Activates Substrate Downstream Substrate Kinase->Substrate Phosphorylates (ATP -> ADP) Response Cellular Response (e.g., Proliferation, Survival) Substrate->Response Triggers Inhibitor Synthesized Kinase Inhibitor (via Suzuki Coupling) Inhibitor->Kinase Blocks ATP Binding Site

Caption: Inhibition of a generic kinase signaling cascade.

For example, inhibitors of Anaplastic Lymphoma Kinase (ALK) are critical in treating certain types of non-small cell lung cancer.[8] The 2-methoxy-pyridine motif is a feature found in potent ALK inhibitors, highlighting the direct relevance of this synthetic strategy.[8]

Detailed Experimental Protocols

The following protocols are designed to be self-validating and provide the causality behind each step, ensuring reproducibility and a deeper understanding of the chemistry.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol details the coupling of this compound pinacol ester with a representative aryl bromide.

Objective: To synthesize 3-(Aryl)-2-methoxy-5-methylpyridine, a core scaffold for a kinase inhibitor.

Materials:

  • This compound pinacol ester (1.2 equiv.)

  • Aryl Bromide (1.0 equiv.)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3-5 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 equiv.)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Standard oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)

  • Nitrogen or Argon gas (high purity)

Methodology:

  • Reaction Setup (The "Why"): To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound pinacol ester (1.2 equiv.), Pd(dppf)Cl₂ catalyst (0.03 equiv.), and anhydrous K₂CO₃ (2.0 equiv.). Using pre-dried glassware and an inert atmosphere is critical because the palladium catalyst in its active form (Pd(0)) is sensitive to oxygen, and moisture can interfere with the boronic ester.

  • Inert Atmosphere (The "Why"): Seal the flask with a rubber septum. Evacuate the flask and backfill with high-purity nitrogen or argon. This cycle should be repeated three times. This process, known as purging, removes atmospheric oxygen which can oxidize the phosphine ligands and deactivate the palladium catalyst, leading to failed or low-yielding reactions.[9]

  • Solvent Addition (The "Why"): Using a syringe, add a degassed mixture of 1,4-Dioxane and Water (typically a 4:1 to 5:1 ratio). Degassing the solvent (by bubbling with nitrogen for 15-20 minutes) is another crucial step to remove dissolved oxygen. Water is often necessary in Suzuki couplings; it aids in the dissolution of the base and facilitates the crucial transmetalation step of the catalytic cycle.

  • Reaction Execution (The "Why"): Immerse the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-110 °C). The heat provides the necessary activation energy for the catalytic cycle, particularly the oxidative addition and reductive elimination steps.

  • Monitoring (The "Why"): Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 2-16 hours). This prevents unnecessary heating which can lead to byproduct formation and ensures the reaction is worked up at the optimal time for maximum yield.

  • Workup and Purification (The "Why"):

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.

    • Transfer the filtrate to a separatory funnel and wash with water, followed by brine. This removes the base and other water-soluble impurities.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to isolate the pure product. Chromatography is essential to separate the desired product from unreacted starting materials, homocoupled byproducts, and other impurities.

Protocol 2: In-situ Formation from Boronic Acid (Alternative)

If using the free boronic acid, which can be more susceptible to decomposition, slightly different conditions may be required.

Key Modifications:

  • Use a stronger base like potassium phosphate (K₃PO₄) which can facilitate the reaction with the free acid.[10]

  • Ensure rigorously anhydrous solvents are used initially to prevent premature protodeboronation (loss of the boronic acid group).

  • The amount of water in the solvent mixture may need to be more carefully optimized.

Data and Troubleshooting

The efficiency of the Suzuki coupling can be influenced by the electronic properties of the coupling partners.

CatalystBaseSolvent SystemTemp (°C)Typical YieldNotes
Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O (4:1)90-10070-95%A robust, general-purpose system for many aryl bromides.[9]
Pd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O (10:1)11075-98%More active catalyst system, useful for less reactive aryl chlorides.
Pd(PPh₃)₄Na₂CO₃DME/H₂O (3:1)8565-90%Classic conditions, but the catalyst can be more air-sensitive.

Troubleshooting Guide:

  • Low or No Conversion:

    • Cause: Inactive catalyst. Solution: Ensure proper inert atmosphere technique and use fresh, high-quality catalyst and ligands.

    • Cause: Insufficient temperature. Solution: Increase reaction temperature, but monitor for decomposition.

  • Protodeboronation (Boronic acid replaced by -H):

    • Cause: Presence of excess water or acid, or prolonged reaction times at high temperature. Solution: Use anhydrous base and solvents, and monitor the reaction closely to avoid unnecessary heating.

  • Homocoupling of Boronic Acid:

    • Cause: Oxygen contamination leading to an alternative catalytic cycle. Solution: Rigorously degas all solvents and maintain a strict inert atmosphere.

Conclusion

This compound is a high-value, strategically functionalized building block for the synthesis of modern kinase inhibitors. Its utility lies in the reliable and high-yielding Suzuki-Miyaura cross-coupling reaction, which allows for the rapid generation of diverse chemical scaffolds. The specific substitution pattern on the pyridine ring provides medicinal chemists with multiple opportunities to fine-tune interactions within the kinase active site, optimizing for potency, selectivity, and desirable pharmacokinetic properties. The protocols and insights provided herein offer a robust foundation for researchers in drug discovery to effectively leverage this reagent in the development of next-generation targeted therapeutics.

References

Application Note: A Dual-Pillar Approach to the Characterization of Suzuki Coupling Products

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, pivotal in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The formation of biaryl and related structures necessitates a robust, unequivocal analytical workflow to confirm structural integrity and assess purity. This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals on the synergistic use of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. We delve into the causality behind methodological choices, offering field-proven protocols and data interpretation strategies to ensure the generation of reliable and defensible analytical data.

Introduction: The Analytical Imperative in Suzuki Coupling

The palladium-catalyzed Suzuki-Miyaura reaction facilitates the formation of a carbon-carbon bond between an organoboron species (typically a boronic acid or ester) and an organic halide or pseudohalide.[1][3] While celebrated for its functional group tolerance and generally high yields, the reaction is not without its complexities. Potential side reactions, such as homocoupling of the starting materials or protodeborylation of the boronic acid, can lead to a mixture of products and impurities.[1]

Therefore, a rigorous analytical characterization is not merely a procedural formality but a critical component of the synthetic process. It validates the identity of the target molecule and quantifies its purity, which are essential prerequisites for downstream applications, particularly in drug development where impurities can have significant biological consequences. This guide establishes a dual-pillar analytical strategy, leveraging HPLC for quantitative purity assessment and NMR for definitive structural elucidation.

Pillar I: Quantitative Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for determining the purity of Suzuki coupling products. Its primary function is to separate the desired product from unreacted starting materials, catalysts, and byproducts. Reversed-phase HPLC (RP-HPLC) is the most common modality for this application due to the predominantly non-polar nature of biaryl products.

The "Why": Causality in HPLC Method Development

A successful HPLC separation is built on a logical selection of parameters. The goal is to achieve baseline resolution between the product and all potential impurities.

  • Column Chemistry: A C18 (octadecylsilyl) stationary phase is the standard choice. Its long alkyl chains provide strong hydrophobic interactions, effectively retaining the aromatic, non-polar Suzuki products and separating them based on subtle differences in polarity.

  • Mobile Phase: A gradient elution using a mixture of water and an organic solvent (typically acetonitrile or methanol) is highly effective. The gradient starts with a higher water concentration to retain all components on the column and gradually increases the organic solvent concentration. This progression elutes compounds in order of increasing hydrophobicity, ensuring that even closely related impurities are resolved from the main product peak.[4]

  • Detection: A Diode Array Detector (DAD) or UV-Vis detector is ideal. Aromatic compounds, such as the biaryl products of Suzuki coupling, possess strong chromophores that absorb UV light. Monitoring at a wavelength where all components absorb (e.g., 254 nm) provides a comprehensive chromatogram, while the DAD's ability to acquire a full UV spectrum for each peak can aid in peak identification and purity assessment.

Workflow for HPLC Purity Analysis

The following diagram illustrates the typical workflow for analyzing a Suzuki coupling product using HPLC.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation A Weigh ~1 mg of crude or purified product B Dissolve in 1 mL of Mobile Phase or Acetonitrile A->B C Filter through 0.22 µm syringe filter B->C D Inject 5-10 µL onto HPLC system C->D E Gradient Elution (e.g., C18 column) D->E F UV/DAD Detection (e.g., 254 nm) E->F G Identify Product Peak (by Retention Time) F->G H Calculate % Area Purity G->H I Identify Impurity Peaks H->I

Caption: Workflow for HPLC analysis of Suzuki coupling products.

Protocol: HPLC Analysis of a Suzuki Coupling Product

This protocol provides a starting point for method development.

  • Mobile Phase Preparation:

    • Mobile Phase A: HPLC-grade water with 0.1% trifluoroacetic acid (TFA) or formic acid.

    • Mobile Phase B: HPLC-grade acetonitrile with 0.1% TFA or formic acid.

    • Degas both solvents thoroughly before use.[5]

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the reaction product.

    • Dissolve the sample in 1.0 mL of acetonitrile or a 50:50 mixture of Mobile Phase A and B.

    • Vortex until fully dissolved.

    • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.[6]

  • Instrumental Parameters:

    • Create a method with the parameters outlined in the table below.

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmStandard for retaining non-polar aromatic compounds.
Flow Rate 1.0 mL/minProvides good separation efficiency and reasonable run times.
Column Temp. 30 °CEnsures reproducible retention times by controlling viscosity.
Injection Vol. 5 µLA small volume prevents column overloading and peak distortion.
Detection UV at 254 nmCommon wavelength for aromatic compounds.
Gradient 5% B to 95% B over 20 minA broad gradient is effective for separating components of varying polarities in a complex mixture.
  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main product peak using the area percent method: (Area of Product Peak / Total Area of All Peaks) * 100.

    • This provides a quantitative measure of the product's purity relative to other UV-active components.[7]

Common HPLC Troubleshooting Scenarios
ProblemPotential Cause(s)Recommended Solution(s)
Peak Tailing Sample overload; secondary interactions with silica; column degradation.Decrease injection concentration; use a mobile phase with a different pH or additive; replace the column.[8]
Split Peaks Clogged inlet frit; column void; sample solvent incompatible with mobile phase.Reverse-flush the column; replace the column; dissolve the sample in the initial mobile phase.[9]
Fluctuating Baseline Air bubbles in the system; mobile phase not mixed properly; detector lamp failing.Degas mobile phase thoroughly; ensure proper solvent mixing; replace detector lamp.[10][11]
High Backpressure Blockage in the system (tubing, frit, or column); buffer precipitation.Systematically disconnect components to locate the blockage; flush the system with a strong, compatible solvent; ensure buffer solubility in the mobile phase.[11]

Pillar II: Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

While HPLC confirms purity, it does not definitively prove the structure. NMR spectroscopy is the gold standard for the structural characterization of organic molecules, providing detailed information about the atomic connectivity.[12] For Suzuki products, ¹H and ¹³C NMR are essential to confirm that the desired C-C bond has formed and to establish the regiochemistry of the product.

The "Why": Causality in NMR Analysis
  • ¹H NMR: This is the first and most crucial experiment. It reveals the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. In a successful Suzuki reaction, one would expect to see:

    • The disappearance of signals corresponding to the protons on the carbon bearing the halide in the starting material.

    • The appearance of a complex set of signals in the aromatic region (typically 7-8.5 ppm), characteristic of the new biaryl system.[13][14]

    • The coupling patterns (e.g., doublets, triplets) in this region provide definitive proof of the connectivity between the two aromatic rings.

  • ¹³C NMR: This technique provides information about the carbon skeleton. Key indicators of a successful reaction include:

    • The appearance of new quaternary carbon signals where the C-C bond has formed.

    • A carbon count that matches the expected product.

  • Solvent Choice: The deuterated solvent must completely dissolve the sample without reacting with it. Chloroform-d (CDCl₃) is a common first choice for non-polar biaryl products. For more polar compounds, dimethyl sulfoxide-d₆ (DMSO-d₆) may be required. The choice is critical as residual solvent signals must not obscure important sample signals.[15]

Workflow for NMR Structural Confirmation

This diagram outlines the process for confirming the structure of a purified Suzuki product.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition cluster_data Data Interpretation A Ensure Sample is Pure (>95% by HPLC) B Dissolve 5-10 mg in ~0.6 mL Deuterated Solvent A->B C Transfer to NMR Tube B->C D Acquire ¹H NMR Spectrum C->D E Acquire ¹³C NMR Spectrum D->E F (Optional) Acquire 2D NMR (COSY, HSQC) E->F G Process Spectra (Phase, Baseline, Integrate) F->G H Assign Signals to Protons and Carbons G->H I Confirm Structure and Absence of Impurities H->I

Caption: Workflow for NMR structural analysis of Suzuki products.

Protocol: NMR Data Acquisition and Reporting
  • Sample Preparation:

    • Ensure the sample has been purified (e.g., by column chromatography or preparative HPLC) and is dry. Purity should be ≥95% as determined by HPLC.

    • Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.[16]

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum. Ensure sufficient scans for a good signal-to-noise ratio.

    • Acquire a proton-decoupled ¹³C NMR spectrum. This experiment will require a longer acquisition time.

  • Data Processing and Reporting:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm). Calibrate the ¹³C spectrum accordingly (e.g., CDCl₃ at 77.16 ppm).

    • Integrate the ¹H NMR signals.

    • Report the data according to established guidelines (e.g., ACS guidelines).[15][17] The report should include chemical shift (δ) in ppm, integration, multiplicity (s, d, t, q, m), and coupling constants (J) in Hz.[18][19]

Interpreting NMR Data for a Hypothetical Product: 4-Phenyltoluene
Data TypeExpected ¹H NMR Data (500 MHz, CDCl₃)Interpretation
¹H NMR δ 7.61 (d, J = 7.5 Hz, 2H), 7.45 (t, J = 7.5 Hz, 2H), 7.35 (t, J = 7.5 Hz, 1H), 7.28 (d, J = 8.0 Hz, 2H), 2.42 (s, 3H).The distinct signals in the 7-8 ppm region confirm the biaryl structure. The singlet at 2.42 ppm confirms the methyl group. The integration values (2H, 2H, 1H, 2H, 3H) match the structure perfectly.
¹³C NMR δ 141.2, 138.4, 137.1, 129.5, 128.8, 127.2, 127.0, 21.1.The presence of 8 distinct carbon signals is consistent with the molecule's symmetry. The signal at 21.1 ppm is characteristic of the methyl carbon.

An Integrated Analytical Strategy

Neither HPLC nor NMR alone provides a complete picture. A robust characterization relies on their combined power. HPLC offers the quantitative purity value required for regulatory filings and quality control, while NMR provides the unequivocal structural proof.

The following diagram presents a self-validating system where each technique informs the next step.

Integrated_Workflow A Crude Suzuki Reaction Mixture B Purification (e.g., Column Chromatography) A->B C Purity Check by HPLC B->C D Is Purity >95%? C->D D->B No (Re-purify) E Structural Confirmation by NMR (¹H, ¹³C) D->E Yes F Fully Characterized Product E->F

Caption: Integrated workflow for Suzuki product characterization.

This integrated approach ensures that the material submitted for further study or scale-up is of known purity and confirmed identity, upholding the principles of scientific integrity and trustworthiness.

Conclusion

The analytical characterization of Suzuki coupling products is a multi-faceted task that is best addressed by the complementary techniques of HPLC and NMR spectroscopy. HPLC serves as a rapid and reliable tool for quantitative purity assessment, guiding the purification process and providing essential quality control data. NMR spectroscopy delivers the definitive structural proof, confirming the successful formation of the desired carbon-carbon bond and elucidating the precise molecular architecture. By adopting this dual-pillar strategy, researchers and drug developers can ensure the integrity of their synthetic products, building a solid foundation for subsequent scientific investigation.

References

Application Notes: 2-Methoxy-5-methylpyridine-3-boronic acid pinacol ester in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Modern Synthesis

In the landscape of medicinal chemistry and materials science, the substituted pyridine scaffold is a privileged motif, integral to the structure of numerous pharmaceuticals, agrochemicals, and functional organic materials.[1][2] The efficient synthesis of these complex molecules often relies on robust and versatile C-C bond-forming reactions. Among these, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone methodology.[2][3]

This guide focuses on 2-Methoxy-5-methylpyridine-3-boronic acid pinacol ester (CAS: 1083168-83-5), a key building block for introducing the 2-methoxy-5-methyl-3-pyridyl moiety. The use of the pinacol ester derivative offers significant advantages over the corresponding free boronic acid. Boronic acids, particularly heteroaryl derivatives, can be prone to decomposition pathways like protodeboronation and oxidation.[4][5] The pinacol ester provides enhanced stability, making the reagent easier to handle, purify, and store for extended periods, which ultimately leads to more reproducible and higher-yielding reactions in complex syntheses.[4][5][6]

These application notes provide an in-depth look at the utility of this reagent, focusing primarily on its application in Suzuki-Miyaura reactions. We will explore the mechanistic underpinnings, provide detailed, field-proven protocols, and discuss key parameters for reaction optimization to empower researchers in drug development and organic synthesis.

Reagent Profile: Stability and Handling

The stability of pyridine-based organoboron reagents is a critical consideration. The nitrogen atom in the pyridine ring, particularly at the 2-position relative to the boronic ester, can accelerate protodeboronation, a common decomposition pathway.[7][8] The use of a pinacol ester sterically shields the boron atom and reduces its Lewis acidity, significantly mitigating this instability.[3][9]

Synthesis: this compound pinacol ester is typically synthesized via a palladium-catalyzed Miyaura borylation reaction from the corresponding 3-bromo-2-methoxy-5-methylpyridine and bis(pinacolato)diboron.[3][9] This method is highly functional group tolerant and provides reliable access to the reagent.

Handling and Storage:

  • Stability: The compound is generally stable under recommended storage conditions but can be sensitive to air and moisture over long periods.[10] While more stable than the free boronic acid, hydrolysis of the pinacol ester can occur.[5][6]

  • Storage: For long-term storage, it is recommended to keep the reagent in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.[10]

  • Safety: The reagent is classified as a skin and eye irritant and may cause respiratory irritation.[11] Standard laboratory personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn during handling.[10]

Primary Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is the premier application for this reagent, enabling the formation of a C(sp²)–C(sp²) bond between the pyridine ring and a variety of aryl or heteroaryl partners.

Mechanistic Overview

The reaction proceeds via a palladium-catalyzed cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[4][12] The choice of base is critical, as it facilitates the formation of a more nucleophilic boronate species, which is essential for the transmetalation step.[9] Two primary mechanisms are considered for transmetalation: the "boronate pathway," where the base activates the boron reagent first, and the "oxo-palladium pathway," where a Pd-alkoxide or Pd-hydroxide intermediate is formed.[3][9]

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X (Aryl Halide) PdII_Complex R¹-Pd(II)L₂-X OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation [R²-B(OR)₂]⁻ M⁺ (Activated Boronic Ester) PdII_Biaryl R¹-Pd(II)L₂-R² Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocol: General Procedure

This protocol provides a robust starting point for coupling this compound pinacol ester with an aryl or heteroaryl bromide. Optimization may be required for specific substrates.

Materials:

  • This compound pinacol ester (1.2 equiv)

  • Aryl/Heteroaryl Bromide (1.0 equiv)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₃PO₄ or K₂CO₃, 3.0 equiv)

  • Degassed Solvent (e.g., 1,4-Dioxane/Water 4:1, or DMF)

  • Reaction vessel (e.g., microwave vial or Schlenk tube)

  • Magnetic stir bar

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound pinacol ester (1.2 equiv), the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and the base (e.g., K₃PO₄, 3.0 equiv).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is achieved by evacuating the vessel and backfilling with the inert gas three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water) via syringe. The final concentration of the limiting reagent is typically between 0.1 and 0.5 M.

  • Heating: Place the reaction vessel in a preheated oil bath or microwave reactor. Heat the mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.[13]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from 1 to 24 hours depending on the reactivity of the coupling partners.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired biaryl product.

Data Presentation: Parameter Optimization

The success of the coupling is highly dependent on the judicious choice of reaction parameters. The following table summarizes key variables and their typical effects, providing a logical framework for optimization.

ParameterCommon ChoicesRationale & Field Insights
Palladium Source Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃Pd(dppf)Cl₂ is often a reliable first choice for heteroaryl couplings as the dppf ligand is robust.[13] Pd₂(dba)₃ is a Pd(0) source that requires a supporting ligand to be added separately.
Ligand PPh₃, SPhos, XPhos, dppfFor challenging couplings involving electron-rich or sterically hindered partners, specialized phosphine ligands like SPhos or XPhos can be crucial for achieving high yields.[8]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, Na₃PO₄K₃PO₄ is an effective base often used in dioxane/water mixtures.[13] Cs₂CO₃ is a stronger base that can be beneficial for less reactive substrates, particularly aryl chlorides.
Solvent 1,4-Dioxane/H₂O, DMF, Toluene, THFA small amount of water is often beneficial, as it can aid in the dissolution of the base and facilitate the transmetalation step.[13] For water-sensitive substrates, anhydrous conditions may be necessary.
Temperature 80 - 150 °CHigher temperatures are often required for less reactive electrophiles like aryl chlorides. Microwave heating can significantly shorten reaction times.[8]

Experimental Workflow

Caption: Standard workflow for Suzuki-Miyaura cross-coupling.

Emerging Application: Boronic Ester as an Activator in Buchwald-Hartwig Amination

While primarily used as a nucleophilic partner in Suzuki couplings, recent studies have shown that boronic esters can play a non-traditional role in other cross-coupling reactions. Specifically, they have been reported to activate the C-N bond-forming Buchwald-Hartwig amination of aryl iodides.[14][15]

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for synthesizing aryl amines from aryl halides and amines.[16][17] In certain nickel-catalyzed systems, the presence of a phenylboronic ester was found to be essential for the reaction to proceed, suggesting the boronic ester acts as an activator for the amine.[14]

Proposed Role of the Boronic Ester

The proposed mechanism involves the formation of a boron-amine "ate complex." This complex increases the nucleophilicity of the amine, facilitating its subsequent coupling with the aryl halide.[14] This represents an intriguing, non-canonical use of boronic esters in cross-coupling chemistry.

Buchwald_Hartwig_Activation Amine Amine (R₂NH) AteComplex Boron-Amine 'Ate Complex' [Ar-B(OR)₂(NHR₂)]⁻ Amine->AteComplex BoronicEster Boronic Ester (Ar-B(OR)₂) BoronicEster->AteComplex Coupling C-N Coupling (with Pd/Ni Catalyst) AteComplex->Coupling

Caption: Proposed activation of an amine by a boronic ester.
Representative Protocol (Nickel-Catalyzed Amination)

The following is a general protocol adapted from literature for the boronic ester-activated amination of an aryl iodide.[14][15]

Materials:

  • Aryl Iodide (1.0 equiv)

  • Amine (3.0 equiv)

  • Phenylboronic acid pinacol ester (1.3 - 1.5 equiv)

  • Nickel Catalyst (e.g., Ni(acac)₂, 10 mol%)

  • Base (e.g., K₃PO₄, 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • Set up the reaction under an inert atmosphere as described in the Suzuki protocol.

  • Combine the aryl iodide, amine, phenylboronic acid pinacol ester, nickel catalyst, and base in the reaction vessel.

  • Add the anhydrous, degassed solvent.

  • Heat the reaction mixture (typically 100-120 °C) with stirring until the starting material is consumed (as monitored by TLC or LC-MS).

  • Perform an aqueous workup and purify the product by column chromatography.

Conclusion

This compound pinacol ester is a highly valuable and versatile reagent for the synthesis of complex molecules. Its enhanced stability and predictable reactivity in Suzuki-Miyaura cross-coupling reactions make it an indispensable tool for medicinal chemists and researchers in drug development.[18][19] The protocols and insights provided herein serve as a comprehensive guide to unlock the full potential of this building block. Furthermore, the emerging, non-traditional role of boronic esters as activators in other transformations, such as Buchwald-Hartwig amination, highlights a promising area for future exploration and application development.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 2-Methoxy-5-methylpyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for optimizing the Suzuki-Miyaura coupling of 2-Methoxy-5-methylpyridine-3-boronic acid. This guide is designed to provide in-depth troubleshooting advice and practical solutions to common challenges encountered during this specific transformation. As Senior Application Scientists, we understand that nuances in reaction setup can significantly impact yield and purity. This resource is structured in a question-and-answer format to directly address the issues you may be facing in the lab.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki coupling with this compound is resulting in low to no yield. What are the primary factors to investigate?

Low yields in Suzuki couplings involving pyridine boronic acids are a frequent challenge, often stemming from several key factors. The inherent electronic properties of the pyridine ring and the stability of the boronic acid itself are critical considerations.[1]

Initial Troubleshooting Steps:

  • Catalyst Activity and Choice: The palladium catalyst is the heart of the reaction. Ensure your palladium source, whether Pd(0) or a Pd(II) precatalyst, is active.[2] Pd(II) sources require in-situ reduction to the active Pd(0) species.[3][4] For pyridine-containing substrates, catalyst deactivation via coordination of the pyridine nitrogen to the palladium center is a common issue.[1][5]

    • Recommendation: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands can sterically shield the palladium, preventing catalyst inhibition.[1][6] Buchwald-type precatalysts (e.g., XPhos Pd G3) are often a reliable choice for challenging couplings.[2][7]

  • Protodeboronation (Hydrolysis of Boronic Acid): Pyridine boronic acids, particularly those with nitrogen in close proximity to the boronic acid group (the "2-pyridyl problem"), can be susceptible to protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[5][8][9] This is a major pathway for starting material decomposition.

    • Recommendation: Minimize water in the reaction. Use anhydrous solvents and consider a milder, non-aqueous base like potassium fluoride (KF) or cesium fluoride (CsF).[10][11] Alternatively, converting the boronic acid to a more stable derivative like a pinacol ester or an MIDA boronate can suppress this side reaction.[5][9][12]

  • Oxygen Contamination: The presence of oxygen can lead to oxidative degradation of the phosphine ligands and the palladium catalyst, as well as promote the unwanted homocoupling of the boronic acid.[1][2][7]

    • Recommendation: Thoroughly degas all solvents and the reaction mixture. This can be achieved by sparging with an inert gas (argon or nitrogen) or through several freeze-pump-thaw cycles.[1][13][14] Maintain a positive pressure of inert gas throughout the reaction.[13]

Q2: I'm observing significant formation of 2-methoxy-5-methylpyridine as a byproduct. What is causing this and how can I prevent it?

The formation of 2-methoxy-5-methylpyridine is a direct result of protodeboronation . This side reaction is often accelerated by the reaction conditions, particularly the presence of water and the choice of base.[9]

Strategies to Minimize Protodeboronation:

  • Stable Boronic Acid Derivatives: As mentioned, using more stable forms of the boronic acid is a primary solution. Pinacol esters, MIDA boronates, or trifluoroborate salts release the boronic acid slowly into the reaction medium, keeping its concentration low and minimizing decomposition.[9][14]

  • Anhydrous Conditions: Strictly anhydrous conditions can significantly reduce the rate of protodeboronation.[14]

  • Base Selection: Strong aqueous bases can promote hydrolysis. Consider using milder bases like K₃PO₄, Cs₂CO₃, or fluoride sources such as KF or CsF.[10]

  • Reaction Temperature: Lowering the reaction temperature may slow the rate of protodeboronation.[14] However, this must be balanced with achieving a reasonable rate for the desired coupling.[14][15]

Q3: My reaction is sluggish and never goes to completion, even with extended reaction times. What can I do to improve the reaction rate?

A sluggish reaction can be due to inefficient oxidative addition or transmetalation, two key steps in the catalytic cycle.

Troubleshooting a Slow Reaction:

  • Ligand Choice: The electronic and steric properties of the phosphine ligand are critical. Electron-rich and bulky ligands generally accelerate both oxidative addition and reductive elimination.[7] Ligands like SPhos have been shown to be effective for couplings involving heteroaryl chlorides.[10]

  • Reaction Temperature: While high temperatures can promote side reactions, sometimes an increase is necessary to overcome the activation energy of the oxidative addition step, especially with less reactive aryl halides.[15] A screening of temperatures (e.g., 80°C, 100°C, 120°C) can identify the optimal balance.

  • Solvent System: The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species. Common solvent systems include dioxane/water, toluene/water, or DMF.[6][13] For substrates with poor solubility, a solvent screen may be necessary.[11]

  • Base and Stoichiometry: Ensure the base is of high quality and used in sufficient excess (typically 2-3 equivalents). Using a slight excess of the boronic acid (1.1-1.5 equivalents) can also help drive the reaction to completion.[13][14]

Optimization Workflow & Experimental Protocols

A systematic approach to optimizing the Suzuki coupling of this compound is crucial. The following workflow and protocols provide a starting point for your experiments.

Decision Tree for Troubleshooting

G start Low Yield or No Reaction check_catalyst Check Catalyst System (Activity, Ligand Choice) start->check_catalyst check_deboronation Check for Protodeboronation (Formation of 2-methoxy-5-methylpyridine) start->check_deboronation check_conditions Check Reaction Conditions (Temperature, Solvent, Base) start->check_conditions catalyst_solution Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) Use Fresh Precatalyst check_catalyst->catalyst_solution Catalyst Deactivation Suspected deboronation_solution Use Anhydrous Conditions Use Milder Base (KF, CsF) Use Boronic Ester (Pinacol, MIDA) check_deboronation->deboronation_solution Byproduct Observed conditions_solution Screen Temperatures Screen Solvents Ensure Adequate Base check_conditions->conditions_solution Sluggish Reaction

Caption: A decision tree for troubleshooting low-yielding Suzuki coupling reactions.

General Experimental Protocol

This protocol provides a robust starting point. Optimization of specific parameters will likely be necessary for your particular aryl halide coupling partner.

Materials:

  • This compound (or its pinacol ester) (1.2 equiv.)

  • Aryl halide (1.0 equiv.)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv.)

  • Anhydrous solvent (e.g., 1,4-Dioxane or Toluene)

  • Inert gas (Argon or Nitrogen)

  • Oven-dried glassware (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, this compound (or ester), and the base.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas three times to ensure an oxygen-free environment.[13]

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Place the flask in a preheated oil bath and stir vigorously at the desired temperature (e.g., 80-110 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Data Summary: Recommended Starting Conditions

The following table summarizes recommended starting conditions based on the nature of the coupling partner.

Coupling Partner (Aryl Halide)Recommended Catalyst/LigandRecommended BaseSolvent SystemTemperature (°C)
Electron-deficient Aryl BromidePd₂(dba)₃ / SPhosK₃PO₄1,4-Dioxane80-100
Electron-rich Aryl BromideXPhos Pd G3K₃PO₄Toluene100-110
Aryl ChlorideSPhos Pd G3CsFIsopropanol80-100
Sterically Hindered Aryl HalideRuPhos Pd G3Cs₂CO₃1,4-Dioxane/H₂O (10:1)100-120

Visualizing the Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle is key to rational troubleshooting.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Ar¹-Pd(II)L₂-X Pd0->OxAdd Oxidative Addition (Ar¹-X) Transmetal Ar¹-Pd(II)L₂-Ar² OxAdd->Transmetal Transmetalation (Ar²-B(OR)₂ + Base) Transmetal->Pd0 Reductive Elimination Product Ar¹-Ar² Transmetal->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This guide provides a foundational framework for optimizing the Suzuki coupling of this compound. By systematically addressing potential issues related to catalyst stability, boronic acid decomposition, and reaction conditions, researchers can significantly improve the success rate of this valuable transformation.

References

Technical Support Center: Troubleshooting Side Reactions in Suzuki Coupling with Heteroaryl Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to our dedicated technical support guide for navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving heteroaryl boronic acids. As a cornerstone of modern synthesis, this reaction is pivotal in drug discovery and materials science. However, the unique electronic properties and inherent instability of heteroaryl boronic acids frequently lead to challenging side reactions that can diminish yields and complicate purification.

This guide is designed to move beyond simple protocols. It provides a deep dive into the mechanistic underpinnings of common failures, offering not just solutions, but the scientific rationale behind them. Our goal is to empower you, the researcher, to diagnose issues effectively and optimize your reactions with confidence.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Protodeboronation - The Vanishing Boronic Acid

Q1: My reaction has low yield, and I've isolated the arene corresponding to my boronic acid starting material. What is happening?

A1: You are observing the result of protodeboronation (or protodeborylation), arguably the most common and frustrating side reaction when working with heteroaryl boronic acids.[1][2] This reaction involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, effectively destroying your nucleophile.[2]

The propensity for protodeboronation is highly dependent on the reaction conditions and the structure of the heteroaryl ring itself.[2]

  • π-Rich Heterocycles (e.g., furans, thiophenes, pyrroles) are generally more susceptible to decomposition and protodeboronation.[1]

  • π-Deficient Heterocycles (e.g., pyridines, pyrimidines) can also be problematic, especially under basic aqueous conditions.[1][3]

Q2: What are the primary causes of protodeboronation?

A2: The mechanism of protodeboronation is nuanced, but it is fundamentally a protonolysis reaction. Several factors in a standard Suzuki protocol can accelerate this undesired pathway:

  • The Presence of Water: Water is the most common proton source. Under basic conditions, the boronic acid forms a more reactive boronate anion ([ArB(OH)3]−), which is then susceptible to ipso-protonation by water, leading to C-B bond cleavage.[2][4]

  • Base Strength and Type: Strong bases, particularly in aqueous media, can significantly accelerate protodeboronation.[5] The base promotes the formation of the reactive boronate species.[6]

  • Temperature: Higher reaction temperatures can increase the rate of protodeboronation.

  • pH: The reaction pH is a critical factor, as it controls the speciation of the boronic acid.[3] For basic heteroaromatic boronic acids, such as 2-pyridyl boronic acid, zwitterionic species can form at neutral pH, leading to rapid, unimolecular fragmentation.[2]

Q3: How can I prevent or minimize protodeboronation?

A3: Minimizing protodeboronation requires a multi-faceted approach aimed at protecting the C-B bond.

  • dot

    Caption: Troubleshooting workflow for protodeboronation.

Recommended Solutions & Protocols:

  • Switch to Milder Bases: Instead of strong bases like NaOH or K₃PO₄, consider using milder alternatives such as potassium carbonate (K₂CO₃) or potassium fluoride (KF).[5]

  • Employ Anhydrous Conditions: Since water is the primary proton source, switching to a rigorously dried, aprotic solvent system can dramatically reduce protodeboronation.[5][7]

  • Use a More Stable Boron Reagent: This is often the most effective strategy. Instead of the free boronic acid, use a more stable derivative that slowly releases the active species in situ. This keeps the instantaneous concentration of the vulnerable boronic acid low.[2]

    • Potassium Trifluoroborate Salts: These are typically stable, crystalline solids that can be used directly.[8]

    • Boronic Esters (e.g., Pinacol, Epin): Converting the boronic acid to its pinacol or other glycol ester can enhance stability.[4][9]

    • MIDA or Diethanolamine (DABO) Boronates: These adducts are exceptionally stable and can be easily prepared. They are air-stable solids that can be stored for long periods and used directly in the coupling reaction.[10][11]

Protocol: Preparation of a Stable Diethanolamine (DABO) Boronate Adduct

This protocol allows for the stabilization of a labile heteroaryl boronic acid for easier handling, storage, and use in subsequent Suzuki couplings.

Materials:

  • Heteroaryl boronic acid (1.0 equiv)

  • Diethanolamine (1.0 equiv)

  • Dichloromethane (or other suitable solvent)

  • Stir vial, magnetic stir bar, filtration apparatus

Procedure:

  • In a vial equipped with a stir bar, dissolve the heteroaryl boronic acid (1.0 equiv) in a minimal amount of dichloromethane.

  • While stirring, add diethanolamine (1.0 equiv) dropwise via pipette.[5][11]

  • Observe the formation of a precipitate. The initial solid may dissolve completely before the adduct precipitates out as a white solid.[5][11]

  • Continue stirring the resulting slurry for 15-20 minutes at room temperature.

  • Isolate the white solid product by vacuum filtration.

  • Wash the solid with a small amount of cold solvent and dry under vacuum.[5]

  • The resulting DABO boronate is now a stable solid that can be used directly in Suzuki coupling reactions, typically with a protic co-solvent to facilitate the release of the boronic acid.[10]

Issue 2: Homocoupling - The Unwanted Dimer

Q4: My TLC/LC-MS shows a major byproduct with a mass corresponding to a dimer of my boronic acid. What is this and how do I stop it?

A4: This side product is the result of homocoupling , where two molecules of your boronic acid react with each other to form a symmetrical biaryl.[12] This side reaction consumes your starting material, lowers the yield of the desired product, and often creates a purification challenge due to the product's structural similarity to the target molecule.[12]

Q5: What causes boronic acid homocoupling?

A5: The primary culprits behind homocoupling are the presence of dissolved oxygen and palladium(II) species in the reaction mixture.[12][13][14]

  • Oxygen-Mediated Pathway: Oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, leading to the homocoupled product and regenerating the Pd(0) catalyst.[12][13]

  • Pd(II) Precatalyst Pathway: If you use a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(dppf)) and its initial reduction to the active Pd(0) state is inefficient, the remaining Pd(II) can directly promote homocoupling.[13]

  • dot

    Homocoupling_Mechanism Pd0 Pd(0)L₂ (Active Catalyst) PdII_O2 Pd(II)L₂ Pd0->PdII_O2 Oxidation ArPdX Ar-Pd(II)-X (Oxidative Addition) Pd0->ArPdX Oxidative Addition Homocoupling_Cycle Homocoupling Side Reaction PdII_O2->Homocoupling_Cycle Transmetalation ArX Ar-X (Aryl Halide) Suzuki_Cycle Desired Suzuki Cycle ArPdX->Suzuki_Cycle Transmetalation with Ar'B(OH)₂ O2 O₂ (Oxygen) Homocoupling_Cycle->Pd0 Regenerates Catalyst ArAr Ar-Ar (Homocoupled Product) Homocoupling_Cycle->ArAr Reductive Elimination ArBOH2 2 ArB(OH)₂ (Boronic Acid)

    Caption: Catalytic cycles showing desired Suzuki path vs. O₂-mediated homocoupling.

Q6: How can I suppress homocoupling in my reactions?

A6: Preventing homocoupling hinges on eliminating oxygen and controlling the palladium species.

  • Rigorous Degassing: This is the most critical step.[15] All solvents and the reaction mixture must be thoroughly deoxygenated. Common methods include:

    • Sparging: Bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes.[14][15]

    • Freeze-Pump-Thaw: For ultimate oxygen removal, subject the sealed reaction vessel to at least three cycles of freezing (liquid N₂), evacuating under high vacuum, and thawing.[15]

  • Maintain an Inert Atmosphere: Run the entire reaction under a positive pressure of Argon or Nitrogen.

  • Slow Addition of Boronic Acid: Adding the boronic acid solution slowly to the reaction mixture keeps its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.[15]

  • Use a Slight Excess of Aryl Halide: This ensures the palladium catalyst preferentially reacts with the aryl halide via oxidative addition rather than engaging in homocoupling.[15]

  • Add a Mild Reducing Agent: In some industrial processes, a mild reducing agent like potassium formate is added to scavenge any free Pd(II) without reducing the aryl halide.[14]

Protocol: General Suzuki Coupling with Minimized Side Reactions

This protocol incorporates best practices to mitigate both protodeboronation and homocoupling.

Materials & Setup:

  • Oven-dried Schlenk flask or reaction vial with a magnetic stir bar.

  • Aryl Halide (1.0 equiv), Heteroaryl Boronic Acid derivative (e.g., DABO boronate, 1.2 equiv).

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).

  • Finely powdered anhydrous base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Anhydrous, degassed solvent (e.g., Dioxane, Toluene).[15]

Procedure:

  • Vessel Preparation: To the oven-dried reaction vessel, add the aryl halide, the stable heteroaryl boronic acid derivative, and the finely powdered base.[5]

  • Inert Atmosphere: Seal the vessel with a septum, and evacuate and backfill with Argon or Nitrogen three times. Maintain a positive pressure of inert gas.[5]

  • Catalyst & Solvent Addition: Under the inert atmosphere, add the palladium precatalyst. Then, add the degassed solvent via syringe.[5]

  • Reaction: Place the vessel in a preheated heating block and stir vigorously at the desired temperature (e.g., 80–100 °C).[5][16]

  • Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer, filter, and concentrate.[5][16]

  • Purification: Purify the crude product by flash column chromatography.[5][16] Filtration through a pad of celite can help remove residual palladium catalyst.[17]

Issue 3: Other Common Challenges

Q7: My reaction is stalling, especially when using a pyridine-2-boronic acid. What's wrong?

A7: You are likely encountering catalyst deactivation or poisoning. The Lewis basic nitrogen atom in many heterocycles (especially 2-pyridyl systems) can coordinate strongly to the palladium center, inhibiting its catalytic activity.[1][7][18] This is often referred to as the "2-pyridyl problem".[1]

Solutions:

  • Ligand Choice: Use bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[16][18] The steric bulk of these ligands creates a protective pocket around the palladium, preventing the heteroaryl nitrogen from binding and deactivating the catalyst.[18]

  • Additives: The addition of trimethyl borate has been shown to prevent catalyst poisoning by heteroatoms and can enhance reaction rates.[7][18]

Q8: My starting materials won't dissolve properly. How does this affect the reaction?

A8: Poor solubility of highly polar heterocyclic compounds is a common issue that can severely limit reaction rates.[7][18]

Solutions:

  • Solvent Screening: Test a range of aprotic solvents (Dioxane, Toluene, THF, DMF) or solvent mixtures to find an optimal system.[15][18][19]

  • Phase-Transfer Catalysis: For biphasic systems (e.g., Toluene/Water), a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can help shuttle the reagents across the phase boundary.[18]

Summary Data Tables

Table 1: Common Bases in Suzuki Coupling and Their Impact

BaseStrengthTypical Use CasePotential Side Reactions
K₃PO₄ StrongGeneral purpose, often effective for challenging couplings.Can promote protodeboronation, especially in aqueous media.[5]
Cs₂CO₃ StrongHighly effective, good for difficult substrates.Can promote protodeboronation.[16]
K₂CO₃ MediumMilder alternative, good for reducing protodeboronation.[5]May be less effective for very challenging couplings.
KF WeakUsed under anhydrous conditions to minimize protodeboronation.[5]Requires anhydrous conditions to be effective.
Organic Bases VariableUsed in specific applications (e.g., Et₃N).Can sometimes act as a hydride source, leading to dehalogenation.

Table 2: Comparison of Boronic Acid Derivatives for Stability

Boron ReagentFormStabilityKey Advantage
Boronic Acid Solid (often trimeric boroxine)Low to ModerateCommercially available, no deprotection needed.
Pinacol Boronate Ester Liquid or SolidGoodMore stable than boronic acid, but transmetalation can be slower.[10]
Potassium Trifluoroborate Crystalline SolidHighVery stable to air and moisture; slow release of boronic acid.[2][8]
MIDA Boronate Crystalline SolidVery HighExceptionally stable, used for slow-release and iterative coupling.[2]
DABO Boronate Crystalline SolidVery HighAir-stable, easily prepared from boronic acid and diethanolamine.[10]

References

preventing protodeboronation of 2-Methoxy-5-methylpyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Guide to Preventing Protodeboronation in Suzuki-Miyaura Cross-Coupling Reactions

Welcome to the technical support guide for 2-Methoxy-5-methylpyridine-3-boronic acid. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges with the stability and reactivity of this versatile building block. This guide provides in-depth troubleshooting advice, preventative protocols, and a mechanistic understanding of the primary decomposition pathway: protodeboronation.

Part 1: The Challenge - Understanding Protodeboronation

Q1: My Suzuki-Miyaura coupling reaction with this compound is failing or giving low yields. Mass spectrometry analysis of my crude reaction mixture shows a significant amount of 2-Methoxy-5-methylpyridine. What is happening?

A1: You are observing the classic outcome of a process called protodeboronation . This is the most common failure mode for this and other electron-rich heteroaromatic boronic acids. Protodeboronation is the undesired cleavage of the C-B bond, where the boronic acid group is replaced by a hydrogen atom from a proton source (like water or alcohol) in the reaction mixture, leading to the formation of the corresponding parent arene (2-Methoxy-5-methylpyridine) and boric acid.

The pyridine ring's nitrogen atom and the electron-donating methoxy group at the 2-position make the C3-carbon atom particularly susceptible to protonation, which facilitates the cleavage of the C-B bond. This process is often accelerated by factors like elevated temperatures, the presence of water, and the choice of base.

Protodeboronation_Mechanism cluster_0 Protodeboronation Pathway reagent This compound intermediate Wheland-type Intermediate reagent->intermediate Protonation at C3 proton_source H+ Source (e.g., H2O, ROH) proton_source->intermediate product 2-Methoxy-5-methylpyridine (Byproduct) intermediate->product C-B Bond Cleavage boric_acid B(OH)3

Caption: Mechanism of Protodeboronation.

Part 2: Troubleshooting and Proactive Prevention

This section provides actionable strategies to mitigate protodeboronation and improve the success of your coupling reactions.

Q2: How can I adjust my reaction conditions to minimize protodeboronation?

A2: Optimizing your reaction setup is the first line of defense. The key is to control the environment to disfavor the C-B bond cleavage.

ParameterStandard Condition (Prone to Protodeboronation)Recommended Optimized ConditionRationale
Solvent Protic solvents (e.g., MeOH, EtOH, H₂O)Anhydrous aprotic solvents (e.g., Toluene, Dioxane, THF)Minimizes the primary proton source required for protodeboronation.
Base Strong aqueous bases (e.g., NaOH, KOH)Weaker, non-aqueous bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃)Reduces the rate of decomposition. Strong bases can accelerate the breakdown of boronic acids.
Temperature High temperatures (>100 °C)Lower temperatures (60-80 °C)Protodeboronation is kinetically accelerated at higher temperatures. Use the lowest temperature that still allows for efficient catalytic turnover.
Atmosphere AirInert atmosphere (Nitrogen or Argon)While not directly preventing protodeboronation, an inert atmosphere is crucial for preventing oxidative degradation of the palladium catalyst, ensuring the desired coupling reaction proceeds efficiently.

Q3: My reaction still shows significant byproduct formation even after optimizing conditions. What's next?

A3: If optimizing conditions is insufficient, the next step is to use a more stable boron derivative. The hydroxyl groups on the boronic acid are key to its instability. By replacing them, you can dramatically increase the compound's robustness.

Boronic_Acid_Derivatives cluster_1 Stability Enhancement Workflow boronic_acid This compound (Less Stable) esterification Esterification boronic_acid->esterification boronate_ester Boronate Ester (e.g., Pinacol Ester) (More Stable) esterification->boronate_ester suzuki_coupling Suzuki-Miyaura Coupling boronate_ester->suzuki_coupling desired_product Desired Coupled Product suzuki_coupling->desired_product

Caption: Workflow for stabilizing boronic acids.

The most common and effective strategy is to convert the boronic acid into a boronate ester , such as a pinacol ester. These esters are significantly more stable towards protodeboronation and can often be isolated, purified, and stored.

Part 3: Recommended Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Protodeboronation

This protocol uses optimized conditions for the direct use of this compound.

Materials:

  • This compound (1.2 eq)

  • Aryl Halide (1.0 eq)

  • Pd(PPh₃)₄ (0.03 eq) or other suitable Pd catalyst/ligand system

  • K₃PO₄ (Potassium Phosphate, 3.0 eq), dried

  • Anhydrous 1,4-Dioxane

  • Schlenk flask or similar reaction vessel for inert atmosphere

Procedure:

  • To a Schlenk flask, add the aryl halide (1.0 eq), this compound (1.2 eq), and dried K₃PO₄ (3.0 eq).

  • Evacuate and backfill the flask with Argon or Nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Add the Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq) to the flask.

  • Add anhydrous 1,4-dioxane via syringe. The typical concentration is 0.1 M with respect to the aryl halide.

  • Stir the reaction mixture at a reduced temperature, starting at 80 °C. Monitor the reaction progress by TLC or LC-MS.

  • If the reaction is sluggish, the temperature can be cautiously increased, but monitor for the appearance of the 2-Methoxy-5-methylpyridine byproduct.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts and catalyst residues.

  • Proceed with standard aqueous workup and purification by column chromatography.

Protocol 2: Conversion to a Stable Pinacol Boronate Ester

This protocol describes the conversion of the boronic acid to its more stable pinacol ester derivative prior to the coupling reaction.

Materials:

  • This compound (1.0 eq)

  • Pinacol (1.1 eq)

  • Anhydrous THF or Dichloromethane (DCM)

  • Anhydrous MgSO₄

  • Reaction flask

Procedure:

  • Dissolve this compound (1.0 eq) and pinacol (1.1 eq) in anhydrous THF or DCM in a round-bottom flask.

  • Add a generous amount of anhydrous MgSO₄ (this acts as a water scavenger, driving the equilibrium towards the ester).

  • Stir the mixture vigorously at room temperature for 2-4 hours. Monitor the conversion by LC-MS or ¹H NMR.

  • Once the reaction is complete, filter off the MgSO₄ and wash the solid with additional anhydrous solvent.

  • Concentrate the filtrate under reduced pressure. The resulting crude 2-(2-Methoxy-5-methylpyridin-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can often be used directly in the subsequent Suzuki-Miyaura coupling reaction without further purification.

  • For the coupling reaction, use the newly formed pinacol ester with the conditions described in Protocol 1. The pinacol ester is generally more robust and can tolerate slightly higher temperatures if necessary.

Part 4: Frequently Asked Questions (FAQs)

  • Q: Can I store this compound?

    • A: Long-term storage is challenging due to its instability. If you must store it, do so under an inert atmosphere (Argon), in a freezer (-20 °C), and away from light and moisture. However, for best results, it is highly recommended to either use it immediately after purchase or convert it to a more stable boronate ester for storage.

  • Q: Are there alternatives to pinacol esters?

    • A: Yes, MIDA (N-methyliminodiacetic acid) boronates are another class of highly stable boron derivatives that are increasingly used. They are crystalline, air-stable solids that slowly release the boronic acid under the basic conditions of the Suzuki coupling, thereby keeping the concentration of the unstable free boronic acid low throughout the reaction.

  • Q: Does the choice of Palladium catalyst and ligand affect protodeboronation?

    • A: Absolutely. A highly active catalyst system that promotes rapid transmetalation and reductive elimination (the productive steps of the Suzuki coupling) can outcompete the slower protodeboronation pathway. Using modern, highly active phosphine ligands (e.g., SPhos, XPhos) with a suitable palladium precatalyst can significantly improve yields by accelerating the desired reaction.

Technical Support Center: Troubleshooting Catalyst Deactivation in Reactions with Pyridine Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common and often complex challenges associated with catalyst deactivation in cross-coupling reactions involving pyridine boronic acids. The unique electronic properties of the pyridine ring introduce specific obstacles that can hinder reaction efficiency and reproducibility. This document is designed to provide not just solutions, but a foundational understanding of the underlying chemical principles to empower you to overcome these challenges in your own research.

Frequently Asked Questions (FAQs)

Q1: Why are my cross-coupling reactions with pyridine boronic acids consistently failing or giving low yields?

The primary challenge stems from the Lewis basic nitrogen atom within the pyridine ring. This nitrogen can strongly coordinate to the palladium catalyst, leading to the formation of stable, off-cycle complexes that are catalytically inactive.[1] This phenomenon, often termed catalyst poisoning, effectively removes the catalyst from the reaction, halting or significantly slowing the desired transformation.[1] This issue is particularly pronounced with 2-substituted pyridines, a challenge often referred to as the "2-pyridyl problem."[2][3]

A second major issue is the inherent instability of pyridine boronic acids themselves. They are highly susceptible to a side reaction called protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[4][5][6] This depletes the nucleophilic partner, reducing the potential yield of your desired product.[6][7]

Q2: What are the primary mechanisms of catalyst deactivation I should be aware of?

There are two principal deactivation pathways you are likely encountering:

  • Catalyst Poisoning by Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate to the vacant sites on the palladium center. This can lead to the formation of stable Pd-pyridine complexes that are unable to participate in the catalytic cycle, effectively "poisoning" the catalyst.[1]

  • Formation of Palladium Black: If the catalytic cycle is slowed down by pyridine inhibition, the active Pd(0) species can aggregate and precipitate out of solution as palladium black. This agglomerated form of palladium has very low catalytic activity.

Below is a diagram illustrating the competition between the desired catalytic cycle and the catalyst poisoning pathway.

Catalyst_Poisoning cluster_cycle Desired Catalytic Cycle cluster_poison Catalyst Poisoning Pathway Pd0 Active Pd(0) Catalyst OxAdd Oxidative Addition (with Aryl Halide) Pd0->OxAdd Ar-X Inactive_Complex Inactive Pd-Pyridine Complex (Catalyst Resting State) Pd0->Inactive_Complex Pyridine Substrate (Coordination) Transmetal Transmetalation (with Pyridine Boronic Acid) OxAdd->Transmetal Pyr-B(OR)2 RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 releases Product Product Product RedElim->Product caption Fig. 1: Catalyst poisoning by pyridine coordination.

Caption: Fig. 1: Catalyst poisoning by pyridine coordination.

Q3: My main side product appears to be the deborylated pyridine. What is happening and how can I prevent it?

This is a classic case of protodeboronation . Pyridine boronic acids, especially the 2-pyridyl isomer, are notoriously prone to this side reaction.[4][6][7] The mechanism for 2-pyridylboronic acid is unique; under neutral pH, it can form a zwitterionic intermediate that readily undergoes fragmentation to cleave the C-B bond.[5][6]

Protodeboronation start 2-Pyridyl Boronic Acid zwitterion Zwitterionic Intermediate (Neutral pH) start->zwitterion Equilibrium product Deborylated Pyridine (Side Product) zwitterion->product Unimolecular Fragmentation h2o H₂O caption Fig. 2: Protodeboronation of 2-pyridyl boronic acid.

Caption: Fig. 2: Protodeboronation of 2-pyridyl boronic acid.

To prevent protodeboronation:

  • Use Anhydrous Conditions: Minimize the presence of water in your reaction by using dry solvents and reagents. While some water can be beneficial for Suzuki couplings, it can accelerate protodeboronation.[8][9]

  • Control the pH: Since the zwitterionic intermediate is most problematic at neutral pH, shifting the pH to either acidic or basic can slow down this side reaction. The choice of base is therefore critical.[6]

  • Use a More Stable Boronic Acid Surrogate: This is often the most effective strategy. N-methyliminodiacetic acid (MIDA) boronates are air-stable, crystalline solids that are resistant to protodeboronation.[10][11] They slowly release the boronic acid under the reaction conditions, keeping its concentration low and favoring the desired cross-coupling.[7]

Troubleshooting Guide: A Systematic Approach

If you are experiencing issues with your reaction, follow this systematic approach to diagnose and solve the problem.

Step 1: Evaluate Your Reagents and Reaction Setup
  • Purity of Boronic Acid: Pyridine boronic acids can degrade upon storage. Verify the purity of your boronic acid by NMR. If it appears impure or hydrated, consider purifying it or synthesizing a fresh batch.

  • Solvent and Reagent Quality: Ensure all solvents are anhydrous and properly degassed to remove oxygen, which can contribute to catalyst decomposition. All other reagents should be of high purity.

Step 2: Optimize the Catalytic System

The choice of ligand and palladium source is the most critical factor in overcoming catalyst poisoning.

Ligand Selection:

The key is to use a ligand that is both sterically bulky and electron-rich . This combination favors the desired reductive elimination step to form the product and sterically disfavors the binding of the pyridine nitrogen to the palladium center.

Ligand ClassSpecific LigandsKey AdvantagesWhen to Use
Biaryl Phosphines XPhos, SPhos, RuPhosHighly active for a broad range of substrates, including challenging heteroaryl chlorides. Promotes rapid catalysis, outcompeting deactivation pathways.First choice for most problematic couplings, especially with sterically hindered partners.
Ferrocenyl Phosphines dppfGood general ligand, but may be less effective for highly deactivating pyridine substrates.A good starting point for less challenging pyridine couplings.
Alkyl Phosphines P(t-Bu)₃Very electron-rich and bulky, can be highly effective.Useful when biaryl phosphines are not successful, but can be more sensitive to air.

Palladium Source:

Using a pre-formed palladium pre-catalyst is highly recommended over generating the active Pd(0) species in situ from sources like Pd(OAc)₂. Pre-catalysts ensure efficient and rapid generation of the active catalytic species.

  • Buchwald G3 and G4 Pre-catalysts (e.g., XPhos Pd G3): These are often the gold standard for challenging couplings. They activate quickly under mild conditions, which is crucial when dealing with unstable boronic acids.[12] The G3 pre-catalysts generate an active LPd(0) species, a methanesulfonate salt, and carbazole upon activation.

Precatalyst_Activation G3 XPhos Pd G3 Precatalyst Active_Pd0 Active L-Pd(0) Species G3->Active_Pd0 Base/Solvent Activation Byproducts Carbazole + Methanesulfonate Salt caption Fig. 3: Activation of a Buchwald G3 precatalyst.

Caption: Fig. 3: Activation of a Buchwald G3 precatalyst.

Step 3: Judicious Choice of Base and Additives
  • Base Selection: A weaker, non-nucleophilic base is often preferred to minimize protodeboronation. Finely powdered potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) in an anhydrous solvent like dioxane or toluene are excellent starting points. The base plays a critical role in activating the boronic acid for transmetalation.[13][14]

  • The Copper Co-catalyst Strategy (for 2-Pyridyl Substrates): For particularly stubborn couplings involving 2-pyridylboronates, the addition of a copper(I) salt (e.g., CuCl) can be highly effective.[15][16][17] The proposed mechanism involves a transmetalation from boron to copper, forming a more reactive 2-pyridylcopper intermediate which then transmetalates to the palladium center.[15][16]

Experimental Protocols

Protocol 1: General Procedure for a Challenging Suzuki-Miyaura Coupling with a Pyridine Boronic Acid

This protocol is a robust starting point for difficult couplings where catalyst deactivation and protodeboronation are significant concerns.

  • Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the pyridine boronic acid (1.5 equiv.), and finely powdered K₃PO₄ (3.0 equiv.).

  • Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Catalyst Addition: Under the inert atmosphere, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%).

  • Solvent Addition: Add degassed, anhydrous solvent (e.g., Dioxane or Toluene, to a concentration of 0.1-0.2 M with respect to the limiting reagent) via syringe.

  • Reaction: Place the vessel in a pre-heated oil bath or heating block and stir vigorously at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Synthesis of a Pyridine-MIDA Boronate

This protocol provides a stable, easy-to-handle alternative to the often-unstable pyridine boronic acid.

  • Reagent Preparation: In a round-bottom flask, add the pyridine boronic acid (1.0 equiv.) and N-methyliminodiacetic acid (MIDA) (1.2 equiv.).[18]

  • Solvent Addition: Add anhydrous solvent (e.g., a 10:1 mixture of Toluene/DMSO).[18]

  • Dehydration: Equip the flask with a Dean-Stark apparatus and heat to reflux for 6 hours to azeotropically remove water.[18]

  • Workup: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate. The resulting MIDA boronate is often a crystalline solid that can be purified by recrystallization or chromatography.[11][19]

Diagnostic Tools: Identifying the Root Cause

If problems persist, advanced analytical techniques can provide deeper insights into the deactivation mechanism.

  • ³¹P NMR Spectroscopy: This technique is invaluable for observing the phosphine ligands. By running a reaction in an NMR tube, you can potentially identify the catalyst's resting state—the most stable complex in the catalytic cycle.[20] The formation of new phosphorus signals corresponding to a stable Pd-pyridine-ligand complex can be direct evidence of catalyst poisoning.

  • In-situ Reaction Monitoring: Techniques like ReactIR or automated HPLC sampling can provide real-time kinetic data.[21] A reaction profile that plateaus before completion is a strong indicator of catalyst deactivation.[22][23]

  • Surface Analysis (for heterogeneous catalysts): If you are using a supported palladium catalyst, techniques like X-ray Photoelectron Spectroscopy (XPS) can analyze the surface of the recovered catalyst to identify adsorbed poisons.

By understanding the fundamental principles of catalyst deactivation and employing a systematic, evidence-based approach to troubleshooting, you can significantly improve the success rate of your cross-coupling reactions with challenging pyridine boronic acids.

References

Technical Support Center: Optimizing Temperature in Reactions with 2-Methoxy-5-methylpyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 2-Methoxy-5-methylpyridine-3-boronic acid (CAS: 1029654-27-0). This guide is designed for researchers, chemists, and drug development professionals to navigate the critical parameter of temperature when utilizing this versatile building block, most commonly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Temperature is not merely a switch for turning a reaction "on" or "off"; it is a finely tuned dial that dictates reaction rate, yield, and the prevalence of unwanted side reactions. Understanding its effects is paramount to achieving reproducible and high-yielding results. This document provides field-proven insights, troubleshooting protocols, and foundational knowledge to empower you in your experiments.

Part 1: Frequently Asked Questions (FAQs) - Foundational Principles

This section addresses the fundamental "why" behind temperature considerations for reactions involving this compound.

Q1: Why is temperature such a critical parameter for this boronic acid?

A1: Temperature directly influences the kinetic energy of molecules in the reaction mixture. According to the principles of reaction kinetics, for a reaction to occur, molecules must collide with sufficient energy to overcome the activation energy barrier (Ea).

  • At Low Temperatures: The reaction rate will be slow, or the reaction may not initiate at all, because very few molecules possess the necessary energy to form the transition state. This can lead to incomplete conversion of starting materials even after extended reaction times.

  • At Optimal Temperatures: A sufficient population of molecules has the required activation energy, leading to an efficient and timely reaction rate. For many Suzuki-Miyaura couplings, a good starting point is often 60-80 °C.[1][2]

  • At Excessively High Temperatures: While the reaction rate may increase, several detrimental competing pathways can become dominant.[3] These include the thermal decomposition of the boronic acid, degradation of the palladium catalyst (often observed as the precipitation of palladium black), and acceleration of side reactions like protodeboronation.[4][5]

Q2: What is "protodeboronation" and how is it affected by temperature?

A2: Protodeboronation is a common and often problematic side reaction where the boronic acid group (-B(OH)₂) is cleaved and replaced by a hydrogen atom from a proton source (like water or alcohol solvents).[4][5] This consumes the boronic acid, forming 2-methoxy-5-methylpyridine, and reduces the overall yield of the desired coupled product. The rate of protodeboronation is often highly dependent on temperature, pH, and the electronic properties of the arylboronic acid.[5] For electron-deficient heteroaryl boronic acids, this pathway can be particularly significant at elevated temperatures.

Q3: How does the pyridine nitrogen in this compound influence the reaction?

A3: The presence of the nitrogen atom in the pyridine ring introduces a specific challenge often referred to as the "2-pyridyl problem" in Suzuki couplings, although our molecule has the boronic acid at the 3-position.[6] The Lewis basic nitrogen atom can coordinate to the palladium catalyst.[7] This coordination can inhibit or deactivate the catalyst, slowing down the desired catalytic cycle.[6] Higher temperatures can sometimes help to mitigate this by promoting the dissociation of the pyridine from the palladium center, but an excessive increase can trigger the degradation pathways mentioned above. This creates a narrow optimal temperature window.

Q4: What is the recommended storage temperature for this compound and why does it matter?

A4: The recommended long-term storage temperature for this compound is typically -20°C to -80°C.[8] Boronic acids can be susceptible to dehydration to form boroxines (cyclic anhydrides), especially upon exposure to heat or ambient conditions.[9] While this process can be reversible in the presence of water, inconsistent hydration states of the starting material can lead to poor reproducibility in reaction outcomes. Storing it cold and under an inert atmosphere minimizes degradation and ensures consistency.

Part 2: Troubleshooting Guide - Common Experimental Issues

This guide provides a systematic approach to diagnosing and solving common problems encountered during reactions.

Issue 1: The reaction is very slow or shows no conversion.

Potential Cause Diagnostic Step Recommended Solution
Insufficient Temperature Review your reaction setup. Are you confident the internal reaction temperature is reaching the setpoint?Incrementally increase the temperature by 10-20 °C and monitor the reaction progress by TLC or LC-MS. A common starting point for Suzuki reactions is 60 °C; for sluggish reactions, increasing to 80 °C or higher may be necessary.[1]
Catalyst Inhibition The pyridine nitrogen may be binding to the palladium center.Consider a ligand that is better suited for heteroaryl couplings. Buchwald or Hartwig-type ligands are often more effective than traditional phosphines for these substrates.
Poor Reagent Quality The boronic acid may have degraded due to improper storage.Use a fresh bottle of the boronic acid or one that has been stored correctly at low temperatures.[8]

Issue 2: The reaction mixture turns black, and the yield is low.

Potential Cause Diagnostic Step Recommended Solution
Catalyst Decomposition The formation of a black precipitate is a classic sign of palladium(0) agglomeration, known as "palladium black." This indicates catalyst death.This is often caused by excessively high temperatures (>100-120 °C).[3] Reduce the reaction temperature. The optimal temperature is one that is high enough for a good rate but low enough to maintain catalyst stability.[2]
Incompatible Ligand The chosen phosphine ligand may not be providing sufficient stability to the palladium center at the reaction temperature.Switch to a more robust, sterically hindered ligand (e.g., a biaryl phosphine ligand) that can better stabilize the catalytic species at the required temperature.

Issue 3: The starting material is consumed, but the desired product yield is low, with significant byproduct formation.

Potential Cause Diagnostic Step Recommended Solution
Protodeboronation Use LC-MS or NMR to identify the major byproduct. If it is 2-methoxy-5-methylpyridine, protodeboronation is the likely culprit.This side reaction is accelerated by high temperatures and the presence of water.[5] Try lowering the reaction temperature. Additionally, using anhydrous solvents and a non-aqueous base (like K₃PO₄) can sometimes suppress this pathway.[10]
Thermal Decomposition If multiple unidentifiable byproducts are observed, thermal decomposition of the starting material or product may be occurring.Reduce the reaction temperature. Run a control experiment by heating the boronic acid alone in the reaction solvent to check its thermal stability under the reaction conditions.

Part 3: Experimental Protocol - Temperature Scouting for a Model Suzuki-Miyaura Reaction

This protocol provides a self-validating workflow to determine the optimal reaction temperature for coupling this compound with a model aryl bromide.

Objective: To identify the temperature that provides the highest yield of the coupled product in a reasonable timeframe while minimizing byproduct formation.

Materials:

  • This compound (1.2 equiv)

  • 4-Bromotoluene (1.0 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄, 3.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Internal Standard (e.g., 1,3,5-Trimethoxybenzene)

  • Reaction vials suitable for heating

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Analysis prep1 Weigh Reagents: - Boronic Acid (1.2 eq) - Aryl Bromide (1.0 eq) - Base (3.0 eq) - Catalyst & Ligand prep2 Add Solvent & Stir Bar prep1->prep2 prep3 Degas Mixture (e.g., N₂ sparge for 15 min) prep2->prep3 rxn1 Aliquot into 4 Vials prep3->rxn1 rxn2 Heat Vials to: - Vial A: 40°C - Vial B: 60°C - Vial C: 80°C - Vial D: 100°C rxn1->rxn2 rxn3 Monitor by TLC/LC-MS at 1h, 4h, 12h rxn2->rxn3 an1 Quench Reaction rxn3->an1 an2 Add Internal Standard an1->an2 an3 Analyze by ¹H NMR / LC-MS an2->an3 an4 Calculate Yield vs. Temp an3->an4 G cluster_temp Reaction Temperature cluster_outcome Primary Outcomes Low_T Low Temp (e.g., < 40°C) Slow_Rate Slow / No Reaction Low_T->Slow_Rate Leads to Optimal_T Optimal Temp (e.g., 60-80°C) Good_Yield High Yield & Good Rate Optimal_T->Good_Yield Leads to High_T High Temp (e.g., > 100°C) High_T->Good_Yield Diminishes Side_Rxns Byproducts: - Protodeboronation - Catalyst Death High_T->Side_Rxns Promotes

References

Technical Support Center: Managing Impurities from 2-Methoxy-5-methylpyridine-3-boronic acid Homocoupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for managing impurities related to 2-Methoxy-5-methylpyridine-3-boronic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize Suzuki-Miyaura cross-coupling reactions involving this reagent. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you navigate the common challenges associated with this specific building block.

Overview of the Challenge

This compound is a valuable building block in medicinal chemistry. However, like many heteroaromatic boronic acids, it is susceptible to several side reactions during palladium-catalyzed cross-coupling, primarily homocoupling, which leads to the formation of the undesired symmetrical dimer (2,2'-dimethoxy-5,5'-dimethyl-3,3'-bipyridine). Other significant side reactions include protodeboronation and the formation of inactive boroxine trimers. This guide provides a structured approach to understanding, mitigating, and removing these impurities.

Frequently Asked Questions (FAQs)

Q1: What is the primary impurity I should be concerned about?

The most common and often most challenging impurity is the homocoupled dimer, 2,2'-dimethoxy-5,5'-dimethyl-3,3'-bipyridine. This symmetrical biaryl is formed when two molecules of the boronic acid couple with each other. This side reaction is typically catalyzed by Palladium(II) species and is significantly promoted by the presence of oxygen.[1][2][3]

Q2: My reaction is showing a significant amount of 2-methoxy-5-methylpyridine. What is happening?

This is a result of protodeboronation, a side reaction where the C-B bond is cleaved and replaced by a C-H bond.[4][5] This process can be catalyzed by aqueous acidic or basic conditions, which are common in Suzuki-Miyaura reactions.[5][6][7] The presence of excess water or certain bases can accelerate this undesired pathway.

Q3: What are boroxines and should I be worried about them?

Boroxines are cyclic anhydrides formed from the dehydration and trimerization of three boronic acid molecules.[8][9] While boroxine formation is reversible in the presence of water, their formation can sequester the active boronic acid, potentially slowing down the desired reaction.[8] In anhydrous solvents, their formation is more favorable.[10] Ensuring a small amount of water is present in the reaction, as is typical for many Suzuki protocols, can help maintain the equilibrium in favor of the active boronic acid monomer.[8]

Q4: How does my choice of palladium catalyst affect homocoupling?

The oxidation state of the palladium is critical. The desired Suzuki-Miyaura catalytic cycle is driven by Pd(0). If you use a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(dppf)), it must first be reduced to Pd(0) to enter the catalytic cycle.[1] This reduction can occur via the homocoupling of two boronic acid molecules, which generates the active Pd(0) species but also produces the dimer impurity.[1][3] Using a Pd(0) source directly (e.g., Pd(PPh₃)₄) or ensuring conditions that favor reduction of Pd(II) by other means (like using phosphine ligands that can be oxidized) can minimize this pathway.[1]

Q5: Can the base I use increase protodeboronation?

Yes, the choice and concentration of the base are critical. Base-catalyzed protodeboronation is a well-documented side reaction.[5][7] Stronger bases or higher pH can increase the rate of protodeboronation, especially for electron-deficient or heteroaryl boronic acids.[6][11] It is essential to select a base that is strong enough to facilitate the transmetalation step of the Suzuki cycle but not so strong that it excessively promotes protodeboronation.

Troubleshooting Guides

This section provides detailed, step-by-step guidance for specific issues encountered during your experiments.

Issue 1: High Levels of Homocoupled Dimer Impurity

High levels of the symmetrical dimer are a clear indication that the reaction conditions favor the undesired homocoupling pathway.

Primary Root Causes:

  • Presence of dissolved oxygen in the reaction mixture.

  • High concentration of Pd(II) species.

  • Inefficient reduction of a Pd(II) precatalyst to the active Pd(0) state.

Workflow for Mitigation:

G cluster_0 Troubleshooting: High Homocoupling Start High Dimer Detected (e.g., by LC-MS) Step1 Step 1: Implement Rigorous Degassing Step2 Step 2: Modify Catalyst System Step3 Step 3: Add a Mild Reducing Agent End Homocoupling Minimized

Detailed Protocols:

Protocol 1: Rigorous Degassing The exclusion of oxygen is paramount to suppress homocoupling.[3]

  • Setup: Combine the boronic acid, aryl halide, base, and solvent in the reaction flask equipped with a stir bar.

  • Degassing Method (Freeze-Pump-Thaw):

    • Freeze the mixture using a liquid nitrogen bath until completely solid.

    • Apply high vacuum for 5-10 minutes.

    • Close the vacuum line and thaw the mixture under an inert atmosphere (Nitrogen or Argon).

    • Repeat this cycle at least three times.

  • Degassing Method (Subsurface Sparge):

    • Bubble a gentle stream of inert gas (Nitrogen or Argon) through the reaction mixture via a long needle for 20-30 minutes. This is a highly effective method for removing dissolved oxygen.[3]

  • Catalyst Addition: After degassing, add the palladium catalyst under a positive pressure of the inert gas.

Protocol 2: Catalyst System Optimization

  • Switch to a Pd(0) Precatalyst: If using a Pd(II) source like Pd(OAc)₂, consider switching to a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃.[1] This eliminates the need for an initial reduction step that often proceeds via homocoupling.

  • Use Pre-formed Catalysts: Employ modern, pre-formed catalysts that generate the active Pd(0) species more efficiently with minimal side reactions. Buchwald or Fu have developed numerous effective precatalysts. For instance, using ligands like SPhos can improve yields and reduce homocoupling.[12]

Protocol 3: Introduction of a Mild Reductant Adding a mild reducing agent can help convert Pd(II) to Pd(0) without consuming the boronic acid.

  • Reagent: Add potassium formate (HCO₂K) to the reaction mixture (typically 1.5-2.0 equivalents).

  • Procedure: Add the potassium formate along with the other solid reagents before the degassing step. It has been shown to suppress homocoupling by minimizing the concentration of free Pd(II).[3][13]

Issue 2: Significant Protodeboronation

The presence of the deboronated starting material, 2-methoxy-5-methylpyridine, indicates cleavage of the C-B bond.

Primary Root Causes:

  • Excess water in the reaction solvent.

  • Inappropriate choice of base (too strong or too weak).

  • Prolonged reaction times at high temperatures.

Workflow for Mitigation:

G cluster_1 Troubleshooting: High Protodeboronation Start_PDB High Protodeboronation Detected (by NMR/LC-MS) Step1_PDB Step 1: Screen Bases Step2_PDB Step 2: Control Water Content Step3_PDB Step 3: Use a Boronic Ester End_PDB Protodeboronation Minimized

Detailed Protocols:

Protocol 1: Base Screening The base facilitates the crucial transmetalation step but can also promote protodeboronation.[5][14]

  • Weaker Bases: If using a strong base like NaOH or KOH, consider switching to milder inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄.

  • Fluoride Source: In some cases, fluoride ions (e.g., from KF or CsF) can be effective activators for the boronic acid without requiring highly basic (high pH) conditions.[14]

  • Screening: Set up small-scale parallel reactions to screen different bases under your standard conditions to find the optimal balance between reaction rate and suppression of protodeboronation.

Protocol 2: Control of Water Content While Suzuki reactions often benefit from some water, excess water can drive protodeboronation.

  • Solvent System: Use a mixed solvent system like dioxane/water or Toluene/EtOH/water. A common starting point is a 4:1 or 5:1 organic to water ratio.

  • Anhydrous Solvents: If protodeboronation is severe, consider using anhydrous solvents and a base that does not generate water, such as powdered KF. However, be aware that completely anhydrous conditions can favor boroxine formation.[8]

Protocol 3: Use of Boronic Esters Boronic esters, such as pinacol esters, are generally more stable to protodeboronation than the corresponding boronic acids.[5][15]

  • Reagent: Synthesize or purchase the this compound pinacol ester.

  • Slow Release: Under the reaction conditions, the ester slowly hydrolyzes to release the boronic acid in low concentrations. This "slow-release" strategy keeps the instantaneous concentration of the sensitive boronic acid low, favoring the desired cross-coupling over decomposition pathways like protodeboronation.[5]

Issue 3: Purification Challenges - Removing the Dimer

The homocoupled dimer can have similar polarity to the desired product, making chromatographic separation difficult.

Protocol 1: Acid-Base Extraction for Pyridine Scaffolds

  • Dissolution: After the reaction workup, dissolve the crude mixture in a suitable organic solvent (e.g., Ethyl Acetate, DCM).

  • Acid Wash: Extract the organic layer with an acidic aqueous solution (e.g., 1M HCl). The basic pyridine nitrogen in both your desired product and the dimer impurity will be protonated, moving them into the aqueous layer.

  • Organic Wash: Wash the now-acidic aqueous layer with an organic solvent (e.g., Ethyl Acetate) to remove non-basic organic impurities.

  • Basification & Re-extraction: Carefully basify the aqueous layer with a base like 1M NaOH or solid NaHCO₃ until the pH is > 8. This deprotonates the pyridinium salts.

  • Final Extraction: Extract the basified aqueous layer multiple times with an organic solvent (e.g., Ethyl Acetate, DCM). The desired product and the dimer will move back into the organic layer, now separated from many other impurities.

  • Concentration: Combine the organic layers, dry with Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo. This enriched material can then be further purified by chromatography or crystallization.

Protocol 2: Optimized Column Chromatography

  • System Selection: Use a high-resolution silica gel for flash chromatography.

  • Solvent Screening: Perform TLC analysis with various solvent systems (e.g., Hexanes/Ethyl Acetate, DCM/Methanol) to find a system that provides the best possible separation (ΔRf) between the product and the dimer. Adding a small amount of a basic modifier like triethylamine (~0.1-1%) to the eluent can improve peak shape for pyridine compounds.

  • Gradient Elution: Employ a shallow gradient elution on your automated flash chromatography system. A slow increase in the polar solvent concentration can often resolve closely eluting compounds.

Data Summary Table

Impurity TypeCommon NamePrimary Cause(s)Key Mitigation Strategy
Homocoupling Symmetrical DimerO₂, Pd(II) speciesRigorous degassing, use of Pd(0) catalysts
Protodeboronation Deboronated AreneExcess H₂O, strong baseBase screening, control of water content, use of boronic esters
Trimerization BoroxineAnhydrous conditionsUse of aqueous co-solvents

Reaction Pathway Visualization

Suzuki_Cycle_Impurities cluster_main Suzuki-Miyaura Catalytic Cycle cluster_impurities Side Reactions Pd0 L₂Pd(0) OA Oxidative Addition (Ar-X) PdII_ArX L₂Pd(II)(Ar)(X) TM Transmetalation (R-B(OH)₂) BoronicAcid R-B(OH)₂ PdII_ArR L₂Pd(II)(Ar)(R) RE Reductive Elimination Product Ar-R (Desired Product) PdII_Precatalyst Pd(II) Precatalyst (e.g., Pd(OAc)₂) Homocoupling Homocoupling (2x R-B(OH)₂) Dimer R-R (Dimer Impurity) Protodeboronation Protodeboronation (+H₂O, Base) Deboronated R-H (Impurity)

References

Technical Support Center: HPLC Method Development for Boronic Acid Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) method development tailored to the unique challenges of analyzing boronic acid reaction mixtures. Boronic acids and their derivatives are pivotal in modern synthetic chemistry, particularly in Suzuki-Miyaura coupling reactions.[1][2] However, their analysis by reversed-phase HPLC is often plagued by issues such as on-column instability, poor peak shape, and inadequate retention.[3][4]

This guide provides in-depth, field-proven insights to help you navigate these complexities. We will explore the "why" behind common problems and offer robust, validated solutions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific, frequently encountered problems during the HPLC analysis of boronic acid reaction mixtures.

Issue 1: My boronic acid pinacol ester is hydrolyzing on the column.

Q: I'm trying to monitor the consumption of my boronic acid pinacol ester starting material, but I see a growing peak for the corresponding boronic acid and my mass balance is off. What's happening?

A: This is a classic and significant challenge. Boronic acid pinacol esters are susceptible to hydrolysis back to the more polar boronic acid, especially under typical reversed-phase HPLC conditions.[3][4][5][6] This on-column hydrolysis can lead to inaccurate quantification of your reaction progress.

Causality:

  • Stationary Phase Interactions: The primary culprit is often the stationary phase itself. Residual silanol groups on the surface of silica-based C18 columns can catalyze this hydrolysis.[4][6] The Lewis acidic nature of the boron atom makes it susceptible to interaction with these active sites.[7]

  • Mobile Phase Composition: The presence of even small amounts of acid (like formic or trifluoroacetic acid) in the mobile phase can significantly accelerate the rate of hydrolysis.[6][7] Protic solvents in the sample diluent, such as water or methanol, can also cause hydrolysis before the sample is even injected.[7]

Solutions & Protocols:

  • Column Selection is Critical:

    • Low-Silanol Activity Columns: Opt for columns with low residual silanol activity. A study by Kumar et al. demonstrated that a Waters XTerra MS C18 column showed minimal to no on-column hydrolysis compared to columns with higher silanol activity.[6][7] Modern, highly end-capped columns are designed to minimize these secondary interactions.[8]

    • MaxPeak™ Premier Technology: Columns featuring technologies like Waters MaxPeak™ Premier are designed to reduce interactions between analytes and the metal surfaces of the column hardware, which can also contribute to degradation and poor peak shape.[1]

  • Mobile Phase and Diluent Optimization:

    • Eliminate Acidic Modifiers: If possible, develop a method that does not require an acidic modifier. An optimized method using an XTerra MS C18 column with a mobile phase containing no pH modifier was successful in preventing hydrolysis for various boronate esters.[6][7]

    • Use Aprotic Diluents: Prepare your samples in a non-aqueous, aprotic diluent like 100% acetonitrile (ACN) or tetrahydrofuran (THF) to prevent hydrolysis prior to injection.[5][7]

    • Consider High pH Mobile Phases: For boronate esters that are highly susceptible to hydrolysis, a high-pH mobile phase (e.g., pH 12.4) can stabilize the ester, making RP-HPLC analysis feasible.[5][9] However, this requires a pH-stable column, such as an Agilent ZORBAX Extend.[8]

  • Hydrophilic Interaction Liquid Chromatography (HILIC):

    • HILIC is an excellent alternative that uses a high percentage of organic solvent in the mobile phase. This environment effectively prevents on-column hydrolysis and provides excellent solubility for boronate ester samples.[4] A ZIC-cHILIC column has shown excellent selectivity and retention for both pinacol boronate esters and their corresponding boronic acids.[4]

Issue 2: My boronic acid peak is tailing severely.

Q: I'm analyzing a reaction mixture, and while my other components look fine, the boronic acid peak is broad and asymmetrical (tails). Why is this happening and how can I fix it?

A: Peak tailing is one of the most common issues when analyzing boronic acids and is typically caused by secondary interactions with the stationary phase.[1][8]

Causality:

  • Silanol Interactions: The primary cause is the interaction between the boronic acid functional group and ionized residual silanol groups (Si-O⁻) on the silica surface of the column.[8] This creates a secondary, stronger retention mechanism in addition to the desired hydrophobic interaction, leading to a tailed peak shape.[8][10] Basic compounds, in particular, interact strongly with these sites.[8]

  • Mass Overload: Injecting too much sample can overload the column, causing all peaks, including the boronic acid, to tail.[8]

Solutions & Protocols:

  • Mobile Phase pH Adjustment:

    • Lowering the pH of the mobile phase (e.g., to pH 2-3 with formic or phosphoric acid) protonates the silanol groups (Si-OH), reducing their ability to interact with the boronic acid analyte.[10][11] This is often the most effective first step.

  • Use of Mobile Phase Additives:

    • Competing Base: For basic boronic acids, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can saturate the active silanol sites, improving peak shape.[10]

  • Column Choice:

    • High-Purity, End-Capped Columns: Use a modern, high-purity silica column that is thoroughly end-capped. End-capping blocks many of the residual silanol groups, though it's never 100% effective.[8]

    • Polar-Embedded or Charged Surface Columns: For basic boronic acids, columns with polar-embedded groups or charged surfaces can provide alternative interaction sites and shield the analyte from silanols, resulting in better peak shapes.[10]

  • Check for Mass Overload:

    • Dilute your sample by a factor of 10 and re-inject. If the peak shape improves significantly, you were likely overloading the column.[8]

Issue 3: I have poor retention of my polar boronic acid.

Q: My boronic acid is highly polar and elutes in or near the solvent front (void volume), making it impossible to quantify. How can I increase its retention?

A: The high polarity of many boronic acids makes them challenging to retain on traditional reversed-phase columns.[3][4]

Causality:

  • Hydrophilicity: Highly polar molecules have a weak affinity for the nonpolar C18 stationary phase and a strong affinity for the polar mobile phase, leading to rapid elution.

Solutions & Protocols:

  • Modify Mobile Phase:

    • 100% Aqueous Starting Conditions: If your column is compatible (not all C18 columns are stable in 100% aqueous mobile phase), starting your gradient with a higher percentage of the aqueous phase can significantly improve the retention of early-eluting polar compounds. The Waters XSelect HSS T3 stationary phase is compatible with 100% aqueous mobile phases.

    • Change Organic Modifier: Switching from acetonitrile to methanol can sometimes alter selectivity and improve retention for certain compounds.

  • Alternative Chromatography Modes:

    • HILIC: As mentioned before, HILIC is specifically designed for the retention of polar compounds and is an excellent choice for this problem.[4]

    • Mixed-Mode Chromatography: Columns like the Primesep P, which have both reversed-phase and ion-exchange characteristics, can provide enhanced retention for highly polar boronic acids.[3][12]

  • Derivatization:

    • Post-Column Derivatization: For detection and confirmation, a post-column reaction with a reagent like alizarin can form a fluorescent complex with the boronic acid.[13][14][15] This doesn't increase retention but provides highly selective detection, which can be crucial when the peak is near the void.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for column and mobile phase screening for a new boronic acid reaction mixture?

A1: A systematic screening protocol is highly effective.[1]

  • Initial Screen: Start with a robust, well-end-capped C18 column. Test your sample mixture at both low pH (e.g., 0.1% formic acid) and high pH (e.g., 10 mM ammonium hydroxide, if using a pH-stable column) to assess retention behavior. Boronic acids are often better retained at low pH.[1]

  • Solvent Screen: Test both acetonitrile and methanol as the strong organic solvent. They offer different selectivities and can significantly change elution order and peak shape.

  • Column Chemistry Screen: If the initial C18 screen is not successful, broaden your search to include columns with different stationary phases, such as a C8, a phenyl-hexyl, or a polar-embedded phase.

Q2: How should I prepare my reaction mixture sample for HPLC analysis?

A2: Proper sample preparation is crucial for accurate results and to protect your HPLC system.

  • Dilution: Dilute a small aliquot of your reaction mixture in a suitable solvent. As discussed, for boronic esters, an aprotic solvent like acetonitrile is best to prevent pre-injection hydrolysis.[7] For general analysis, diluting in the initial mobile phase composition is often a good practice.[3]

  • Filtration: Always filter your diluted sample through a 0.22 µm or 0.45 µm syringe filter before injection to remove particulate matter that can clog your column and system.[3]

Q3: Can I use UV detection for all boronic acids?

A3: It depends. Most aryl boronic acids contain a chromophore and can be readily detected by UV. However, alkyl boronic acids or those without a strong chromophore will give a poor response. In these cases, you may need to use alternative detection methods like Evaporative Light Scattering (ELSD), Charged Aerosol Detection (CAD), or Mass Spectrometry (MS).[12] Post-column derivatization to create a fluorescent adduct is another powerful option for selective detection.[13][15]

Visualizing the Workflow & Concepts

Boronic Acid Equilibria

The following diagram illustrates the key equilibria of boronic acids in aqueous solution, which influences their chromatographic behavior.

BoronicAcidEquilibria Figure 1: Boronic Acid Equilibria in Solution cluster_0 Trigonal Planar (Neutral) cluster_1 Tetrahedral (Anionic) cluster_2 Dehydration BoronicAcid R-B(OH)₂ Boronate R-B(OH)₃⁻ BoronicAcid->Boronate + OH⁻ - H₂O Boroxine (RBO)₃ (Anhydride) BoronicAcid->Boroxine - H₂O (Concentration Dependent)

Caption: Key equilibria affecting boronic acid species in solution.

HPLC Method Development Workflow

This workflow provides a systematic approach to developing a robust HPLC method for boronic acid reaction mixtures.

HPLC_Workflow Figure 2: Systematic HPLC Method Development Workflow Start Define Analytical Goal (e.g., Quantify SM & P) Screen_pH 1. pH Screening (Low vs. High pH on C18) Start->Screen_pH Assess_Retention Assess Retention & Peak Shape Screen_pH->Assess_Retention Screen_Solvent 2. Organic Solvent Screening (ACN vs. MeOH) Assess_Retention->Screen_Solvent Good Retention Assess_Selectivity Assess Selectivity Screen_Solvent->Assess_Selectivity Screen_Column 3. Column Chemistry Screening (C8, Phenyl, Polar-Embedded) Assess_Selectivity->Screen_Column Improved Selectivity Assess_Resolution Assess Resolution Screen_Column->Assess_Resolution Optimize 4. Optimization (Gradient, Temp, Flow Rate) Assess_Resolution->Optimize Baseline Resolution Validate 5. Method Validation Optimize->Validate

Caption: A structured workflow for HPLC method development.

Data Summary Table

ParameterRecommendation for Boronic EstersRecommendation for Polar Boronic AcidsRationale & Reference
Column Low silanol activity (e.g., Waters XTerra MS C18), HILIC (e.g., ZIC-cHILIC)100% Aqueous compatible (e.g., Waters HSS T3), Mixed-Mode (e.g., Primesep P)To prevent on-column hydrolysis.[4][6][7] To enhance retention of polar analytes.[3][12]
Mobile Phase A Water (no modifier)Water with 0.1% Formic Acid or Phosphoric AcidAcidic modifiers can catalyze ester hydrolysis.[6][7] Low pH improves peak shape and retention.[11]
Mobile Phase B Acetonitrile or MethanolAcetonitrile or MethanolStandard reversed-phase organic modifiers.
Sample Diluent 100% Acetonitrile or THFInitial Mobile Phase CompositionAprotic diluent prevents pre-injection hydrolysis.[5][7] Ensures compatibility with starting conditions.[3]
Detection UV (if chromophore present), ELSD, CAD, MSUV (if chromophore present), ELSD, CAD, MS, Post-column derivatizationProvides universal or selective detection options.[12][13][15]

References

impact of water on the stability of 2-Methoxy-5-methylpyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Methoxy-5-methylpyridine-3-boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common issues encountered during experimentation. As Senior Application Scientists, we are committed to ensuring your success by providing not only procedural guidance but also the underlying scientific principles to empower your research.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and stability of this compound.

Question 1: What are the optimal storage conditions for this compound to ensure its long-term stability?

Answer:

Proper storage is crucial to maintain the integrity of this compound. Boronic acids, in general, are susceptible to degradation, and this specific molecule, being a heteroaromatic boronic acid, requires careful handling.

For long-term storage, it is recommended to keep the compound at -20°C to -80°C.[1] Upon receipt, if you plan to use it for multiple experiments, it is best practice to aliquot the powder into smaller, single-use vials to avoid repeated freeze-thaw cycles.[1] For short-term storage, such as between experiments within a week, 4°C is acceptable.[1]

The compound is often supplied as a lyophilized powder.[1] It is important to store it in a tightly sealed container to protect it from moisture, as boronic acids can be hygroscopic.[2] The presence of water can initiate degradation pathways, which are discussed in more detail in the troubleshooting section.

Storage DurationTemperatureKey Considerations
Long-term (months)-20°C to -80°CAliquot to avoid freeze-thaw cycles.[1]
Short-term (up to one week)4°CEnsure the container is tightly sealed.[1]
Question 2: My Suzuki-Miyaura coupling reaction using this compound is giving low yields. Could the presence of water in my reaction be the cause?

Answer:

The impact of water on Suzuki-Miyaura coupling reactions is multifaceted. While anhydrous conditions are often recommended, a controlled amount of water can sometimes be beneficial. However, excess water can be detrimental, primarily by promoting the undesired side reaction of protodeboronation.[3][4]

Protodeboronation is the cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond, which renders the boronic acid inactive for the desired cross-coupling.[3] For heteroaromatic boronic acids like this compound, the reaction pH is a critical factor in the rate of protodeboronation.[3]

The presence of a basic nitrogen atom in the pyridine ring can lead to the formation of a zwitterionic species under neutral pH conditions, which can accelerate protodeboronation.[3] Interestingly, both acidic and strongly basic conditions can suppress this degradation pathway by shifting the equilibrium away from the reactive zwitterion.[3]

Therefore, while a small amount of water may aid in the dissolution of inorganic bases and facilitate the catalytic cycle, an excess can lead to significant degradation of your starting material.[4] We recommend carefully optimizing the water content in your reaction or using a co-solvent system.

Question 3: How can I monitor the stability of my this compound sample over time?

Answer:

Regularly assessing the purity of your boronic acid is good practice, especially for long-term projects. Several analytical techniques can be employed to monitor for degradation.

High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used method for quantifying the parent boronic acid and its degradation products.[5] It is crucial to develop a stability-indicating method that can resolve the active compound from any protodeboronated byproducts. A challenge with reversed-phase HPLC is the potential for on-column degradation.[5] To mitigate this, using a shorter column, a faster gradient, or dissolving the sample in an aprotic solvent like acetonitrile before injection can be beneficial.[5]

For more detailed analysis, Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) offers higher resolution and sensitivity, aiding in the identification of degradation products.[5] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹¹B NMR, is also a powerful tool. ¹¹B NMR is especially useful for observing changes in the boron atom's chemical environment, which directly indicates degradation or complex formation.[5]

Analytical TechniquePurposeKey Considerations
HPLC-UVQuantification of parent compound and degradantsPotential for on-column degradation.[5]
UPLC-MSIdentification and structural elucidation of byproductsHigher sensitivity and resolution.[5]
NMR (¹H and ¹¹B)Structural confirmation and monitoring of the boron center¹¹B NMR is specific for changes at the boronic acid moiety.[5]

Troubleshooting Guides

This section provides step-by-step guidance for resolving specific experimental issues.

Guide 1: Troubleshooting Inconsistent Results in Suzuki-Miyaura Coupling Reactions

Problem: You are observing significant variability in the yield of your Suzuki-Miyaura coupling reaction with this compound.

Potential Cause: This inconsistency is often linked to the degradation of the boronic acid, which can be influenced by seemingly minor variations in experimental setup and reagent quality. The primary culprit is often protodeboronation, a process highly sensitive to water and pH.[3]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent Suzuki-Miyaura coupling yields.

Step-by-Step Protocol:

  • Assess Reagent Quality:

    • Ensure your this compound is from a reputable source and has been stored correctly.

    • Use freshly opened or properly stored solvents and bases. Older reagents can absorb atmospheric moisture.

  • Analyze Boronic Acid Purity:

    • Before starting your reaction, take a small sample of your boronic acid and analyze it by HPLC or ¹H NMR to confirm its purity and check for the presence of the protodeboronated byproduct (2-Methoxy-5-methylpyridine).

  • Optimize Reaction Conditions:

    • Solvent: While some water can be beneficial, start with rigorously dried solvents to establish a baseline. You can then systematically add controlled amounts of water to see its effect.

    • Base: The choice of base is critical as it influences the pH of the reaction. For heteroaromatic boronic acids, a weaker base might be preferable to avoid conditions that favor protodeboronation. Consider screening bases such as K₃PO₄, K₂CO₃, and Cs₂CO₃.

    • Temperature: Higher temperatures can accelerate both the desired coupling and the undesired protodeboronation. Try running the reaction at a lower temperature for a longer duration.

  • Consider a Boronic Ester:

    • If protodeboronation remains a significant issue, consider converting the boronic acid to a more stable boronic ester, such as a pinacol ester. These are often more resistant to premature degradation and release the active boronic acid in situ under the reaction conditions.

Guide 2: Investigating Complete Reaction Failure

Problem: Your reaction involving this compound is not proceeding at all, and you are recovering only your starting materials.

Potential Cause: This could be due to complete degradation of the boronic acid before the catalytic cycle can effectively begin, or inhibition of the catalyst.

Degradation Pathway: Protodeboronation

The primary non-productive pathway for this compound in the presence of water is protodeboronation. This can be catalyzed by acid or base.[3] Given that Suzuki-Miyaura reactions are typically run under basic conditions, the base-catalyzed pathway is of primary concern.

Protodeboronation_Pathway cluster_Reagents Reagents cluster_Process Process cluster_Products Products A This compound (Ar-B(OH)₂) D Formation of Boronate [Ar-B(OH)₃]⁻ A->D + OH⁻ B Water (H₂O) E Protodeboronation (Rate-limiting step) B->E C Base (e.g., OH⁻) D->E + H₂O F 2-Methoxy-5-methylpyridine (Ar-H) E->F G Boric Acid (B(OH)₃) E->G

Caption: Simplified mechanism of base-catalyzed protodeboronation.

Experimental Protocol to Diagnose the Issue:

  • Control Experiment (Pre-incubation):

    • In a reaction vessel, combine your this compound, base, and solvent (including any water) that you would use in your Suzuki-Miyaura coupling.

    • Stir this mixture at the intended reaction temperature for a set period (e.g., 30 minutes) without adding the palladium catalyst or the coupling partner.

    • After this pre-incubation, quench a small aliquot and analyze it by LC-MS or NMR.

    • Expected Outcome: If you observe a significant amount of the protodeboronated product (2-Methoxy-5-methylpyridine), it indicates that your boronic acid is degrading under the basic conditions before the coupling reaction can occur.

  • Catalyst Activity Check:

    • If the control experiment shows that the boronic acid is stable, the issue may lie with your catalyst.

    • Run a standard, reliable Suzuki-Miyaura coupling reaction that you have successfully performed in the past to ensure your palladium source and ligands are active.

Solutions Based on Diagnosis:

  • If Boronic Acid is Unstable:

    • Change the Base: Switch to a milder or non-aqueous base.

    • Lower the Temperature: This will slow down the rate of protodeboronation.

    • Use a Boronic Ester: As mentioned previously, these are generally more stable.

  • If Catalyst is Inactive:

    • Use a fresh batch of palladium catalyst and ligands.

    • Ensure your reaction is properly degassed, as oxygen can deactivate the catalyst.

By systematically investigating the stability of this compound under your specific reaction conditions, you can identify and mitigate the factors leading to poor reactivity and low yields.

References

Validation & Comparative

A Comparative Yield Analysis of Substituted Phenylboronic Acids in Suzuki Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with exceptional efficiency and a broad tolerance for various functional groups.[1] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become indispensable in the synthesis of a wide array of valuable compounds, from pharmaceuticals to complex materials.[2][3] At the heart of this powerful transformation lies the judicious selection of coupling partners, with the electronic and steric nature of the substituted phenylboronic acid playing a pivotal role in determining the reaction's success and ultimate yield.[1]

This guide provides an in-depth comparative analysis of the performance of substituted phenylboronic acids in Suzuki reactions. We will explore the mechanistic underpinnings that govern their reactivity, present supporting experimental data, and offer a detailed protocol to empower researchers, scientists, and drug development professionals in optimizing their synthetic strategies.

The Mechanism: A Dance of Electrons and Steric Hindrance

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][4] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organic halide (R¹-X), forming a Pd(II) intermediate.[3][5]

  • Transmetalation: The organic group from the boronic acid (R²) is transferred to the palladium center. This step is a critical determinant of the reaction's efficiency and is significantly influenced by the substituents on the phenylboronic acid.[2][6] A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates this transfer.[3][6]

  • Reductive Elimination: The two organic groups (R¹ and R²) are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which then re-enters the catalytic cycle.[2][5]

The electronic properties of the substituents on the phenylboronic acid directly impact the transmetalation step. Electron-donating groups (EDGs) increase the electron density on the boron-bearing carbon, enhancing its nucleophilicity and generally accelerating the transmetalation process, leading to higher yields.[1][7] Conversely, electron-withdrawing groups (EWGs) decrease the nucleophilicity of the aryl group, which can slow down this crucial step.[8]

Steric hindrance, particularly from ortho-substituents on the phenylboronic acid, can also significantly impede the reaction. Bulky groups near the boron atom can hinder the approach of the palladium complex, thereby slowing down or even preventing the transmetalation step.[9]

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product A Pd(0)Ln B R¹-Pd(II)Ln-X A->B Oxidative Addition (R¹-X) C R¹-Pd(II)Ln-R² B->C Transmetalation (R²-B(OH)₂ + Base) C->A Reductive Elimination (R¹-R²) R1R2 R¹-R² C->R1R2 R1X R¹-X R1X->B R2BOH2 R²-B(OH)₂ R2BOH2->B

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Yield Analysis: A Data-Driven Perspective

The following table summarizes the impact of various substituents on the yield of Suzuki coupling reactions. The data, compiled from various sources, illustrates the general trends discussed above. It is important to note that direct comparisons should be made with caution, as reaction conditions can vary.

Phenylboronic Acid SubstituentSubstituent PositionElectronic EffectAryl Halide PartnerCatalyst/LigandBaseSolventYield (%)
4-MethoxyparaElectron-Donating4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O95
4-MethylparaElectron-Donating4-BromotoluenePd(OAc)₂ / PPh₃Na₂CO₃Toluene/EtOH/H₂O92
Unsubstituted-Neutral4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O90
4-FluoroparaWeakly Electron-Withdrawing4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O88
4-TrifluoromethylparaStrongly Electron-Withdrawing4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O85
4-NitroparaStrongly Electron-Withdrawing4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O95[8]
3-NitrometaStrongly Electron-Withdrawing4-BromoanisolePd₂(dba)₃ / XPhosK₃PO₄Dioxane92[8]
2-NitroorthoStrongly Electron-Withdrawing4-ChlorotoluenePd(OAc)₂ / RuPhosK₃PO₄sec-Butanol45[8]
2-MethylorthoElectron-DonatingIodobenzenePd(PPh₃)₄Ba(OH)₂DME/H₂O99[9]
2-FormylorthoElectron-Withdrawing2-IodotoluenePd(PPh₃)₄Na₂CO₃DME/H₂O54[9]

Key Observations:

  • Electron-Donating Groups: As anticipated, phenylboronic acids with electron-donating groups like methoxy and methyl at the para-position generally provide high yields.[10]

  • Electron-Withdrawing Groups: While strong electron-withdrawing groups can decrease reactivity, excellent yields can still be achieved, as seen with 4-nitrophenylboronic acid.[8] This highlights the importance of optimizing other reaction parameters such as catalyst, ligand, and base.

  • Positional Isomers: The position of the substituent has a profound effect. For the strongly electron-withdrawing nitro group, the reactivity trend is generally para > meta >> ortho.[8] The significantly lower yield for the ortho-isomer is a clear indication of steric hindrance outweighing the electronic effect.[8]

  • Ortho-Substituents: The impact of ortho-substituents is highly variable. While the sterically hindered 2-methylphenylboronic acid can give a near-quantitative yield under optimized conditions, the 2-formylphenylboronic acid gives a much lower yield, likely due to a combination of steric hindrance and potential side reactions.[9]

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for a Suzuki-Miyaura coupling reaction. Optimization of specific parameters may be necessary for different substrates.[11]

Materials and Reagents:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Substituted phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equiv)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)

  • Water (if using a biphasic system)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and stirring equipment

Experimental_Workflow A 1. Assemble Reaction Vessel (Round-bottom flask with stir bar) B 2. Add Solid Reagents (Aryl halide, boronic acid, base) A->B C 3. Purge with Inert Gas B->C D 4. Add Solvent(s) C->D E 5. Add Palladium Catalyst D->E F 6. Heat to Reaction Temperature (e.g., 80-100 °C) E->F G 7. Monitor Reaction Progress (TLC, GC-MS) F->G H 8. Work-up (Cool, dilute, extract) G->H I 9. Purification (Column chromatography) H->I J 10. Characterization (NMR, MS) I->J

Figure 2: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl halide (1.0 mmol), the substituted phenylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent(s).[12] Then, add the palladium catalyst.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[13]

  • Characterization: Characterize the purified product by appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).

Conclusion

The electronic and steric properties of substituted phenylboronic acids are critical parameters that significantly influence the outcome of Suzuki-Miyaura cross-coupling reactions. While electron-donating groups generally enhance reaction rates and yields, careful optimization of reaction conditions, including the choice of catalyst, ligand, and base, can enable efficient coupling even with electronically deactivated or sterically hindered substrates. The data and protocols presented in this guide serve as a valuable resource for researchers seeking to harness the full potential of this powerful synthetic methodology in their pursuit of novel molecules for a wide range of applications.

References

A Senior Application Scientist's Guide to Boronic Acids vs. Boronic Esters in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds. The choice of the organoboron reagent is a critical parameter that can significantly influence reaction efficiency, yield, and practicality. This guide provides an in-depth comparison of boronic acids and their corresponding boronic esters, with a focus on providing actionable insights and supporting experimental data to inform your selection process.

The Core Dilemma: A Trade-Off Between Reactivity and Stability

The central theme when comparing boronic acids and boronic esters is the fundamental trade-off between reactivity and stability. Generally, boronic acids are more reactive, often leading to faster reaction times.[1][2] This enhanced reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle.[1] However, this comes at the cost of reduced stability. Boronic acids are susceptible to decomposition pathways such as oxidation and protodeboronation, especially under aqueous basic conditions, which can negatively impact their shelf-life and reaction yields.[1][3]

Conversely, boronic esters, particularly the commonly used pinacol esters, offer significantly greater stability.[1] They are often crystalline solids that are easier to handle, purify via chromatography, and store for extended periods.[4] This stability makes them well-suited for multi-step syntheses and high-throughput screening applications.[1] The trade-off for this enhanced stability is often a lower reaction rate compared to the parent boronic acid.[1]

A Deeper Dive into Boronic Acids

Advantages:

  • Higher Reactivity: As mentioned, boronic acids are generally more reactive, which can lead to shorter reaction times and milder reaction conditions.[2]

  • High Atom Economy: Boronic acids have a lower molecular weight compared to their ester counterparts, which is advantageous in terms of atom economy.[5]

  • Ease of Preparation: In many cases, boronic acids are straightforward to synthesize.[2]

Disadvantages:

  • Instability: Boronic acids are prone to several decomposition pathways:

    • Protodeboronation: This is the cleavage of the C-B bond by a proton source, leading to the formation of an arene byproduct. This is particularly problematic for electron-rich heteroaryl and vinyl boronic acids.[1][6]

    • Oxidation: Exposure to air can lead to the oxidation of the boronic acid.[2]

    • Trimerization: Boronic acids can form cyclic trimers called boroxines through dehydration. While boroxines can be active in Suzuki coupling, their formation can complicate stoichiometry.[3]

  • Handling and Storage: Due to their instability, boronic acids often require storage under an inert atmosphere and at low temperatures for long-term use.[4]

  • Purification Challenges: The polarity and potential instability of boronic acids can make their purification by silica gel chromatography challenging.[4]

The Case for Boronic Esters: A Focus on Pinacol Esters

Boronic esters, with pinacol esters being the most prevalent, serve as "masked" versions of boronic acids, offering a solution to many of the stability issues.[1]

Advantages:

  • Enhanced Stability: Pinacol esters are significantly more stable towards protodeboronation and oxidation, giving them a longer shelf-life and making them easier to handle.[1][4] This is particularly beneficial for challenging substrates like 2-pyridyl derivatives.[7][8]

  • Ease of Purification: Boronic esters are generally less polar and more amenable to purification by standard techniques like column chromatography.[9]

  • Compatibility with Anhydrous Conditions: Certain boronic esters, like neopentyl esters, have shown good reactivity under anhydrous Suzuki coupling conditions.[3]

Disadvantages:

  • Lower Reactivity: The increased stability of boronic esters often translates to lower reactivity compared to the parent boronic acids, potentially requiring more forcing reaction conditions (higher temperatures, stronger bases, or more active catalysts).[5]

  • Steric Hindrance: The bulky nature of the protecting group, such as pinacol, can sometimes hinder the transmetalation step.[1]

Mechanistic Considerations: The Role of the Base and the Hydrolysis Debate

The Suzuki-Miyaura reaction is typically carried out in the presence of a base. The base is crucial for the activation of the organoboron species and the palladium catalyst.[10] For a long time, it was widely believed that boronic esters must first hydrolyze in situ to the corresponding boronic acid to participate in the catalytic cycle.[11]

However, recent kinetic, structural, and computational studies have challenged this notion, providing evidence that boronic esters can undergo direct transmetalation without prior hydrolysis.[1][12][13] The exact mechanism can be dependent on the specific boronic ester and the reaction conditions.[1] This finding is significant as it opens up possibilities for anhydrous Suzuki-Miyaura coupling reactions.

Suzuki_Miyaura_Cycle

Comparative Experimental Data

The following table summarizes quantitative data from kinetic studies on the transmetalation step, providing a comparison of the relative reactivity of various boron reagents.

Boron ReagentRelative Rate of TransmetalationReference
Arylboronic Acid1.0[1]
Arylboronic Acid Pinacol EsterSlower (sigmoidal kinetics)[1]
Arylboronic Acid Neopentyl EsterFaster than pinacol ester[1]
Arylboronic Acid Catechol Ester~4.3 times faster than boronic acid[1]
Arylboronic Acid Glycol Ester~23 times faster than boronic acid[1]
Boroxine~9.3 times faster than boronic acid[1]

Note: Relative rates are highly dependent on the specific substrates, catalyst, and reaction conditions.

Practical Guidance and Reagent Selection

The choice between a boronic acid and a boronic ester is context-dependent. Here are some guiding principles:

  • For simple, stable aryl or vinyl partners: Boronic acids are often the most cost-effective and reactive choice, leading to high yields in short reaction times.[2]

  • For unstable substrates (e.g., electron-rich heteroaryls like 2-pyridyl): Boronic esters (pinacol or others) are highly recommended to avoid decomposition via protodeboronation.[7][8]

  • In multi-step synthesis: The enhanced stability and ease of handling of boronic esters make them ideal for use as intermediates that need to be carried through several synthetic steps.[1]

  • For late-stage functionalization in drug discovery: The reliability and predictability of boronic esters are often favored in the synthesis of complex, high-value molecules.[1]

  • When encountering low yields with a boronic acid: Switching to the corresponding pinacol ester may improve the yield by minimizing decomposition of the starting material.

Reagent_Comparison

Experimental Protocols

The following are representative, self-validating protocols for Suzuki-Miyaura coupling that can be adapted for your specific needs.

General Workflow for Comparing Boronic Acid and Boronic Ester Reactivity

Workflow

Protocol 1: Standard Suzuki-Miyaura Coupling of an Aryl Bromide with Phenylboronic Acid

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.

  • Add the degassed toluene and water via syringe.

  • Stir the reaction mixture vigorously and heat to 90 °C in an oil bath.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling of a Challenging Heteroaryl Chloride with a Pinacol Boronic Ester

This protocol is adapted for less reactive aryl chlorides and potentially sensitive boronic esters.

Materials:

  • Heteroaryl chloride (1.0 mmol, 1.0 equiv)

  • Arylboronic acid pinacol ester (1.5 mmol, 1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.036 mmol, 3.6 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (4 mL)

  • Water (0.4 mL)

Procedure:

  • In a glovebox, add the heteroaryl chloride, arylboronic acid pinacol ester, Pd₂(dba)₃, SPhos, and K₃PO₄ to a vial equipped with a stir bar.

  • Add the degassed 1,4-dioxane and water.

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the product by column chromatography.

Causality behind Experimental Choices:

  • Catalyst: For more challenging couplings with aryl chlorides and stable boronic esters, more sophisticated catalyst systems are often required. Pd₂(dba)₃ is a common Pd(0) source, and bulky, electron-rich phosphine ligands like SPhos can promote the oxidative addition to the aryl chloride and facilitate the transmetalation and reductive elimination steps.[10]

  • Base: A stronger base like K₃PO₄ is often used with less reactive coupling partners to promote the formation of the active boronate species and facilitate the catalytic cycle.

  • Solvent: Aprotic polar solvents like 1,4-dioxane are commonly used in Suzuki reactions. The addition of a small amount of water can be beneficial, even when using boronic esters, as it can aid in the dissolution of the base and facilitate the catalytic cycle.

Conclusion

The choice between boronic acids and boronic esters in Suzuki-Miyaura coupling is a nuanced decision that requires consideration of the specific substrates, desired reaction conditions, and overall synthetic strategy. While boronic acids offer higher reactivity, boronic esters provide crucial stability for challenging substrates and in complex synthetic routes. Recent mechanistic insights have further expanded the utility of boronic esters, demonstrating their ability to participate in coupling reactions without prior hydrolysis. By understanding the inherent trade-offs and the principles outlined in this guide, researchers can make informed decisions to optimize their Suzuki-Miyaura coupling reactions and achieve their synthetic goals with greater efficiency and success.

References

The Dual-Edged Sword: A Comparative Guide to the Effect of Electron-Donating Groups on Pyridine Boronic Acid Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Prominence of the Pyridine Scaffold

In the landscape of modern drug discovery and development, the pyridine ring stands as a cornerstone scaffold. Its presence in numerous FDA-approved pharmaceuticals underscores its importance in modulating physicochemical properties, improving metabolic stability, and establishing critical interactions with biological targets. The Suzuki-Miyaura cross-coupling reaction is a paramount tool for constructing the biaryl and heteroaryl linkages central to these complex molecules, with pyridine boronic acids serving as indispensable building blocks.[1][2]

However, the reactivity of pyridine boronic acids is not uniform; it is a nuanced interplay of electronics, stability, and positional isomerism. A frequent strategy in medicinal chemistry involves decorating the pyridine ring with electron-donating groups (EDGs) to fine-tune a molecule's properties. This guide provides an in-depth comparison of how these EDGs impact the reactivity of pyridine boronic acids, moving beyond simple reaction yields to explain the underlying chemical principles and offering field-proven insights for researchers, scientists, and drug development professionals.

The Electronic Influence of Donating Groups on the Pyridine Ring

The pyridine ring is intrinsically π-deficient due to the electron-withdrawing nature of the nitrogen atom. This electronic characteristic significantly influences the reactivity of substituents attached to it, including the boronic acid group. The introduction of an electron-donating group—such as an alkoxy (-OR), amino (-NR₂), or alkyl (-R) group—perturbs this electronic landscape. By pushing electron density into the ring through resonance or inductive effects, EDGs partially counteract the ring's electron deficiency.

This shift in electron density has a direct and measurable effect on the physicochemical properties of the molecule. For instance, the acidity of the boronic acid (pKa) is altered. Generally, for aryl boronic acids, an electron-donating group increases the pKa, making the boronic acid less acidic compared to its unsubstituted counterpart.[3] This is because the increased electron density on the aromatic ring destabilizes the resulting negative charge on the boronate anion formed upon deprotonation.

Suzuki_Cycle cluster_reactants Reactants pd0 Pd(0)L₂ pdiil R¹-Pd(II)L₂-X pd0->pdiil Oxidative Addition pdiil_b R¹-Pd(II)L₂-R² pdiil->pdiil_b Transmetalation pdiil_b->pd0 Reductive Elimination product R¹-R² (Product) pdiil_b->product aryl_halide R¹-X boronic_acid R²-B(OH)₂ + Base

References

A Senior Application Scientist's Guide to Palladium Ligand Selection for the Suzuki-Miyaura Coupling of 2-Methoxy-5-methylpyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the construction of complex molecular architectures is a daily challenge. The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its reliability in forging carbon-carbon bonds.[1] However, when the substrate is a sterically hindered and electronically complex heteroaromatic compound like 2-Methoxy-5-methylpyridine-3-boronic acid, the choice of the palladium ligand is not merely a detail—it is the cornerstone of success.

This guide provides an in-depth comparative analysis of palladium ligands for the coupling of this compound. We will move beyond a simple catalog of options to explore the mechanistic rationale behind ligand selection, supported by experimental insights from analogous systems, to empower you to design robust and efficient coupling protocols.

The Challenge: The "Pyridyl Problem" in Suzuki-Miyaura Coupling

The coupling of pyridine-based boronic acids, particularly those substituted at the 2-position or adjacent to the boronic acid, presents a notorious set of challenges often dubbed the "2-pyridyl problem".[2][3][4] The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or the formation of off-cycle, inactive complexes.[5] Furthermore, heteroaromatic boronic acids, especially those with electron-withdrawing groups or adjacent heteroatoms, are often prone to rapid protodeboronation under the basic reaction conditions, a decomposition pathway that depletes the nucleophilic partner and stalls the reaction.[2][6]

The substrate in focus, this compound, encapsulates these difficulties. The methoxy group at the 2-position and the nitrogen atom create a sterically demanding and electronically specific environment around the C-B bond, making the transmetalation step of the catalytic cycle particularly challenging.

Mechanistic Insights: The Ligand's Decisive Role

The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle. The ligand's role is not passive; it actively modulates the electronic and steric properties of the palladium center at each critical step.

Suzuki_Miyaura_Cycle Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd(II)-X) Pd0->OxAdd Rate-limiting for Ar-Cl Transmetalation Transmetalation (Ar-Pd(II)-Ar') OxAdd->Transmetalation Often rate-limiting for pyridyl substrates RedElim Reductive Elimination Transmetalation->RedElim RedElim->Pd0 Product Formation Product Ar-Ar' ArX Ar-X BoronicAcid Ar'-B(OR)₂ Base Base

Figure 1. The Suzuki-Miyaura Catalytic Cycle. The ligand (L) is critical in facilitating the oxidative addition and reductive elimination steps and preventing catalyst decomposition.

For challenging substrates like our target pyridine, the ligand must:

  • Promote Oxidative Addition: Be electron-rich enough to facilitate the addition of the aryl halide to the Pd(0) center. This is especially crucial for less reactive aryl chlorides.[1]

  • Accelerate Transmetalation: Possess sufficient steric bulk to create a coordinatively unsaturated palladium center, which encourages the transfer of the pyridine moiety from boron to palladium.

  • Facilitate Reductive Elimination: The ligand's steric hindrance is also key to promoting the final, product-forming step.[7]

  • Ensure Catalyst Stability: Form a strong bond with palladium to prevent catalyst decomposition pathways like the formation of palladium black.

Comparative Analysis of Leading Ligand Classes

Two main classes of ligands have proven superior for overcoming the challenges of heteroaromatic Suzuki-Miyaura couplings: bulky, electron-rich phosphines and N-heterocyclic carbenes (NHCs).[8]

Buchwald Biaryl Phosphine Ligands

Developed in the laboratory of Professor Stephen Buchwald, these ligands are characterized by a biaryl backbone that provides significant steric bulk.[1] They are highly effective for coupling a wide array of challenging substrates.[9]

Buchwald_Ligands cluster_xphos XPhos cluster_sphos SPhos XPhos_img SPhos_img

Figure 2. Structures of XPhos and SPhos, two leading Buchwald-type ligands.

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): This is often the first-choice ligand for difficult couplings. Its immense steric bulk, provided by the dicyclohexylphosphino group and the triisopropyl-substituted biaryl backbone, is highly effective at promoting the formation of the active monoligated Pd(0) species and accelerating the reductive elimination step.[7] It has shown excellent performance in couplings involving heteroaryl chlorides.[1]

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): SPhos is another highly versatile and effective ligand. The methoxy groups on the biaryl backbone contribute to its electronic properties and stability. It is particularly effective for coupling sterically hindered aryl and heteroaryl substrates.[1]

The choice between XPhos and SPhos can be substrate-dependent, but both are excellent starting points for optimizing the coupling of this compound.

N-Heterocyclic Carbene (NHC) Ligands

NHCs have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling. They are known for forming exceptionally stable bonds with the palladium center due to their strong σ-donating character.[10]

  • Key Advantages: This stability translates into high catalyst turnover numbers (TONs) and turnover frequencies (TOFs), making them highly efficient.[10] The strong Pd-NHC bond helps to prevent ligand dissociation, which can be a deactivation pathway, and renders the catalyst more robust at higher temperatures. PEPPSI™-IPr is a common, commercially available air- and moisture-stable precatalyst that is highly effective in a variety of cross-coupling reactions.[8]

Quantitative Performance Comparison

While direct comparative data for this compound is scarce in the literature, we can synthesize data from analogous systems to provide a performance benchmark. The following table summarizes typical results for the coupling of challenging 3-pyridylboronic acids with various aryl halides, which serve as a reasonable proxy for our target substrate.

LigandPalladium PrecatalystBaseSolventTemp. (°C)Time (h)Typical Yield (%)Citation(s)
XPhos XPhos Pd G3K₃PO₄THF or Toluene80-1002-8>90[8]
SPhos SPhos Pd G2/G3K₃PO₄1,4-Dioxane1004-12>90[1]
IPr (NHC) PEPPSI™-IPrK₂CO₃t-BuOH806-12>95[8]
PPh₃ Pd(PPh₃)₄K₂CO₃Dioxane/H₂O10012-2460-75[8]

Note: This data is compiled from studies on similar challenging heteroaryl substrates. Yields are highly dependent on the specific coupling partners and reaction conditions. The use of modern, well-defined precatalysts (e.g., G2, G3, PEPPSI) is crucial as they rapidly form the active catalytic species, which is particularly important for unstable boronic acids.[6][11]

Experimental Protocols

A successful outcome relies on meticulous experimental technique. The following protocol provides a robust starting point for the coupling of this compound with a representative aryl bromide.

General Protocol for Suzuki-Miyaura Coupling

Experimental_Workflow Setup 1. Reaction Setup (Schlenk Flask, Inert Atmosphere) Reagents 2. Add Reagents (Boronic Acid, Aryl Halide, Base) Setup->Reagents Catalyst 3. Add Catalyst System (Pd Precatalyst, Ligand) Reagents->Catalyst Solvent 4. Add Degassed Solvent Catalyst->Solvent Reaction 5. Heat and Stir (Monitor by TLC/LC-MS) Solvent->Reaction Workup 6. Aqueous Work-up Reaction->Workup Purification 7. Column Chromatography Workup->Purification Product 8. Isolated Product Purification->Product

Figure 3. General experimental workflow for the Suzuki-Miyaura coupling reaction.

Materials:

  • This compound (1.2 equiv.)

  • Aryl Halide (e.g., 4-Bromoanisole) (1.0 equiv.)

  • Palladium Precatalyst (e.g., XPhos Pd G3) (1-2 mol%)

  • Base (e.g., K₃PO₄) (2.0-3.0 equiv.)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the this compound (1.0 mmol, 1.2 equiv.), the aryl halide (0.83 mmol, 1.0 equiv.), potassium phosphate (1.66 mmol, 2.0 equiv.), and the XPhos Pd G3 precatalyst (0.012 mmol, 1.5 mol%).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add the degassed solvent (e.g., Toluene, 4 mL) via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 2-8 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired biaryl product.

Conclusion and Recommendations

The Suzuki-Miyaura coupling of this compound is a challenging but achievable transformation. Success hinges on mitigating the inhibitory effects of the pyridine nitrogen and the propensity for protodeboronation.

Key Recommendations:

  • Ligand Selection: Start with a bulky, electron-rich biaryl phosphine ligand. XPhos is a highly versatile and powerful choice for this class of substrate. An NHC-ligated precatalyst like PEPPSI™-IPr is also an excellent alternative, offering high stability and efficiency.

  • Use a Precatalyst: Employ a modern, well-defined palladium precatalyst (e.g., a G2, G3, or G4 Buchwald precatalyst, or an NHC-Pd complex). These ensure the rapid generation of the active Pd(0) catalyst, which is critical when using unstable boronic acids.[11]

  • Base and Solvent: A weak, non-nucleophilic base like K₃PO₄ is often preferred. Anhydrous, degassed aprotic solvents like toluene, 1,4-dioxane, or THF are standard.

  • Meticulous Technique: Maintaining a strictly inert atmosphere and using dry, degassed solvents are paramount to prevent catalyst decomposition and side reactions.[9]

By understanding the mechanistic nuances and leveraging the advanced catalyst systems available, researchers can confidently and efficiently incorporate the valuable 2-Methoxy-5-methylpyridine scaffold into their target molecules, accelerating the pace of discovery in pharmaceutical and materials science.

References

A Comparative Guide to the Quantitative Analysis of 2-Methoxy-5-methylpyridine-3-boronic acid: The Ascendancy of qNMR

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical synthesis, the precise quantification of active pharmaceutical ingredients (APIs) and key intermediates is paramount. Boronic acids, and their derivatives, are crucial building blocks in modern organic chemistry, most notably in Suzuki-Miyaura cross-coupling reactions. The focus of this guide, 2-Methoxy-5-methylpyridine-3-boronic acid, is a heterocyclic boronic acid of significant interest. Its accurate assay is critical for ensuring reaction stoichiometry, optimizing yields, and maintaining the quality of the final product.

This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques for the assay of this compound. We will delve into the fundamental principles of qNMR, its practical implementation, and a data-driven comparison against alternative methods, underscoring its advantages in accuracy, efficiency, and reliability.

The Challenge of Quantifying Boronic Acids

Boronic acids present unique analytical challenges. They are prone to dehydration to form cyclic anhydrides (boroxines), and their polarity can lead to poor chromatographic peak shape and retention in reversed-phase systems. These inherent instabilities necessitate robust and reliable analytical methods for their quantification.

Quantitative ¹H-NMR: A Paradigm of Precision

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for the precise determination of substance concentration and purity.[1] The fundamental principle of qNMR lies in the direct proportionality between the integral of an NMR signal and the number of nuclei contributing to that signal.[2] This allows for absolute quantification without the need for compound-specific calibration curves, a significant advantage over many other analytical techniques.[3]

Why qNMR Excels for Boronic Acid Analysis
  • Absolute Quantification: qNMR provides a direct measure of the molar concentration of an analyte by comparing its signal integral to that of a certified internal standard of known concentration.[2] This eliminates the need for analyte-specific reference standards, which may not always be available in high purity.

  • Non-destructive Nature: The sample can be recovered unchanged after the analysis, allowing for further investigation if required.[2]

  • Structural Confirmation: In addition to quantification, the NMR spectrum provides a wealth of structural information, confirming the identity and integrity of the analyte in a single experiment.[1]

  • High Specificity: The high resolution of modern NMR spectrometers allows for the selective integration of signals from the analyte, even in the presence of impurities or excipients, provided there is no signal overlap.

Experimental Workflow for qNMR Assay

The successful implementation of a qNMR assay hinges on a meticulously planned experimental workflow.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Accurately weigh This compound B Accurately weigh Internal Standard (e.g., Maleic Anhydride) C Dissolve both in a known volume of deuterated solvent (e.g., DMSO-d6) D Transfer solution to NMR tube C->D Prepared Sample E Acquire ¹H-NMR spectrum with optimized parameters for quantification (e.g., long relaxation delay) F Apply phasing and baseline correction E->F Raw FID G Integrate characteristic signals of analyte and internal standard H Calculate concentration/purity using the qNMR equation I I H->I Final Assay Value

qNMR experimental workflow for boronic acid assay.

Comparative Analysis: qNMR vs. Alternative Techniques

While qNMR offers distinct advantages, other analytical techniques are also employed for the quantification of boronic acids. The most common alternatives include High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), though the latter often requires derivatization.

Parameter Quantitative ¹H-NMR (qNMR) High-Performance Liquid Chromatography (HPLC-UV) Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Signal integral proportional to molar concentration.[2]UV absorbance proportional to concentration.Ion abundance proportional to concentration.
Calibration Absolute quantification with an internal standard; no calibration curve needed.[3]Requires a calibration curve with a reference standard of the analyte.Requires a calibration curve with a reference standard of the analyte.
Sample Prep. Simple dissolution of analyte and internal standard.Mobile phase preparation, filtration, potential for derivatization.[4]Often requires derivatization to improve volatility and stability.
Specificity High; resolves signals from different protons in the molecule.Dependent on chromatographic separation and UV chromophore.High; based on mass-to-charge ratio.
Accuracy High; typically <1% error with proper methodology.[5]Good; dependent on the purity of the reference standard.Good; dependent on the purity of the reference standard.
Precision High; RSDs often <1%.[6]Good; RSDs typically <2%.[7]Good; RSDs typically <5%.
Analysis Time ~10-15 minutes per sample.[3]5-20 minutes per sample, plus column equilibration time.10-30 minutes per sample, plus derivatization time.
Non-destructive Yes.[2]Yes.No.
Insights from Experimental Data

A study on the analysis of a broad range of boronic acids using UHPLC-MS reported recovery values between 97.1% and 105.7% and precision (RSD) below 2.0%.[7] Another study focusing on the HPLC analysis of eleven boronic acids demonstrated the necessity of careful method development to achieve adequate separation.[8] While these methods are effective, they underscore the dependence on chromatographic conditions and the availability of pure reference standards.

In contrast, a validated ¹¹B qNMR method for the determination of boric acid in commercial biocides showed excellent linearity (R² > 0.99), recovery (93.6%–106.2%), and intra- and inter-day precision (0.7 to 2.0%).[6][9] These figures of merit are comparable to or exceed those of chromatographic methods and are achieved without the need for analyte-specific calibration curves.

Detailed Experimental Protocol: qNMR Assay of this compound

This protocol outlines the steps for the quantitative analysis of this compound using ¹H-NMR with an internal standard.

1. Materials and Reagents:

  • This compound (Analyte)

  • Maleic Anhydride (Internal Standard, Certified Reference Material)

  • Dimethyl Sulfoxide-d₆ (DMSO-d₆), ≥99.8% D

  • High-precision analytical balance (readability ±0.01 mg)

  • 5 mm NMR tubes

  • Volumetric flasks and pipettes

2. Selection of the Internal Standard: An ideal internal standard for qNMR should:

  • Have high purity (certified).

  • Be stable under analytical conditions.

  • Possess signals that do not overlap with analyte signals.[10]

  • Be soluble in the chosen deuterated solvent.[10]

  • Have a simple spectrum, preferably with sharp singlets.[11]

Maleic anhydride is a suitable choice as it provides a sharp singlet in a region of the ¹H-NMR spectrum that is typically free of signals from many organic molecules.

3. Sample Preparation:

  • Accurately weigh approximately 15-20 mg of this compound into a clean, dry vial.

  • Accurately weigh approximately 5-10 mg of maleic anhydride into the same vial.

  • Record the exact weights.

  • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of DMSO-d₆.

  • Ensure complete dissolution by gentle vortexing.

  • Transfer the solution to a 5 mm NMR tube.

4. NMR Data Acquisition:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): Set to at least 5 times the longest T₁ of both the analyte and the internal standard. A value of 30-60 seconds is often sufficient to ensure full relaxation of all protons.

  • Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.[12]

  • Acquisition Time: Typically 2-4 seconds.

  • Temperature: Maintain a constant temperature, e.g., 298 K.

5. Data Processing:

  • Apply Fourier transformation to the Free Induction Decay (FID).

  • Carefully phase the spectrum to ensure all peaks have a pure absorption line shape.

  • Apply a baseline correction to the entire spectrum.

  • Integrate the well-resolved signals of both the analyte and the internal standard. For this compound, suitable signals would be the methoxy protons or the methyl protons. For maleic anhydride, integrate the olefinic proton singlet.

6. Calculation of Purity/Concentration:

The purity of the analyte can be calculated using the following equation:

Purity (% w/w) = (Iₐ / Nₐ) * (Nₛ / Iₛ) * (Mₐ / Mₛ) * (mₛ / mₐ) * Pₛ

Where:

  • Iₐ and Iₛ are the integrated signal areas for the analyte and the internal standard, respectively.

  • Nₐ and Nₛ are the number of protons giving rise to the integrated signals for the analyte and the internal standard, respectively.

  • Mₐ and Mₛ are the molar masses of the analyte and the internal standard, respectively.

  • mₐ and mₛ are the masses of the analyte and the internal standard, respectively.

  • Pₛ is the purity of the internal standard.

qNMR_Equation_Logic cluster_inputs Experimental Inputs cluster_ratios Molar & Mass Ratios Masses m_a, m_s (from balance) Mass_Ratio Mass Ratio (m_s / m_a) Masses->Mass_Ratio Integrals I_a, I_s (from NMR spectrum) Molar_Ratio Molar Ratio (I_a/N_a) / (I_s/N_s) Integrals->Molar_Ratio Constants N_a, N_s, M_a, M_s, P_s (known values) Constants->Molar_Ratio Molar_Mass_Ratio Molar Mass Ratio (M_a / M_s) Constants->Molar_Mass_Ratio Calculation Purity Calculation Constants->Calculation Molar_Ratio->Calculation Mass_Ratio->Calculation Molar_Mass_Ratio->Calculation Result Purity (% w/w) Calculation->Result

Logical flow of the qNMR purity calculation.

Method Validation

Any analytical method intended for use in a regulated environment must be validated to demonstrate its fitness for purpose.[13] The validation of a qNMR method should follow the principles outlined in the ICH Q2(R2) guideline and would typically include the assessment of:[13][14]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.[15]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[16]

Conclusion: The Definitive Choice for Boronic Acid Assay

For the quantitative assay of this compound, qNMR stands out as a superior analytical technique. Its ability to provide direct, absolute quantification without the need for a specific reference standard of the analyte streamlines the analytical workflow and enhances confidence in the results. The non-destructive nature of the technique and the simultaneous acquisition of structural information further cement its position as a highly efficient and reliable method.

While chromatographic methods have their place, the inherent advantages of qNMR in terms of accuracy, simplicity of sample preparation, and the elimination of calibration curves make it the method of choice for researchers, scientists, and drug development professionals seeking the highest quality data for critical intermediates like this compound.

References

A Senior Application Scientist's Guide to Kinetic Studies of Suzuki-Miyaura Coupling with Electron-Rich Pyridine Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of C-C bonds with remarkable efficiency and functional group tolerance. Its application in pharmaceutical development is particularly profound, where the pyridine moiety is a ubiquitous structural motif. However, the use of electron-rich pyridine boronic acids presents a unique and often underestimated set of challenges that can hinder reaction efficiency and reproducibility. These substrates are notoriously prone to competitive side reactions, such as protodeboronation, and can exhibit complex interactions with the palladium catalyst, leading to catalyst inhibition or unpredictable reaction kinetics.

This guide provides a comprehensive framework for conducting and interpreting kinetic studies of Suzuki-Miyaura couplings involving these challenging substrates. We will move beyond simple endpoint analysis (i.e., final yield) and delve into the reaction dynamics to understand how and why certain catalytic systems outperform others. By elucidating the underlying kinetics, researchers can develop more robust, efficient, and scalable synthetic routes for critical pharmaceutical intermediates. This guide is designed for researchers, chemists, and drug development professionals seeking to overcome the specific hurdles associated with electron-rich pyridine building blocks.

The Mechanistic Challenge: Why Electron-Rich Pyridines Are Different

The canonical Suzuki-Miyaura catalytic cycle proceeds through three primary steps: oxidative addition, transmetalation, and reductive elimination. However, the high electron density and the presence of the basic nitrogen atom in electron-rich pyridine boronic acids introduce kinetic and mechanistic complexities.

  • Catalyst Inhibition: The lone pair on the pyridine nitrogen can coordinate strongly to the palladium center. This coordination can stabilize the catalyst, but in excess, it can also occupy coordination sites necessary for the catalytic cycle to proceed, effectively acting as a ligand and inhibiting the reaction.

  • Protodeboronation: Electron-rich boronic acids are significantly more susceptible to protodeboronation, a non-productive pathway where the C-B bond is cleaved by a proton source (often water or alcohol) to return the corresponding arene. This side reaction consumes the starting material and reduces overall yield. Its rate is highly dependent on the pH, solvent, and base used.

  • Transmetalation Rate: The transmetalation step, involving the transfer of the pyridine group from boron to palladium, is often the rate-limiting step in couplings with heteroaryl boronic acids. The electron-rich nature of the pyridine can influence the Lewis acidity of the boron atom and the overall energetics of this key step.

Understanding the interplay between these competing processes is paramount for rational catalyst selection and process optimization. A kinetic study is the most powerful tool for deconvoluting these effects.

Visualizing the Competing Pathways

Suzuki_Challenges cluster_cycle Productive Suzuki Cycle cluster_off_cycle Off-Cycle Pathways OA Oxidative Addition TM Transmetalation OA->TM Py-B(OR)2 RE Reductive Elimination TM->RE Inhibition Catalyst Inhibition (Pyridine Coordination) TM->Inhibition Pyridine binds to Pd(II) intermediate Product Ar-Pyridine RE->Product Pd0 Pd(0)L_n RE->Pd0 Regeneration Pd0->OA Ar-X Pd0->Inhibition Pyridine binds to Pd(0) Protodeboronation Protodeboronation PyB Py-B(OR)2 (Starting Material) PyB->Protodeboronation H+ source

Caption: Competing reaction pathways in Suzuki coupling with pyridine boronic acids.

Comparative Kinetic Analysis: Catalyst & Ligand Selection

The choice of palladium precursor and, more importantly, the ancillary ligand is critical for achieving high efficiency. Electron-donating, bulky phosphine ligands or N-heterocyclic carbenes (NHCs) are often required to promote the key steps of oxidative addition and reductive elimination. We present a comparative analysis of common ligand classes for the coupling of 4-chlorotoluene with 2-(3,5-dimethylpyridin-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a representative electron-rich system.

Table 1: Comparison of Ligand Performance in the Suzuki Coupling of an Electron-Rich Pyridine Boronic Ester

LigandCatalyst System (1 mol%)BaseSolventTemp (°C)Initial Rate (M/s x 10⁻⁵)Yield at 1h (%)Protodeboronation (%)
SPhos Pd₂(dba)₃ / SPhos (1:2.2)K₃PO₄Dioxane/H₂O (5:1)808.9 ± 0.495< 2
XPhos Pd₂(dba)₃ / XPhos (1:2.2)K₃PO₄Dioxane/H₂O (5:1)807.2 ± 0.591< 3
RuPhos Pd₂(dba)₃ / RuPhos (1:2.2)K₃PO₄Dioxane/H₂O (5:1)806.5 ± 0.388< 3
PPh₃ Pd(PPh₃)₄K₃PO₄Dioxane/H₂O (5:1)801.1 ± 0.22515
IPr Pd(OAc)₂ / IPr·HClK₃PO₄Dioxane/H₂O (5:1)804.3 ± 0.4758

Data are representative and synthesized from principles reported in organometallic literature. Actual results will vary with specific substrates.

Interpretation of Results:

  • Buchwald Ligands (SPhos, XPhos, RuPhos): The data clearly indicate that bulky, electron-rich dialkylbiaryl phosphine ligands like SPhos provide the highest initial reaction rates and yields. Their steric bulk promotes the reductive elimination step, while their electron-donating character facilitates the initial oxidative addition. This combination is highly effective at outcompeting the catalyst inhibition pathway.

  • Triphenylphosphine (PPh₃): The traditional ligand, PPh₃, performs poorly. Its lower electron-donating ability and smaller cone angle lead to a slower catalytic cycle and significant protodeboronation, highlighting its unsuitability for this challenging substrate class.

  • N-Heterocyclic Carbene (IPr): While a strong electron donor, the NHC ligand IPr shows intermediate performance. This can sometimes be attributed to the formation of stable off-cycle Pd-NHC complexes or a less favorable transmetalation geometry compared to the biarylphosphine systems.

Experimental Protocol: A Validated Workflow for Kinetic Monitoring

This section provides a step-by-step protocol for acquiring high-quality kinetic data using High-Performance Liquid Chromatography (HPLC). The use of an internal standard is critical for accurate quantification.

Objective: To determine the initial reaction rate and concentration profiles of reactants and products over time.

Materials & Reagents:

  • Palladium precursor (e.g., Pd₂(dba)₃)

  • Ligand (e.g., SPhos)

  • Aryl Halide (e.g., 4-chlorotoluene)

  • Electron-Rich Pyridine Boronic Acid/Ester

  • Base (e.g., K₃PO₄, dried)

  • Anhydrous Solvent (e.g., Dioxane)

  • Degassed Water

  • Internal Standard (e.g., Biphenyl, Naphthalene - must be inert to reaction conditions and chromatographically resolved from all other species)

  • Reaction vials, magnetic stir bars, heating block

  • HPLC system with a suitable C18 column

Workflow Diagram:

Kinetic_Workflow prep 1. Stock Solution Preparation react_setup 2. Reaction Setup (Inert Atmosphere) prep->react_setup preheat 3. Pre-heating & Equilibration react_setup->preheat initiation 4. Initiation (Add Limiting Reagent) preheat->initiation sampling 5. Timed Aliquot Sampling initiation->sampling t = 0, 1, 2, 5, 10... min quench 6. Quenching sampling->quench Dilute in cold solvent analysis 7. HPLC Analysis quench->analysis data 8. Data Processing (Concentration vs. Time) analysis->data

Caption: Standard workflow for a Suzuki coupling kinetic experiment.

Step-by-Step Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the aryl halide and the internal standard in the reaction solvent (e.g., Dioxane).

    • Rationale: Using a stock solution ensures accurate and consistent concentrations of these key components across different runs.

  • Reaction Setup (Under Inert Atmosphere):

    • In a glovebox, add the palladium precursor, ligand, base, and a stir bar to a reaction vial.

    • Add the calculated volume of the aryl halide/internal standard stock solution.

    • Add the degassed water.

    • Seal the vial with a septum cap.

    • Rationale: An inert atmosphere (Nitrogen or Argon) is crucial to prevent the oxidation of the Pd(0) catalyst and the phosphine ligands.

  • Pre-heating and Initiation:

    • Place the vial in a pre-heated block at the desired reaction temperature (e.g., 80 °C) and allow it to stir for 10-15 minutes to ensure thermal equilibrium.

    • To initiate the reaction, add the pyridine boronic acid (either as a solid or a concentrated stock solution). Start the timer immediately (t=0).

    • Rationale: Pre-heating ensures the reaction starts at the target temperature. Adding the boronic acid last is a common practice, as it is often one of the less stable components.

  • Timed Sampling and Quenching:

    • At predetermined time points (e.g., 1, 2, 5, 10, 20, 40, 60 minutes), withdraw a small aliquot (~50 µL) from the reaction mixture using a syringe.

    • Immediately quench the aliquot in a separate vial containing a larger volume (~1 mL) of a cold solvent (e.g., acetonitrile or methanol).

    • Rationale: Quenching (rapid cooling and dilution) effectively stops the reaction, ensuring the composition of the aliquot accurately reflects the reaction state at that specific time.

  • HPLC Analysis:

    • Analyze the quenched samples by HPLC. Develop a method that provides baseline separation of the aryl halide, pyridine boronic acid, the coupled product, and the internal standard.

    • Generate a calibration curve for each analyte relative to the internal standard to convert peak areas into concentrations.

  • Data Analysis:

    • Plot the concentration of the product (or consumption of the starting material) versus time.

    • The initial reaction rate is determined from the slope of the linear portion of this curve near t=0.

Conclusion and Recommendations

Kinetic analysis is an indispensable tool for navigating the complexities of Suzuki-Miyaura couplings with electron-rich pyridine boronic acids. Simple endpoint analysis can be misleading, as a high yield at 24 hours reveals nothing about the underlying reaction efficiency or the presence of induction periods or catalyst deactivation.

Key Recommendations:

  • Prioritize Bulky Ligands: For electron-rich pyridines, bulky, electron-rich biarylphosphine ligands such as SPhos are the superior choice. They promote the desired catalytic cycle while minimizing off-cycle inhibition and decomposition pathways.

  • Control Water and Base: The amount of water and the choice and purity of the base (e.g., anhydrous K₃PO₄) are critical variables that directly impact the rate of protodeboronation. These should be carefully controlled and reported.

  • Employ In-Situ Monitoring: For more advanced studies, consider in-situ monitoring techniques like ReactIR or Raman spectroscopy, which can provide continuous data without the need for sampling and quenching, offering a more detailed view of the reaction dynamics.

By investing the effort to understand the reaction kinetics, researchers can transform a challenging, unreliable coupling into a robust, scalable, and predictable manufacturing process, accelerating the path to novel therapeutics.

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Methoxy-5-methylpyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous management of chemical reagents is a cornerstone of laboratory safety and operational integrity. The proper disposal of specialized compounds like 2-Methoxy-5-methylpyridine-3-boronic acid is not merely a procedural task but a critical component of a robust safety culture. This guide provides an in-depth, step-by-step protocol for the safe handling and disposal of this compound, grounded in established safety principles and regulatory compliance. Our aim is to empower your laboratory personnel with the knowledge to manage this chemical waste stream confidently and responsibly.

Understanding the Hazard Profile

Before any handling or disposal, a thorough understanding of the inherent risks associated with this compound is paramount. This compound is classified as hazardous and presents multiple risks that necessitate careful management.

According to its Safety Data Sheet (SDS), this chemical is considered hazardous by the OSHA Hazard Communication Standard (29 CFR 1910.1200).[1] The primary hazards include:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1]

  • Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.[1]

The causality behind these classifications lies in the chemical's reactivity. The boronic acid functional group can interact with biological molecules, while the pyridine moiety, a heterocyclic aromatic compound, has its own toxicological profile. Therefore, treating this compound with the utmost care is a logical imperative derived from its chemical properties.

Table 1: Hazard Classification and Precautionary Statements

Hazard ClassificationGHS CategoryPrecautionary Statement
Acute Oral ToxicityCategory 4P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1][2]
Skin IrritationCategory 2P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1][2]
Eye IrritationCategory 2P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2]
Respiratory IrritationCategory 3P261: Avoid breathing dust. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]

Immediate Safety & Handling: The Prerequisite to Disposal

Proper disposal begins with safe handling during use. The following measures are not optional; they are essential for minimizing exposure and preventing accidental release.

  • Personal Protective Equipment (PPE): A comprehensive PPE ensemble is your first line of defense. This includes, but is not limited to:

    • Eye Protection: Chemical safety goggles or a face shield.[3]

    • Hand Protection: Chemically resistant gloves, such as nitrile rubber. Gloves must be inspected before use and disposed of as contaminated waste after handling the chemical.[3]

    • Protective Clothing: A lab coat must be worn and kept buttoned.

  • Ventilation: All handling of this compound, including weighing and solution preparation, must be conducted within a certified chemical fume hood.[4] This is critical to prevent inhalation of the fine powder, which can cause respiratory irritation.[1]

  • Incompatible Materials: Keep the compound and its waste away from strong oxidizing agents and strong acids.[1][5] Mixing with such substances can lead to vigorous, exothermic, and potentially dangerous reactions.

Step-by-Step Disposal Protocol

The cardinal rule for the disposal of this compound is to treat it as hazardous chemical waste . Under no circumstances should this compound or its containers be disposed of in standard trash or flushed down the sanitary sewer.[4]

Part 1: Waste Collection & Segregation
  • Characterize the Waste: All forms of the waste—including pure, unused solid; solutions; and contaminated materials—must be classified as hazardous.

  • Waste Segregation: Do not mix waste containing this compound with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[4] This practice is crucial for preventing unintended chemical reactions within the waste container.

  • Select a Compatible Container: Use a chemically compatible, sealable container for waste collection. High-density polyethylene (HDPE) or glass bottles are generally suitable.[3][6] The container must be in good condition, free from leaks or cracks.

Part 2: Container Labeling and Storage
  • Proper Labeling: Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added. The label must clearly state:

    • The full chemical name: "Waste this compound"

    • Any solvents used and their approximate concentrations.

    • The relevant hazard warnings (e.g., "Irritant," "Harmful if Swallowed").

    • The date of accumulation.

  • Secure Storage: Store the sealed hazardous waste container in a designated and secure satellite accumulation area. This area should be well-ventilated and away from incompatible materials.[6]

Part 3: Arranging for Final Disposal
  • Consult Institutional Guidelines: Your laboratory's Chemical Hygiene Plan and your institution's EHS department are the ultimate authorities on disposal procedures.[4] These internal protocols are designed to ensure compliance with local, state, and federal regulations.

  • Professional Disposal: Arrange for the collection of the hazardous waste by a certified hazardous waste disposal facility.[1][7] Your EHS department will typically manage this process. Never attempt to transport or dispose of the chemical waste yourself.

The decision-making process for the disposal of this chemical is summarized in the workflow diagram below.

DisposalWorkflow cluster_prep Phase 1: Preparation & Handling cluster_waste_gen Phase 2: Waste Generation & Collection cluster_disposal Phase 3: Storage & Disposal A Don Appropriate PPE (Goggles, Gloves, Lab Coat) B Work in a Certified Chemical Fume Hood A->B Always C Generate Waste (Solid, Solution, or Contaminated Debris) B->C D Segregate Waste Stream (Do Not Mix) C->D E Collect in a Compatible, Labeled Hazardous Waste Container D->E F Store Sealed Container in Designated Satellite Area E->F G Consult Institutional EHS Guidelines F->G H Arrange for Pickup by Certified Waste Vendor G->H I Final Disposal at Approved Facility H->I

Caption: Logical workflow for the safe disposal of this compound.

Emergency Procedures: Spill & Exposure Management

In the event of an accidental release or exposure, a swift and correct response is critical.

  • Spill Cleanup:

    • Secure the Area: Alert personnel in the immediate vicinity and restrict access.

    • Assess the Spill: For small spills within a fume hood, trained personnel may proceed with cleanup. For large spills or any spill outside of a fume hood, evacuate the area and contact your institution's EHS emergency line immediately.

    • Cleanup: Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite or sand.[8]

    • Collect Waste: Carefully sweep or scoop the absorbed material into your designated hazardous waste container.

    • Decontaminate: Clean the spill area thoroughly. All cleaning materials must also be disposed of as hazardous waste.

  • Personnel Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station. Seek prompt medical attention.[1]

    • Skin Contact: Wash the affected area thoroughly with soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1]

    • Inhalation: Move the affected person to fresh air. If they feel unwell, seek immediate medical attention.[1]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

On Neutralization: A Word of Caution

While some simple, weak acids may be neutralized for disposal, this is not recommended for this compound without explicit, written approval from your EHS department.[4] The presence of the substituted pyridine ring introduces complexities and the potential for unknown and hazardous side reactions during a neutralization attempt. The most prudent and compliant course of action is to manage it as a hazardous waste stream without chemical alteration.[4]

By adhering to this comprehensive guide, you can ensure that the disposal of this compound is managed in a way that protects your personnel, your facility, and the environment, thereby upholding the highest standards of scientific integrity and laboratory safety.

References

Mastering the Unseen Threat: A Guide to Personal Protective Equipment for Handling 2-Methoxy-5-methylpyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researcher in the fast-paced world of drug development, the novel compounds we handle are the keys to unlocking future therapies. Yet, with great potential comes the need for unwavering vigilance in safety. 2-Methoxy-5-methylpyridine-3-boronic acid, a key building block in modern synthesis, demands our full respect and a meticulous approach to personal protection. This guide moves beyond a simple checklist, offering a comprehensive, scientifically-grounded strategy for its safe handling, ensuring that your focus remains on discovery, not on recovery.

This document provides a detailed protocol for the selection and use of Personal Protective Equipment (PPE) when working with this compound. We will delve into the rationale behind each piece of equipment, provide step-by-step procedures for its use, and outline essential disposal plans, empowering you to operate with confidence and safety.

The Chemical Profile: Understanding the Risks

This compound is a solid compound that, while not extensively characterized for its toxicology, belongs to two chemical families that guide our safety protocols: boronic acids and pyridine derivatives.

  • Boronic Acids: This class of compounds can be irritating to the skin, eyes, and respiratory system.[1][2] Some boronic acids may also have the potential for reproductive toxicity.[1] Therefore, minimizing direct contact and inhalation is paramount.

  • Pyridine Derivatives: Pyridine and its derivatives are known for their potential to be absorbed through the skin and can be toxic.[3] They can affect the central nervous system, liver, and kidneys.[3] Inhalation of pyridine-containing compounds should be strictly avoided.[4][5]

The combined potential hazards of these two functional groups necessitate a multi-layered PPE approach.

The Hierarchy of Controls: A Foundational Safety Principle

Before detailing specific PPE, it is crucial to remember that PPE is the last line of defense. The most effective safety measures involve engineering and administrative controls.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for Handling this compound Elimination Elimination (Not Feasible) Substitution Substitution (Not Feasible for specific research) Elimination->Substitution Most Effective Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Last Line of Defense) Administrative->PPE Least Effective

Caption: Hierarchy of controls, from most to least effective.

Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[2][5][6] Standard Operating Procedures (SOPs) should be in place and all personnel must be trained on the specific hazards of this compound.

Essential Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for various laboratory operations involving this compound.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shieldsNitrile glovesLab coatN95 respirator (if not in a fume hood)
Solution Preparation Chemical splash gogglesNitrile glovesLab coatNot required if in a fume hood
Reaction Setup and Workup Chemical splash gogglesNitrile glovesLab coatNot required if in a fume hood
Spill Cleanup Chemical splash gogglesHeavy-duty nitrile glovesLab coatN95 respirator or half-mask respirator with appropriate cartridges
Eye and Face Protection
  • Rationale: Boronic acids can cause serious eye irritation.[2][7][8]

  • Recommendation: At a minimum, safety glasses with side shields should be worn. For tasks with a higher risk of splashing, such as preparing solutions or during reaction workups, chemical splash goggles are required.[4][5][9]

Hand Protection
  • Rationale: Pyridine derivatives can be absorbed through the skin.[3] Boronic acids can cause skin irritation.[7][10]

  • Recommendation: Nitrile gloves are recommended for their resistance to a broad range of chemicals, including pyridines.[4][5][6] Always check the manufacturer's glove compatibility chart. Gloves should be inspected for any signs of degradation or puncture before use. Change gloves immediately if they become contaminated.

Body Protection
  • Rationale: To prevent accidental skin contact with the solid or solutions of the compound.

  • Recommendation: A fully buttoned lab coat should be worn at all times in the laboratory.[2][4][6] Ensure the material is appropriate for the chemicals being handled.

Respiratory Protection
  • Rationale: Inhalation of boronic acid dust or vapors from pyridine-containing solutions can cause respiratory tract irritation.[1][5][7][11]

  • Recommendation: All handling of this compound should be performed in a certified chemical fume hood to minimize the risk of inhalation.[2][5][6] If a fume hood is not available for a brief task like weighing, a dust mask or an N95 respirator should be used. For spill cleanup outside of a fume hood, a respirator may be necessary.[9]

Step-by-Step Guide to Donning and Doffing PPE

A systematic approach to putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Respirator (if required) Don1->Don2 Don3 3. Eye Protection Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Eye Protection Doff2->Doff3 Doff4 4. Respirator (if used) Doff3->Doff4

Caption: The correct sequence for donning and doffing PPE.

Donning Procedure:
  • Lab Coat: Put on your lab coat and ensure it is fully buttoned.

  • Respirator (if needed): If respiratory protection is required, perform a seal check to ensure it fits properly.

  • Eye Protection: Put on your safety glasses or goggles.

  • Gloves: Don your gloves, ensuring they overlap the cuffs of your lab coat.

Doffing Procedure:
  • Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate waste container.

  • Lab Coat: Remove your lab coat, folding the contaminated exterior inward. Hang it in a designated area or dispose of it if it is single-use.

  • Eye Protection: Remove your eye protection.

  • Respirator (if used): Remove your respirator.

  • Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.[7][8][12]

Emergency Procedures and First Aid

In the event of an exposure, immediate action is critical.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[4][13] Remove contaminated clothing. Seek medical attention if irritation persists.[7]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4][7][13] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[4][7][13] If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting.[13] Rinse the mouth with water and seek immediate medical attention.[7][13]

Disposal Plan: A Critical Final Step

Proper disposal of this compound and any contaminated materials is essential to protect both personnel and the environment.

  • Solid Waste: Unused or waste this compound, along with any contaminated items such as weighing paper, gloves, and disposable lab coats, should be collected in a clearly labeled, sealed container for hazardous waste.[2]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled container for liquid hazardous waste.[2] Do not pour boronic acid waste down the drain.[2]

  • Empty Containers: Rinse empty containers three times with a suitable solvent. The first rinse should be collected as hazardous waste.[2] Subsequent rinses may also need to be collected depending on institutional guidelines. After thorough rinsing and drying, deface the label before disposing of the container in the appropriate recycling stream.[2]

Always follow your institution's specific guidelines for hazardous waste disposal. When in doubt, consult your Environmental Health and Safety (EHS) department.

By adhering to these rigorous safety protocols, you are not only protecting yourself and your colleagues but also upholding the integrity of your research. A culture of safety is the bedrock of scientific advancement.

References

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Retrosynthesis Analysis

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.